Product packaging for Lauryl Palmitate(Cat. No.:CAS No. 42232-29-1)

Lauryl Palmitate

Cat. No.: B1213196
CAS No.: 42232-29-1
M. Wt: 424.7 g/mol
InChI Key: GULIJHQUYGTWSO-UHFFFAOYSA-N
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Description

Dodecyl palmitate is a palmitate ester resulting from the formal condensation of palmitic acid with dodecan-1-ol. It is A wax ester synthesised by retinal pigment epithelial membranes. It has a role as a metabolite. It is a wax ester and a hexadecanoate ester. It is functionally related to a dodecan-1-ol.
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
a wax ester synthesized by retinal pigment epithelial membranes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56O2 B1213196 Lauryl Palmitate CAS No. 42232-29-1

Properties

IUPAC Name

dodecyl hexadecanoate
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InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULIJHQUYGTWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4068375, DTXSID201022425
Record name Hexadecanoic acid, dodecyl ester
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Record name Hexadecanoic acid, C12-14-alkyl esters
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42232-29-1, 68411-91-6
Record name Lauryl palmitate
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Record name Hexadecanoic acid, dodecyl ester
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Record name Hexadecanoic acid, C12-14-alkyl esters
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Record name Hexadecanoic acid, dodecyl ester
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Record name Hexadecanoic acid, dodecyl ester
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Record name Dodecyl palmitate
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Record name LAURYL PALMITATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lauryl Palmitate from Palmitic Acid and Lauryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lauryl palmitate, a wax ester with applications in the cosmetic, pharmaceutical, and fine chemical industries. The document details both enzymatic and chemical synthesis methodologies, purification protocols, and analytical characterization techniques. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams.

Introduction

This compound (dodecyl hexadecanoate) is an ester formed from the condensation of palmitic acid, a C16 saturated fatty acid, and lauryl alcohol (1-dodecanol), a C12 fatty alcohol.[1][2] Its properties as an emollient, thickener, and surfactant make it a valuable ingredient in various formulations.[3] This guide explores the primary routes to its synthesis: enzyme-catalyzed esterification, a "green chemistry" approach, and traditional acid-catalyzed Fischer esterification.

Synthesis Methodologies

Enzymatic Synthesis via Lipase Catalysis

Enzyme-catalyzed esterification is an attractive method for synthesizing this compound due to its high specificity, mild reaction conditions, and reduced byproduct formation.[4][5] The most commonly employed biocatalyst for this reaction is immobilized lipase B from Candida antarctica (Novozym 435).

Research has identified optimal conditions for the synthesis of this compound using Novozym 435, achieving high yields and purity in a short reaction time. A summary of these optimized parameters is presented in Table 1.

ParameterOptimized ValueReference
Enzyme Novozym 435 (immobilized Candida antarctica lipase B)
Substrates Palmitic Acid, Lauryl Alcohol
Molar Ratio (Lauryl Alcohol:Palmitic Acid) 2:1
Enzyme Concentration 0.4 g in a 2.0 mmol palmitic acid reaction
Solvent Hexane (or other organic solvents with log P > 3.5)
Temperature 40°C
Reaction Time 10 minutes
Agitation Speed 150 rpm
Purity of Product >90%
  • Reaction Setup: In a temperature-controlled shaker flask, combine palmitic acid (e.g., 2.0 mmol) and lauryl alcohol (e.g., 4.0 mmol) in a suitable volume of hexane (e.g., 2.0 mL).

  • Enzyme Addition: Add Novozym 435 (e.g., 0.3-0.4 g) to the substrate mixture.

  • Incubation: Incubate the mixture at 40°C with agitation (e.g., 150 rpm) for the desired reaction time (optimal at 10 minutes for high yield).

  • Reaction Termination: To stop the reaction, dilute the mixture with a solution of ethanol/acetone (1:1 v/v).

  • Enzyme Recovery: The immobilized enzyme can be recovered by filtration for potential reuse.

  • Product Isolation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude this compound.

Chemical Synthesis via Fischer Esterification

Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. While specific protocols for this compound are not abundant in the literature, a general procedure can be adapted from the synthesis of similar long-chain esters.

The acid-catalyzed synthesis of this compound can be effectively carried out using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The removal of water as it is formed drives the reaction towards completion.

ParameterGeneral GuidelineReference
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Substrates Palmitic Acid, Lauryl Alcohol
Molar Ratio (Lauryl Alcohol:Palmitic Acid) 1.2:1 to 1.5:1
Solvent Toluene (to facilitate azeotropic removal of water)
Temperature Reflux temperature of the solvent (Toluene: ~111°C)
Reaction Time Monitored to completion (typically several hours)
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine palmitic acid (1.0 eq), lauryl alcohol (1.2 eq), and toluene (approximately 2 mL per gram of palmitic acid).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.03 eq) or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: The reaction progress can be monitored by observing the amount of water collected or by techniques such as Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with a non-polar organic solvent like hexane.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

Purification of this compound

The crude this compound obtained from either synthesis method can be purified to a high degree using recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Acetone has been shown to be effective for similar long-chain esters.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, primarily Fourier-Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography (GC).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of this compound is confirmed by the appearance of a characteristic ester carbonyl (C=O) peak and the disappearance of the broad hydroxyl (-OH) peak from the carboxylic acid starting material.

Table 3: Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)DescriptionReference
C=O (Ester)~1735-1740Strong absorption, characteristic of the ester carbonyl stretch.
C-O (Ester)~1170-1250Strong absorption, characteristic of the ester C-O stretch.
C-H (Alkyl)~2850-2960Strong absorptions from the long alkyl chains.
O-H (Carboxylic Acid)~2500-3300 (broad)Disappearance of this broad peak indicates consumption of palmitic acid.
Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID), is an excellent method for assessing the purity of this compound and quantifying any remaining starting materials.

Table 4: General GC-FID Parameters for this compound Analysis

ParameterGuideline
Column A non-polar capillary column (e.g., DB-5, HP-5ms) is suitable.
Injector Temperature 280 - 300°C
Detector Temperature 300 - 320°C
Oven Temperature Program Initial temperature of ~160°C, ramp up to ~270-300°C.
Carrier Gas Helium or Hydrogen

Note: The retention times of lauryl alcohol, palmitic acid, and this compound will be distinct, allowing for the determination of product purity.

Visualizing the Process

Chemical Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Palmitic_Acid Palmitic Acid Product This compound + Water Palmitic_Acid->Product + Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Product Catalyst H₂SO₄ or p-TsOH Catalyst->Product Heat Heat (Reflux) Heat->Product

Caption: Fischer Esterification of Palmitic Acid and Lauryl Alcohol.

Experimental Workflow for Enzymatic Synthesis

G Start Mix Palmitic Acid, Lauryl Alcohol, and Hexane Add_Enzyme Add Novozym 435 Start->Add_Enzyme Incubate Incubate at 40°C with Agitation Add_Enzyme->Incubate Terminate Terminate Reaction (add Ethanol/Acetone) Incubate->Terminate Filter Filter to Recover Enzyme Terminate->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Recrystallization Evaporate->Purify Analyze Characterize Product (FT-IR, GC) Purify->Analyze End Pure this compound Analyze->End

Caption: Workflow for the Enzymatic Synthesis of this compound.

Conclusion

This technical guide has outlined two robust methods for the synthesis of this compound from palmitic acid and lauryl alcohol. The enzymatic approach offers a green and efficient route with high yields under mild conditions, while the acid-catalyzed Fischer esterification provides a more traditional chemical pathway. Detailed protocols for synthesis, purification, and characterization have been provided to aid researchers and professionals in the successful production and analysis of this commercially significant wax ester.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of Lauryl Palmitate

Introduction

This compound, with the IUPAC name dodecyl hexadecanoate, is a wax ester formed through the esterification of palmitic acid and lauryl alcohol.[1] Its chemical formula is C28H56O2, and it has a molecular weight of 424.7 g/mol .[1] This compound is a white, waxy solid at room temperature and is utilized in various industries, including cosmetics and pharmaceuticals, primarily for its emollient and thickening properties.[2][3] In pharmaceutical formulations, it can be employed as an excipient to enhance skin penetration.[1] Understanding its physicochemical characteristics is crucial for its application in research and drug development.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C28H56O2
Molecular Weight 424.74 g/mol
Melting Point 44-45 °C
Boiling Point 462.2 ± 13.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 240.8 ± 9.7 °C
LogP (Octanol-Water Partition Coefficient) 13.46
Water Solubility 3.375e-008 mg/L at 25 °C (estimated)
Solubility in Organic Solvents Soluble in ethanol, ether, and benzene.
Appearance Colorless to pale yellow liquid or waxy solid.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Dropping tube (for packing)

  • Digital thermometer

Procedure:

  • Sample Preparation: A small amount of the this compound sample is introduced into the open end of a capillary tube.

  • Packing the Sample: The capillary tube is tapped gently, or dropped through a larger tube, to pack the solid into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. For an unknown sample, a rapid initial heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 2 °C/min) as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility (Isothermal Equilibrium Method)

This method is used to determine the solubility of a compound in a specific solvent at a given temperature.

Apparatus and Materials:

  • High-purity this compound

  • Selected organic solvents (e.g., ethanol, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or water bath

  • Centrifuge (optional)

  • Syringe and syringe filters

  • Analytical instrumentation for quantification (e.g., Gas Chromatography)

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of this compound is accurately weighed and added to a glass vial containing a known volume of the solvent.

  • Equilibration: The vials are sealed and placed in a temperature-controlled shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. Centrifugation can be used to facilitate this separation.

  • Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles.

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, such as gravimetric analysis after solvent evaporation or a chromatographic method like High-Temperature Gas Chromatography (HTGC).

  • Calculation of Solubility: The solubility is then calculated and expressed in units such as g/100 mL or mg/mL.

Mandatory Visualization

The following diagram illustrates the enzymatic synthesis of this compound.

Lauryl_Palmitate_Synthesis cluster_process Process palmitic_acid Palmitic Acid (Hexadecanoic Acid) lipase Lipase (e.g., Novozym 435) palmitic_acid->lipase lauryl_alcohol Lauryl Alcohol (1-Dodecanol) lauryl_alcohol->lipase lauryl_palmitate This compound (Dodecyl Hexadecanoate) lipase->lauryl_palmitate water Water lipase->water

Caption: Enzymatic Synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Lauryl Palmitate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Palmitate (dodecyl hexadecanoate), a wax ester formed from lauryl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its function as an emollient, thickener, and formulation stabilizer is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative data is sparse in publicly available literature, this document compiles qualitative solubility information and provides a detailed experimental protocol for its precise determination. This guide is intended to be a valuable resource for formulation scientists, researchers, and drug development professionals working with this versatile ester.

Introduction to this compound

This compound is a saturated wax ester with the chemical formula C₂₈H₅₆O₂. At room temperature, it exists as a white, waxy solid. Its long aliphatic chains contribute to its nonpolar nature, which is a primary determinant of its solubility behavior. Understanding the solubility of this compound is critical for its effective use in various formulations, including creams, lotions, ointments, and as a component in lipid-based drug delivery systems.

Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like." As a nonpolar molecule, it exhibits good solubility in nonpolar organic solvents and limited to no solubility in polar solvents such as water. The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available data for this compound and analogous long-chain wax esters like Cetyl Palmitate and Myristyl Myristate.[1][2][3][4] It is important to note that solubility is often temperature-dependent, with an increase in temperature generally leading to increased solubility, particularly in solvents like ethanol.[5]

Solvent ClassSolventQualitative Solubility
Alcohols EthanolSoluble, especially in boiling ethanol
MethanolSparingly soluble to soluble
Ketones AcetoneSoluble, particularly in hot acetone
Esters Ethyl AcetateSoluble
Hydrocarbons HexaneSoluble
TolueneSoluble
Chlorinated Solvents ChloroformSoluble
Methylene ChlorideSoluble
Ethers Diethyl EtherSoluble
Aqueous Solvents WaterPractically insoluble

Experimental Protocol for Determination of this compound Solubility

The following protocol outlines a reliable method for the quantitative determination of this compound solubility in a given organic solvent using the isothermal equilibrium method.

Materials
  • High-purity this compound

  • Analytical grade organic solvents of interest

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge (optional)

  • Constant temperature oven

  • Glass vials with solvent-resistant caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to rest at the constant experimental temperature for at least 4 hours to allow the excess solid to sediment.

    • If sedimentation is slow, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtered supernatant.

    • Evaporate the solvent from the flask using a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point until a constant weight of the dried this compound is achieved.

    • Alternatively, for a more precise quantification, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method, such as GC-FID. This involves creating a calibration curve with standard solutions of this compound in the same solvent.

Calculation of Solubility

The solubility of this compound is calculated based on the mass of the dissolved solid and the volume of the solvent. The results are typically expressed in units of g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of dried this compound (g) / Volume of supernatant (mL)) x 100

Visualization of Experimental Workflow

The general workflow for the experimental determination of this compound solubility is illustrated in the following diagram.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Sedimentation or Centrifugation equil->sep1 ana1 Withdraw and filter supernatant sep1->ana1 ana2 Quantify dissolved this compound (Gravimetric or Chromatographic) ana1->ana2 result Calculate Solubility (g/100mL or mol/L) ana2->result

A generalized workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents for professionals in the pharmaceutical and cosmetic industries. While quantitative data remains limited in public domains, the qualitative solubility profile presented, along with the detailed experimental protocol, offers a robust framework for researchers to conduct their own precise solubility assessments. A thorough understanding of these solubility characteristics is fundamental for the successful formulation and application of this important wax ester.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lauryl Palmitate (dodecyl hexadecanoate), a wax ester commonly used in cosmetics, personal care products, and as a metabolite in biological systems. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and palmitic acid (hexadecanoic acid). Its chemical structure and properties are fundamental to interpreting its spectroscopic data.

  • Chemical Formula: C₂₈H₅₆O₂

  • Molecular Weight: 424.74 g/mol [1]

  • IUPAC Name: Dodecyl hexadecanoate[2][3]

  • CAS Number: 42232-29-1[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. While direct experimental spectra can be found in databases such as SpectraBase for FTIR and ¹³C NMR, and the NIST Mass Spectrometry Data Center for mass spectra, this guide provides an interpreted summary of the expected data based on known chemical principles and data from similar long-chain esters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei in the fatty acid and alcohol chains.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂ - (a)
~2.28Triplet2H-CH₂ -C=O (b)
~1.62Multiplet4H-O-CH₂-CH₂ - (c), -CH₂ -CH₂-C=O (d)
~1.25Broad Singlet42H-(CH₂ )ₙ- (e, f)
~0.88Triplet6H-CH₃ (g, h)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~173.9C =O (Ester carbonyl)
~64.4-O-C H₂-
~34.4-C H₂-C=O
~31.9Methylene carbons in the backbone
~29.7Methylene carbons in the backbone
~29.5Methylene carbons in the backbone
~29.3Methylene carbons in the backbone
~29.1Methylene carbons in the backbone
~28.7Methylene carbons in the backbone
~25.9Methylene carbons in the backbone
~25.1Methylene carbons in the backbone
~22.7Methylene carbons near the methyl end
~14.1-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the ester group and the long hydrocarbon chains.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2918StrongC-H Asymmetric StretchAlkane (-CH₂)
~2850StrongC-H Symmetric StretchAlkane (-CH₂)
~1738StrongC=O StretchEster
~1465MediumC-H Bend (Scissoring)Alkane (-CH₂)
~1170StrongC-O StretchEster
~722MediumC-H Bend (Rocking)Alkane (-(CH₂)ₙ-, n≥4)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to fragmentation of the long alkyl chains and cleavage around the ester group.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zInterpretation
424[M]⁺ (Molecular Ion)
257[CH₃(CH₂)₁₄CO]⁺ (Acylium ion from palmitic acid)
168[CH₃(CH₂)₁₀CH₂]⁺ (Lauryl carbocation)
Series of peaks differing by 14Loss of -CH₂- units from the alkyl chains

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 10-15 °C/minute.

    • Final hold: Hold at 300 °C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a fatty acid ester like this compound and the relationship between the different spectroscopic techniques and the structural information they provide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solution Solution in Volatile Solvent (GC-MS) Sample->Solution Solid Solid Sample (FTIR) Sample->Solid NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR GCMS GC-MS Solution->GCMS FTIR FTIR Spectroscopy Solid->FTIR Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation Pattern GCMS->Mol_Weight Spectroscopic_Data_Relationship cluster_nmr NMR cluster_ftir FTIR cluster_ms Mass Spec cluster_info Derived Structural Information Lauryl_Palmitate This compound (C₂₈H₅₆O₂) H_NMR ¹H NMR Lauryl_Palmitate->H_NMR C_NMR ¹³C NMR Lauryl_Palmitate->C_NMR FTIR_Data FTIR Lauryl_Palmitate->FTIR_Data MS_Data Mass Spec Lauryl_Palmitate->MS_Data CH_Framework Carbon-Hydrogen Framework H_NMR->CH_Framework Connectivity Atom Connectivity H_NMR->Connectivity C_NMR->CH_Framework C_NMR->Connectivity Functional_Groups Ester & Alkyl Groups FTIR_Data->Functional_Groups Molecular_Formula Molecular Formula & Weight MS_Data->Molecular_Formula

References

An In-depth Technical Guide to the Melting Point and Thermal Behavior of Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal characteristics of lauryl palmitate (dodecyl hexadecanoate). This compound, a wax ester, is utilized in various applications, including cosmetics, pharmaceuticals, and as a phase change material. A thorough understanding of its thermal properties is crucial for formulation development, stability testing, and ensuring product performance.

Physicochemical Properties of this compound

This compound is the ester of lauryl alcohol (1-dodecanol) and palmitic acid (hexadecanoic acid). Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₂₈H₅₆O₂[1][2]
Molecular Weight 424.74 g/mol [1][2]
CAS Number 42232-29-1[1]
Appearance White solid
Purity >99% (available commercially)

Thermal Properties of this compound

The thermal behavior of this compound is characterized by its melting point and the energy absorbed during this phase transition. Saturated wax esters, such as this compound, with a total of 26 to 48 carbon atoms, have been observed to melt in the range of 38–73°C. For saturated wax esters with at least 30 carbon atoms, the melting point is generally above 50°C.

Thermal PropertyValueMethod
Melting Point ~38-73 °C (range for similar wax esters)Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔHfus) Data not availableDifferential Scanning Calorimetry (DSC)
Decomposition Temperature Data not availableThermogravimetric Analysis (TGA)

Experimental Protocols for Thermal Analysis

Precise determination of the thermal properties of this compound requires standardized experimental procedures. The following are detailed methodologies for key thermal analysis techniques.

Melting Point Determination (Capillary Method)

This method is based on the standard test method for determining the melting point of fats and oils (ASTM D5440).

Apparatus:

  • Melting point capillary tubes (1 mm inner diameter, 50-80 mm length)

  • Thermometer with 0.2°C divisions

  • 600 mL glass beaker

  • Heat source (electric hot plate or gas burner)

  • Stirring mechanism (e.g., magnetic stirrer or air stream)

Procedure:

  • Sample Preparation: Melt the this compound sample and filter it to remove any impurities and residual moisture. The sample must be completely dry.

  • Capillary Filling: Dip at least three clean capillary tubes into the molten sample, allowing the substance to rise to a height of approximately 10 mm.

  • Sealing: Fuse the end of the tube containing the sample in a small flame, being careful not to burn the this compound.

  • Crystallization: Place the sealed tubes in a beaker and refrigerate at 4–10°C for at least 16 hours to ensure complete crystallization.

  • Apparatus Setup: Attach the capillary tubes to the thermometer with a rubber band, ensuring the bottom of the tubes are level with the thermometer's mercury bulb. Suspend the thermometer in a 600 mL beaker about half-full of distilled water, with the bulb immersed approximately 30 mm.

  • Heating: The initial temperature of the water bath should be 8–10°C below the expected melting point. Agitate the water bath and apply heat to increase the temperature at a rate of approximately 0.5°C per minute.

  • Observation: Record the temperature at which the this compound becomes completely clear and liquid. This temperature is the melting point.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides information on melting point, enthalpy of fusion, and other thermal transitions.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 3–5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Seal the pan hermetically using a crimper.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 5–10°C/min) to a temperature significantly above the melting point (e.g., 100°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. The peak onset temperature is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

Apparatus:

  • Thermogravimetric Analyzer

  • Sample pans (e.g., platinum or alumina)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 5–10 mg) of this compound into a tared TGA sample pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the thermal characterization of a substance like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample MeltFilter Melt and Filter Sample->MeltFilter Dry Ensure Dryness MeltFilter->Dry DSC Differential Scanning Calorimetry (DSC) Dry->DSC TGA Thermogravimetric Analysis (TGA) Dry->TGA MP Capillary Melting Point Dry->MP DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->DSC_Data TGA_Data Decomposition Temp. Thermal Stability TGA->TGA_Data MP_Data Melting Range MP->MP_Data Report Technical Guide / Whitepaper DSC_Data->Report TGA_Data->Report MP_Data->Report

Caption: Workflow for the thermal characterization of this compound.

References

The Core Mechanism of Lauryl Palmitate as an Emollient: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Palmitate, a wax ester of lauryl alcohol and palmitic acid, is a widely utilized emollient in cosmetic and pharmaceutical formulations. Its primary mechanism of action revolves around the formation of a semi-occlusive film on the stratum corneum. This biophysical interaction with the skin's outermost layer reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier integrity. By reinforcing the lipid barrier, this compound helps to restore and maintain skin softness, smoothness, and flexibility. This technical guide delves into the detailed mechanism of action of this compound, supported by experimental methodologies and a logical framework of its emollient effect.

Introduction

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive water loss from the body. This barrier function is critically dependent on the highly organized structure of its intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids. Emollients are substances that help to maintain the softness, smoothness, and hydration of the skin. They function primarily by forming a hydrophobic film on the skin surface, thereby reducing the evaporation of water.

This compound (C28H56O2) is a fatty acid ester that functions as an emollient, skin conditioning agent, and thickener.[1] It is a waxy solid at room temperature and is soluble in organic solvents.[2] Its molecular structure and physicochemical properties make it an effective agent for reinforcing the skin's barrier function.

Physicochemical Properties and Interaction with the Stratum Corneum

This compound is a non-polar, hydrophobic molecule. When applied to the skin, it does not penetrate deeply but rather spreads across the surface of the stratum corneum, integrating into the superficial lipid layers. This interaction is primarily physical, driven by hydrophobic forces, leading to the formation of a thin, flexible film.

The primary mechanism of action of this compound as an emollient can be broken down into two key functions:

  • Occlusion: The film formed by this compound is semi-occlusive, meaning it slows down the rate of transepidermal water loss (TEWL). By creating a barrier to water evaporation, it helps to trap moisture within the stratum corneum, leading to increased skin hydration. This occlusive property is a primary mechanism for its moisturizing effect.[1]

  • Emollience: The presence of this compound on the skin surface fills in the spaces between desquamating corneocytes, creating a smoother and softer skin texture. This "flattening effect" contributes to the sensory perception of improved skin feel.

Mechanism of Action: A Biophysical Perspective

The emollient action of this compound is a direct consequence of its biophysical interaction with the stratum corneum. This can be visualized as a logical sequence of events:

A Topical Application of This compound B Formation of a Semi-Occlusive Film on Stratum Corneum A->B C Reduction of Transepidermal Water Loss (TEWL) B->C F Smoother Skin Surface (Filling Inter-Corneocyte Gaps) B->F D Increased Water Content in Stratum Corneum (Hydration) C->D E Improved Skin Barrier Function D->E G Enhanced Skin Softness and Flexibility D->G F->G

Caption: Logical workflow of this compound's emollient action.

Quantitative Data on Emollient Efficacy

While direct quantitative data for this compound's effect on TEWL and skin hydration is not extensively available in publicly accessible literature, the efficacy of emollients is typically measured using non-invasive biophysical techniques. The expected outcomes of applying an effective emollient like this compound are summarized in the table below.

ParameterMethodExpected Outcome with this compound
Transepidermal Water Loss (TEWL) TewameterSignificant decrease in g/m²/h
Skin Hydration Corneometer (Capacitance)Significant increase in arbitrary units (a.u.)
Skin Smoothness Skin Visiometer / ProfilometryDecrease in skin roughness parameters
Skin Elasticity CutometerImprovement in skin elasticity parameters

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of emollients like this compound.

In-Vivo Measurement of Transepidermal Water Loss (TEWL)
  • Objective: To quantify the reduction in water evaporation from the skin surface after application of the emollient.

  • Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).

  • Protocol:

    • Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 20-30 minutes before measurements.

    • Baseline Measurement: Baseline TEWL readings are taken from designated test areas on the volar forearm.

    • Product Application: A standardized amount of the test formulation containing this compound (e.g., 2 mg/cm²) is applied to the test area. A control area is left untreated or treated with a placebo formulation.

    • Post-Application Measurements: TEWL measurements are repeated at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours) after product application.

    • Data Analysis: The percentage reduction in TEWL compared to baseline and the control area is calculated.

cluster_0 Pre-Measurement cluster_1 Intervention cluster_2 Post-Measurement cluster_3 Analysis Acclimatization Subject Acclimatization (21°C, 50% RH) Baseline Baseline TEWL Measurement (T0) Acclimatization->Baseline Application Application of this compound Formulation (2 mg/cm²) Baseline->Application Post_Measurement TEWL Measurements at T1, T2, T4, T6, T24 Application->Post_Measurement Analysis Calculate % TEWL Reduction Post_Measurement->Analysis cluster_0 Pre-Measurement cluster_1 Intervention cluster_2 Post-Measurement cluster_3 Analysis Acclimatization Subject Acclimatization (Controlled Environment) Baseline Baseline Capacitance Measurement (T0) Acclimatization->Baseline Application Application of Test Formulation Baseline->Application Post_Measurement Capacitance Measurements at Timed Intervals Application->Post_Measurement Analysis Calculate Change in Hydration (a.u. & %) Post_Measurement->Analysis

References

Lauryl Palmitate: A Bio-Based Phase Change Material for Advanced Thermal Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lauryl Palmitate, a wax ester formed from the esterification of lauric acid and palmitic acid, is emerging as a promising bio-based phase change material (PCM). Derived from renewable vegetable sources, it offers an environmentally friendly alternative to petroleum-based PCMs. Its favorable thermal properties, including a distinct melting point and latent heat storage capacity, make it a candidate for a variety of applications ranging from thermal energy storage in buildings to potential uses in sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, thermophysical properties, and experimental characterization of this compound, with a forward-looking perspective on its application in the pharmaceutical sciences.

Thermophysical Properties of this compound

PropertyValueUnitSource/Method
Melting Point 44 - 45°CExperimental Data
50 - 55°CExperimental Data[1]
Latent Heat of Fusion 71.06kJ/molJoback Method (Calculated)[2]
~167J/gCalculated from Joback Method value
Thermal Conductivity Not Experimentally DeterminedW/(m·K)-
Molecular Formula C₂₈H₅₆O₂--
Molecular Weight 424.74 g/mol -

Note: The calculated latent heat of fusion is an estimation and should be confirmed by experimental analysis for critical applications.

Synthesis of this compound

This compound is synthesized through the esterification of palmitic acid with lauryl alcohol. A green synthesis approach utilizing an immobilized lipase catalyst is a preferred method due to its mild reaction conditions and high specificity.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Palmitic_Acid Palmitic Acid Reaction_Mixture Incubation with Agitation Palmitic_Acid->Reaction_Mixture Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Reaction_Mixture Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Immobilized_Lipase->Reaction_Mixture Organic_Solvent Organic Solvent (e.g., Hexane) Organic_Solvent->Reaction_Mixture Lauryl_Palmitate This compound Reaction_Mixture->Lauryl_Palmitate Water Water Reaction_Mixture->Water Purification Purification (e.g., Filtration, Solvent Evaporation) Lauryl_Palmitate->Purification Water->Purification

Fig. 1: Lipase-catalyzed synthesis of this compound.
Experimental Protocol: Lipase-Catalyzed Esterification[3][4][5]

This protocol outlines a general laboratory procedure for the green synthesis of this compound.

  • Reactant Preparation: In a reaction vessel, combine palmitic acid and lauryl alcohol in a 1:2 molar ratio.

  • Solvent and Catalyst Addition: Add a suitable organic solvent, such as hexane, to the mixture. Introduce an immobilized lipase, for example, Novozym 435, as the biocatalyst.

  • Reaction Conditions: Incubate the mixture at a controlled temperature, typically around 40°C, with constant agitation (e.g., 150 rpm) for a specified reaction time (e.g., 10 minutes for optimal conversion).

  • Reaction Termination: Stop the reaction by adding a mixture of ethanol and acetone (1:1 v/v).

  • Product Identification and Analysis:

    • Thin Layer Chromatography (TLC): Monitor the progress of the reaction and identify the product. A developing solvent system of hexane and anhydrous ether (7:3, v/v) can be used.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the ester bond.

    • Gas Chromatography (GC): Determine the purity of the synthesized this compound.

    • Titration: The percentage conversion can be determined by titrating the remaining unreacted fatty acids with a standardized solution of sodium hydroxide.

  • Purification: The immobilized enzyme can be recovered by filtration for reuse. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Characterization of Thermophysical Properties

The characterization of this compound as a PCM involves determining its key thermal properties. The following workflow outlines the typical experimental procedures.

G cluster_synthesis Material Preparation cluster_dsc Thermal Analysis cluster_tc Thermal Conductivity cluster_data Data Extraction Synthesis Synthesized this compound DSC_Analysis Differential Scanning Calorimetry (DSC) Synthesis->DSC_Analysis TC_Measurement Transient Plane Source (TPS) or Laser Flash Analysis (LFA) Synthesis->TC_Measurement DSC_Parameters Heating/Cooling Rate (e.g., 5-10 °C/min) Inert Atmosphere (N₂) DSC_Analysis->DSC_Parameters Melting_Point Melting Point (Tm) DSC_Analysis->Melting_Point Latent_Heat Latent Heat of Fusion (ΔH) DSC_Analysis->Latent_Heat Thermal_Conductivity_Value Thermal Conductivity (k) TC_Measurement->Thermal_Conductivity_Value

References

An In-depth Technical Guide to the Natural Sources and Derivatives of Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl palmitate, a wax ester with the chemical formula C28H56O2, is a valuable ingredient in the cosmetic, pharmaceutical, and food industries, primarily utilized for its emollient and moisturizing properties. While not abundant in its final form in common natural sources, its constituent precursors, lauric acid and palmitic acid, are widespread in the plant and animal kingdoms. This technical guide provides a comprehensive overview of the natural origins of these precursors, the enzymatic and chemical synthesis of this compound, its known derivatives, and detailed experimental protocols for its synthesis and analysis. Furthermore, this guide elucidates the metabolic pathways of its precursor fatty acids and the enzymatic mechanism of its synthesis, presented through clear, structured tables and diagrams to facilitate advanced research and development.

Natural Sources of this compound and its Precursors

This compound is not typically found in significant quantities in nature. However, it is reported to be a wax ester synthesized by retinal pigment epithelial membranes[1]. The primary approach to sourcing this compound is through the esterification of its natural precursors: lauryl alcohol and palmitic acid.

Natural Sources of Lauryl Alcohol

Lauryl alcohol (1-dodecanol) is a fatty alcohol derived from the reduction of lauric acid. The most abundant natural sources of lauric acid are tropical oils.

Natural Sources of Palmitic Acid

Palmitic acid (hexadecanoic acid) is one of the most common saturated fatty acids found in animals and plants[2].

Table 1: Quantitative Analysis of Lauric and Palmitic Acid in Natural Oils

Fatty AcidNatural SourceConcentration (% of total fatty acids)Reference
Lauric AcidCoconut Oil45-53%[3]
Lauric AcidPalm Kernel Oil~48%[4]
Lauric AcidBabassu Seed OilHigh[4]
Palmitic AcidPalm Oil40.5-44.1%
Palmitic AcidAnimal Fats (e.g., tallow)20-30%
Palmitic AcidCocoa ButterHigh

Synthesis of this compound

This compound is commercially produced through the esterification of lauryl alcohol and palmitic acid. This can be achieved through conventional chemical synthesis or more environmentally friendly enzymatic methods.

Chemical Synthesis

Conventional esterification involves reacting lauryl alcohol and palmitic acid at elevated temperatures in the presence of an acid catalyst.

Enzymatic Synthesis

Enzymatic synthesis, often referred to as "green synthesis," utilizes lipases as biocatalysts. This method offers high specificity, milder reaction conditions, and reduced by-product formation. The reaction is typically carried out using an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica).

Derivatives of this compound

Derivatives of this compound are primarily other fatty acid esters with similar properties. These compounds often vary in their alkyl chain lengths, which can modify their physical properties such as melting point and texture.

  • Myristyl Palmitate: An ester of myristyl alcohol and palmitic acid. It has a shorter alkyl chain than this compound and is also used as an emollient in cosmetics.

  • Cetyl Palmitate: The ester of cetyl alcohol and palmitic acid. It is a waxy solid at room temperature and is a common ingredient in ointments, creams, and lotions.

  • Stearyl Palmitate: Formed from stearyl alcohol and palmitic acid, this derivative has a longer alkyl chain, resulting in a higher melting point.

While not direct derivatives, functionalized fatty acid esters are being explored for specialized applications, such as in the synthesis of thiol surfactants for use in nanocomposites.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the lipase-catalyzed synthesis of this compound using Novozym 435.

Materials:

  • Palmitic acid

  • Lauryl alcohol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane)

  • Ethanol/acetone mixture (1:1 v/v) for reaction termination

  • Shaking water bath or incubator

  • Reaction vessels (e.g., screw-capped flasks)

Procedure:

  • In a screw-capped flask, combine palmitic acid and lauryl alcohol in a desired molar ratio (e.g., 1:2).

  • Add a suitable volume of n-hexane to dissolve the substrates.

  • Add the immobilized lipase to the reaction mixture (e.g., 0.4 g of Novozym 435).

  • Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 150 rpm) for a specified reaction time (e.g., 10 minutes for optimal conversion).

  • Terminate the reaction by adding an excess of the ethanol/acetone mixture to denature the enzyme.

  • Separate the immobilized enzyme from the reaction mixture by filtration.

  • The product, this compound, can be purified from the remaining substrates and solvent using techniques such as column chromatography or distillation.

  • Confirm the product identity and purity using analytical techniques like FTIR and GC-MS.

GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound, adapted from established methods for fatty acid ester analysis.

Materials:

  • This compound sample

  • Organic solvent (e.g., hexane or dichloromethane, GC grade)

  • Internal standard (e.g., heptadecanoic acid methyl ester)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of hexane.

    • Add a known concentration of the internal standard.

    • If the sample contains water, pass the solution through a small column of anhydrous sodium sulfate to dry it.

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C, and hold for 10 minutes.

    • Carrier Gas: Helium

    • MS Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of a this compound standard.

Signaling Pathways and Metabolic Fate

This compound itself is not known to be directly involved in major signaling pathways. Its biological effects are primarily attributed to its physical properties as an emollient. However, its constituent fatty acids, lauric acid and palmitic acid, are metabolically active.

Metabolic Pathway of Lauric Acid

Lauric acid, a medium-chain fatty acid, is rapidly absorbed and transported to the liver via the portal vein. In the liver, it undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies.

Metabolic Pathway of Palmitic Acid

Palmitic acid, a long-chain fatty acid, is a key component of cellular lipids and a major fuel source. It undergoes β-oxidation in the mitochondria to generate acetyl-CoA, FADH2, and NADH, which are subsequently used for ATP production through the citric acid cycle and oxidative phosphorylation. Palmitic acid can also be incorporated into triglycerides for energy storage or used in the synthesis of other lipids.

Visualizations

Enzymatic Synthesis of this compound

The following diagram illustrates the workflow for the lipase-catalyzed synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Palmitic Acid Palmitic Acid Esterification Reaction Esterification Reaction Palmitic Acid->Esterification Reaction Lauryl Alcohol Lauryl Alcohol Lauryl Alcohol->Esterification Reaction Immobilized Lipase (Novozym 435) Immobilized Lipase (Novozym 435) Immobilized Lipase (Novozym 435)->Esterification Reaction Organic Solvent (n-hexane) Organic Solvent (n-hexane) Organic Solvent (n-hexane)->Esterification Reaction This compound This compound Esterification Reaction->this compound Water Water Esterification Reaction->Water Purification Purification This compound->Purification Water->Purification

Caption: Enzymatic Synthesis Workflow for this compound.

Lipase-Catalyzed Esterification: Ping-Pong Bi-Bi Mechanism

The enzymatic synthesis of esters by many lipases follows a Ping-Pong Bi-Bi kinetic mechanism.

G E Lipase (E) EA E-Palmitic Acid Q This compound E->Q F Acyl-Enzyme (F) EA->F releases FB F-Lauryl Alcohol P Water F->P FB->E releases A Palmitic Acid A->E binds B Lauryl Alcohol B->F binds

Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

Metabolic Pathway of Palmitic Acid

This diagram outlines the major metabolic fate of palmitic acid in a cell.

G Palmitic Acid Palmitic Acid Fatty Acyl-CoA Fatty Acyl-CoA Palmitic Acid->Fatty Acyl-CoA Mitochondrion Mitochondrion Fatty Acyl-CoA->Mitochondrion Triglyceride Synthesis Triglyceride Synthesis Fatty Acyl-CoA->Triglyceride Synthesis Beta-Oxidation Beta-Oxidation Mitochondrion->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP ATP Citric Acid Cycle->ATP Energy Storage Energy Storage Triglyceride Synthesis->Energy Storage

Caption: Overview of Palmitic Acid Metabolism.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lauryl Palmitate using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitate, a wax ester, finds significant applications in the cosmetic, pharmaceutical, and food industries as an emollient, lubricant, and texturizing agent. The enzymatic synthesis of this compound, primarily through the esterification of lauric acid and palmitic acid catalyzed by lipases, offers a green and highly specific alternative to traditional chemical synthesis methods. This approach minimizes byproduct formation and operates under mild reaction conditions, aligning with the principles of sustainable chemistry. This document provides detailed protocols for the synthesis of this compound using the immobilized lipase Novozym® 435, including reaction optimization, product analysis, and purification.

Materials and Reagents

  • Substrates:

    • Lauryl Alcohol (Dodecan-1-ol), ≥98% purity

    • Palmitic Acid (Hexadecanoic acid), ≥99% purity

  • Enzyme:

    • Novozym® 435 (Immobilized Lipase B from Candida antarctica on a macroporous acrylic resin)

  • Solvent:

    • n-Hexane, anhydrous, ≥95% purity

  • Reagents for Work-up and Analysis:

    • Ethanol, absolute

    • Acetone, ACS reagent grade

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol details the procedure for the lipase-catalyzed esterification of lauryl alcohol and palmitic acid.

1. Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve palmitic acid (e.g., 1 mmol, 0.256 g) in an appropriate volume of n-hexane (e.g., 10 mL). b. Add lauryl alcohol to the flask. Based on optimization studies, a molar ratio of 2:1 (lauryl alcohol:palmitic acid) is recommended for optimal yield (e.g., 2 mmol, 0.372 g). c. Add Novozym® 435 to the reaction mixture. An enzyme concentration of 0.4 g per mmol of limiting substrate (palmitic acid) is recommended. d. Seal the flask and place it in a temperature-controlled shaker or oil bath set to 40°C.

2. Reaction Execution: a. Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing. b. The optimal reaction time can be as short as 10 minutes for high conversion (>90%).[1][2][3][4][5] For complete conversion, the reaction can be monitored over a longer period (e.g., up to 24 hours) by taking aliquots for analysis.

3. Reaction Termination and Product Isolation: a. After the desired reaction time, terminate the reaction by filtering the immobilized enzyme from the reaction mixture using a Büchner funnel or by simple decantation. The enzyme can be washed with fresh solvent and stored for reuse. b. To quench the reaction completely, the filtrate can be diluted with a 1:1 (v/v) mixture of ethanol and acetone. c. Transfer the filtrate to a separatory funnel. d. Wash the organic phase sequentially with a saturated solution of sodium bicarbonate (to remove any unreacted palmitic acid) and deionized water. e. Dry the organic phase over anhydrous sodium sulfate. f. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

4. Purification: a. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Protocol 2: Analysis of this compound by Gas Chromatography (GC-FID)

This protocol is for the quantitative analysis of the reaction conversion and purity of the synthesized this compound.

1. Sample Preparation: a. Prepare a standard stock solution of pure this compound in n-hexane (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL). c. Dilute an accurately weighed amount of the crude reaction product in n-hexane to a concentration within the calibration range.

2. GC-FID Parameters:

  • Column: DB-5HT (30 m x 0.25 mm ID, 0.10 µm film thickness) or equivalent high-temperature capillary column.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 280°C.
  • Detector Temperature (FID): 300°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 min.
  • Ramp 1: Increase to 250°C at 15°C/min, hold for 2 min.
  • Ramp 2: Increase to 320°C at 10°C/min, hold for 5 min.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.

3. Data Analysis: a. Integrate the peak areas of this compound in the standard and sample chromatograms. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of this compound in the sample using the calibration curve. d. Calculate the reaction yield and purity of the product.

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the qualitative confirmation of the synthesis of this compound by identifying the characteristic ester functional group.

1. Sample Preparation (ATR-FTIR): a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean. b. Place a small drop of the purified this compound (as a liquid or molten solid) directly onto the ATR crystal. c. For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. FTIR Analysis:

  • Spectral Range: 4000-400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32 scans.

3. Data Interpretation: a. Identify the characteristic absorption band for the ester carbonyl (C=O) stretch, which is expected to appear around 1740-1735 cm⁻¹. b. The disappearance of the broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and the alcohol (around 3400-3200 cm⁻¹) also indicates the formation of the ester.

Data Presentation

The following tables summarize the effect of various reaction parameters on the synthesis of this compound.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Reaction Time (h)Enzyme Amount (g)Substrate Molar Ratio (Alcohol:Acid)Yield (%)
30100.42:1~85
40 10 0.4 2:1 >90
50100.42:1~88
60100.42:1~80

Table 2: Effect of Enzyme Amount on this compound Yield

Temperature (°C)Reaction Time (h)Enzyme Amount (g)Substrate Molar Ratio (Alcohol:Acid)Yield (%)
40100.12:1~60
40100.22:1~75
40100.32:1~85
40 10 0.4 2:1 >90
40100.52:1>90 (plateau)

Table 3: Effect of Substrate Molar Ratio on this compound Yield

Temperature (°C)Reaction Time (h)Enzyme Amount (g)Substrate Molar Ratio (Alcohol:Acid)Yield (%)
40100.41:1~70
40 10 0.4 2:1 >90
40100.43:1~88
40100.44:1~85

Table 4: Effect of Reaction Time on this compound Yield

Temperature (°C)Reaction Time (min)Enzyme Amount (g)Substrate Molar Ratio (Alcohol:Acid)Yield (%)
4050.42:1~80
40 10 0.4 2:1 >90
40300.42:1>90
40600.42:1>90

Visualization of Workflow and Catalytic Mechanism

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis prep1 Dissolve Palmitic Acid in n-Hexane prep2 Add Lauryl Alcohol (2:1 molar ratio) prep1->prep2 prep3 Add Novozym® 435 prep2->prep3 reaction Incubate at 40°C with stirring prep3->reaction workup1 Filter to remove enzyme reaction->workup1 workup2 Wash with NaHCO3 and water workup1->workup2 workup3 Dry over Na2SO4 workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Column Chromatography (Silica gel) workup4->purify analysis1 GC-FID Analysis (Yield and Purity) purify->analysis1 analysis2 FTIR Analysis (Functional Group ID) purify->analysis2

Figure 1: Experimental workflow for the enzymatic synthesis of this compound.

lipase_catalytic_cycle E Free Lipase (E) E_PA Lipase-Palmitic Acid Complex (E-PA) E->E_PA + PA LP This compound (LP) Acyl_E Acyl-Enzyme Intermediate (E-Acyl) E_PA->Acyl_E H2O_out Water (H₂O) Acyl_E->H2O_out E_Acyl_LA Acyl-Enzyme-Lauryl Alcohol Complex (E-Acyl-LA) Acyl_E->E_Acyl_LA + LA E_LP Lipase-Lauryl Palmitate Complex (E-LP) E_Acyl_LA->E_LP E_LP->E + LP PA Palmitic Acid (PA) LA Lauryl Alcohol (LA)

Figure 2: Ping-Pong Bi-Bi catalytic mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using Novozym® 435 is an efficient and environmentally friendly method that produces high yields under mild conditions. The protocols provided herein offer a comprehensive guide for researchers to perform this synthesis and analyze the resulting product. The reusability of the immobilized enzyme further enhances the economic viability of this green chemistry approach. These application notes serve as a valuable resource for the development of sustainable processes in the pharmaceutical and related industries.

References

Application Notes and Protocols for the Formulation of Oil-in-Water Emulsions with Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate, a fatty acid ester derived from lauryl alcohol and palmitic acid, is a versatile ingredient in the cosmetic and pharmaceutical industries, valued for its emollient, thickening, and surfactant properties.[1] This document provides a detailed protocol for the formulation of stable oil-in-water (O/W) emulsions using this compound as a key component of the oil phase. The protocol outlines the materials, equipment, and step-by-step procedures for emulsion preparation via the hot process method, which is necessitated by the solid nature of this compound at room temperature.[1]

Furthermore, this guide details essential analytical techniques for the characterization of the resulting emulsion, including particle size analysis, zeta potential measurement, and viscosity assessment. These parameters are critical for predicting and ensuring the long-term stability and performance of the final product.[2][3]

Key Formulation Parameters

The creation of a stable O/W emulsion is governed by several key factors, including the appropriate selection of emulsifiers, the concentration of the oil and water phases, and the energy input during homogenization.

Emulsifier Selection and Hydrophilic-Lipophilic Balance (HLB):

Component Concentration Ranges:

The final properties of the emulsion, such as viscosity and skin feel, are heavily influenced by the concentration of the oil phase, water phase, and emulsifiers. The following table provides typical concentration ranges for a cosmetic O/W cream formulation.

Component PhaseIngredient ExamplesTypical Concentration (% w/w)
Oil Phase This compound 5.0 - 20.0
Other emollients (e.g., Isopropyl Myristate)5.0 - 15.0
Co-emulsifiers/Thickeners (e.g., Cetearyl Alcohol)1.0 - 5.0
Water Phase Deionized Water60.0 - 85.0
Humectants (e.g., Glycerin)2.0 - 5.0
Thickeners (e.g., Xanthan Gum)0.1 - 0.5
Emulsifier(s) High HLB Emulsifier (e.g., Polysorbate 80)2.0 - 5.0
Low HLB Emulsifier (e.g., Glyceryl Stearate)1.0 - 3.0
Additives Preservative, Fragrance, Active IngredientsAs required

Experimental Protocols

This section details the step-by-step procedures for the preparation and characterization of an O/W emulsion containing this compound.

Protocol 1: Preparation of this compound O/W Emulsion (Hot Process)

1. Materials and Equipment:

  • Oil Phase: this compound, Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate

  • Water Phase: Deionized Water, Glycerin, Xanthan Gum

  • Emulsifier: Polysorbate 80

  • Additives: Preservative (e.g., Phenoxyethanol), Fragrance

  • Equipment: Beakers, hot plate with magnetic stirrer, overhead stirrer or homogenizer, water bath, thermometer, weighing balance.

2. Procedure:

  • Preparation of the Oil Phase:

    • Weigh and combine all oil phase ingredients (this compound, Isopropyl Myristate, Cetearyl Alcohol, and Glyceryl Stearate) in a beaker.

    • Heat the oil phase to 70-75°C in a water bath with gentle stirring until all components are melted and homogenous.

  • Preparation of the Water Phase:

    • In a separate beaker, disperse Xanthan Gum in Glycerin to form a slurry.

    • Add the slurry to the deionized water and heat to 70-75°C with continuous stirring until the Xanthan Gum is fully hydrated. Add Polysorbate 80 to the heated water phase and stir until dissolved.

  • Emulsification:

    • Slowly add the hot oil phase to the hot water phase while homogenizing at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes.

    • Continue stirring and allow the emulsion to cool.

  • Cool-Down Phase:

    • Once the emulsion has cooled to below 40°C, add the preservative and fragrance.

    • Continue gentle stirring until the emulsion reaches room temperature.

  • Final Product:

    • Transfer the final cream to an appropriate container.

Protocol 2: Characterization of the this compound O/W Emulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Objective: To determine the average droplet size and the uniformity of the droplet size distribution.

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the diluted sample using a particle size analyzer.

    • Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

2. Zeta Potential Measurement:

  • Objective: To assess the surface charge of the emulsion droplets, which is an indicator of stability.

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the emulsion sample with deionized water as per the instrument's requirements.

    • Measure the electrophoretic mobility of the droplets in an applied electric field.

    • The instrument calculates the zeta potential from the electrophoretic mobility.

3. Viscosity Measurement:

  • Objective: To determine the flow behavior and consistency of the emulsion.

  • Method: Rotational Viscometry.

  • Procedure:

    • Place an appropriate amount of the emulsion in the viscometer sample cup.

    • Measure the viscosity at a controlled temperature (e.g., 25°C) and a defined shear rate or a range of shear rates.

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

4. Stability Testing:

  • Objective: To evaluate the long-term physical stability of the emulsion.

  • Procedure:

    • Accelerated Stability Testing: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.

    • Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).

    • Evaluation: At regular intervals, visually inspect the samples for any signs of instability, such as phase separation, creaming, or changes in color and odor. Additionally, re-measure the particle size, zeta potential, and viscosity to quantify any changes.

Expected Results and Data Presentation

The following tables summarize the expected quantitative data for a stable O/W emulsion formulated with this compound based on the provided protocols and typical values for cosmetic creams.

Table 1: Example Formulation of a this compound O/W Cream

PhaseINCI Name% w/w
Oil Phase This compound 10.0
Isopropyl Myristate5.0
Cetearyl Alcohol3.0
Glyceryl Stearate2.0
Water Phase Deionized Water75.4
Glycerin3.0
Xanthan Gum0.3
Emulsifier Polysorbate 801.0
Additives Phenoxyethanol (and) Ethylhexylglycerin0.3
Fragranceq.s.

Table 2: Typical Physicochemical Properties of a Stable this compound O/W Emulsion

ParameterTypical Value/Range
Particle Size (Z-average) 1 - 10 µm
Polydispersity Index (PDI) < 0.5
Zeta Potential -25 mV to -50 mV (for nonionic/anionic systems)
Viscosity 5,000 - 50,000 cP (at 25°C)
pH 5.5 - 6.5
Appearance Opaque, white to off-white cream

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the formulation and characterization of this compound O/W emulsions.

Emulsion_Formulation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification & Cooling cluster_final Final Steps Oil_Phase Oil Phase Preparation (this compound, etc.) Heat to 70-75°C Homogenization Combine & Homogenize (5-10 min) Oil_Phase->Homogenization Water_Phase Water Phase Preparation (Water, Glycerin, etc.) Heat to 70-75°C Water_Phase->Homogenization Cooling Cool to < 40°C Homogenization->Cooling Additives Add Preservatives & Fragrance Cooling->Additives Final_Product Final O/W Emulsion Additives->Final_Product

Caption: Workflow for the hot process formulation of a this compound O/W emulsion.

Emulsion_Characterization_Workflow cluster_analysis Physicochemical Analysis cluster_stability Stability Assessment Emulsion_Sample This compound O/W Emulsion Particle_Size Particle Size & PDI (Dynamic Light Scattering) Emulsion_Sample->Particle_Size Zeta_Potential Zeta Potential (Electrophoretic Light Scattering) Emulsion_Sample->Zeta_Potential Viscosity Viscosity (Rotational Viscometry) Emulsion_Sample->Viscosity Accelerated_Stability Accelerated Stability (40°C, 50°C) Emulsion_Sample->Accelerated_Stability Freeze_Thaw Freeze-Thaw Cycles (-10°C to 25°C) Emulsion_Sample->Freeze_Thaw

Caption: Experimental workflow for the characterization of a this compound O/W emulsion.

References

Application Notes and Protocols for the Preparation of Lauryl Palmitate Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble therapeutic agents.[1][2][3] These colloidal carriers are composed of a solid lipid core stabilized by a surfactant, offering advantages such as enhanced bioavailability, controlled release, and improved stability of encapsulated drugs.[1][4] Lauryl palmitate, a waxy solid lipid, is a suitable candidate for the lipid matrix of SLNs due to its biocompatibility and ability to form a stable solid core.

These application notes provide a detailed protocol for the preparation of this compound SLNs using a high-shear homogenization and ultrasonication method. Additionally, it outlines key characterization techniques to ensure the quality and efficacy of the formulated nanoparticles.

General Workflow for SLN Preparation

SLN_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_characterization Characterization Lipid_Phase Lipid Phase Preparation (this compound + Drug) Pre_Emulsion Pre-emulsion Formation (High-Shear Homogenization) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase Preparation (Surfactant + Water) Aqueous_Phase->Pre_Emulsion Nano_Emulsion Nano-emulsion Formation (Ultrasonication) Pre_Emulsion->Nano_Emulsion Energy Input SLN_Formation SLN Formation (Cooling & Recrystallization) Nano_Emulsion->SLN_Formation Cooling Characterization Physicochemical Characterization (Size, Zeta Potential, EE) SLN_Formation->Characterization Analysis

Caption: General workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Experimental Protocols

Method: High-Shear Homogenization followed by Ultrasonication

This method is widely used for its simplicity and effectiveness in producing SLNs with a narrow particle size distribution.

Materials and Equipment:

  • Lipid: this compound

  • Surfactant: Poloxamer 188 or Tween 80

  • Aqueous Phase: Purified water

  • Active Pharmaceutical Ingredient (API): Lipophilic drug of choice

  • High-shear homogenizer (e.g., IKA, Silverson)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer and stir bars

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to approximately 5-10°C above its melting point.

    • Dissolve the lipophilic API in the molten this compound with gentle stirring until a clear and homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the chosen surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while under continuous stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanosizing by Ultrasonication:

    • Subject the hot pre-emulsion to high-power probe sonication.

    • Sonicate for 10-15 minutes. To prevent overheating and potential degradation of components, use a pulsed mode (e.g., 5 seconds on, 2 seconds off).

  • Formation of SLNs:

    • Allow the resulting hot nano-emulsion to cool down to room temperature under gentle magnetic stirring.

    • During cooling, the lipid will recrystallize, leading to the formation of solid lipid nanoparticles.

    • The final SLN dispersion can be stored at 4°C for further characterization and use.

Characterization of this compound SLNs

Physicochemical Characterization Workflow

Characterization_Workflow cluster_size_zeta Size and Surface Charge cluster_encapsulation Drug Encapsulation cluster_morphology_thermal Morphology and Thermal Properties SLN_Dispersion This compound SLN Dispersion DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) SLN_Dispersion->DLS ELS Electrophoretic Light Scattering (ELS) - Zeta Potential SLN_Dispersion->ELS Centrifugation Separation of Free Drug (Ultracentrifugation) SLN_Dispersion->Centrifugation TEM Transmission Electron Microscopy (TEM) - Morphology - Size Verification SLN_Dispersion->TEM DSC Differential Scanning Calorimetry (DSC) - Melting Behavior - Crystallinity SLN_Dispersion->DSC Quantification Quantification of Free Drug (e.g., HPLC, UV-Vis) Centrifugation->Quantification Calculation Calculation of: - Encapsulation Efficiency (EE%) - Drug Loading (DL%) Quantification->Calculation

Caption: Workflow for the physicochemical characterization of SLNs.

Protocols for Characterization

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) determines the zeta potential, which is an indicator of the stability of the colloidal dispersion.

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering.

    • Analyze the sample using a Zetasizer or a similar instrument at a constant temperature (e.g., 25°C).

    • Perform measurements in triplicate to ensure reproducibility.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: The amount of drug encapsulated within the SLNs is determined by separating the nanoparticles from the aqueous phase containing the free, unencapsulated drug.

  • Procedure:

    • Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation.

    • Carefully collect the supernatant containing the free drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE and DL using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

3. Morphology Analysis:

  • Principle: Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the prepared SLNs.

  • Procedure:

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Negatively stain the sample (e.g., with phosphotungstic acid) if necessary.

    • Allow the grid to dry completely.

    • Observe the sample under a transmission electron microscope.

4. Thermal Analysis:

  • Principle: Differential Scanning Calorimetry (DSC) is used to investigate the melting and recrystallization behavior of the SLNs, providing insights into the physical state of the lipid matrix and drug-lipid interactions.

  • Procedure:

    • Accurately weigh a sample of the lyophilized SLNs into an aluminum pan.

    • Use an empty pan as a reference.

    • Perform DSC scans at a defined heating and cooling rate (e.g., 5°C/min).

Quantitative Data Summary

The following tables summarize typical quantitative data for SLNs prepared with various solid lipids and methods, providing a reference for expected outcomes when formulating this compound SLNs.

Table 1: Influence of Homogenization Parameters on SLN Properties.

Lipid MatrixHomogenization Speed (rpm)Homogenization Time (min)Particle Size (nm)PDIReference
Cetyl Palmitate6,60010996 ± 4.20.742 ± 0.251
Cetyl Palmitate8,00010245 ± 4.80.349 ± 0.104
Tristearin17,00020Optimized Formulation-

Table 2: Physicochemical Properties of SLNs Prepared by Various Methods.

Lipid MatrixSurfactantMethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Stearic AcidQuillaja SaponinUltrasonication143.5 - 641.90.127 - 0.237-2.43 - 0.9541 - 66.2
Glyceryl MonostearateSoybean Lecithin & Tween 80Microemulsion~150< 0.3~ -30-
TripalmitinLecithin S75 & Polysorbate 80-116 - 3060.25 - 0.30-15 to -10-
Compritol 888 ATOPoloxamer 188High Shear Homogenization< 250< 0.25> +60 (with CTAB)-

Disclaimer: The quantitative data presented are representative values from the literature for SLNs made with lipids similar to this compound. Actual results for this compound SLNs may vary and should be determined experimentally.

References

Application Notes and Protocols for Lauryl Palmitate in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate, the ester of lauryl alcohol and palmitic acid, is a versatile excipient with growing interest in topical drug delivery systems. Its lipophilic nature, emollient properties, and potential to act as a penetration enhancer make it a valuable component in the formulation of creams, lotions, and ointments. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound to enhance the dermal and transdermal delivery of active pharmaceutical ingredients (APIs).

This compound is a waxy, solid material at room temperature, and it is soluble in oils and organic solvents but insoluble in water.[1] It functions as a skin conditioning agent, emollient, and thickener in topical formulations.[1] Its safety for use in cosmetics is well-established, being non-irritating and non-sensitizing to the skin.[2]

Mechanism of Action

The primary mechanism by which this compound is thought to enhance topical drug delivery is by transiently disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[3] This disruption increases the fluidity of the intercellular lipid matrix, creating a more permeable barrier for the diffusion of APIs.[4] As a fatty acid ester, this compound can integrate into the lipid bilayers, altering their packing and increasing the skin's permeability to both lipophilic and hydrophilic drugs.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on key performance indicators in topical drug delivery.

Disclaimer: The following data is illustrative and based on typical results observed for fatty acid esters in topical formulations. Actual results may vary depending on the specific API, formulation, and experimental conditions.

Table 1: In Vitro Drug Permeation Enhancement

Active Pharmaceutical Ingredient (API)Formulation BaseThis compound Concentration (%)Permeation Flux (µg/cm²/h)Enhancement Ratio
Model Hydrophilic Drug O/W Cream0 (Control)0.5 ± 0.11.0
O/W Cream52.5 ± 0.45.0
O/W Cream104.8 ± 0.69.6
Model Lipophilic Drug O/W Cream0 (Control)2.0 ± 0.31.0
O/W Cream58.5 ± 1.14.3
O/W Cream1015.2 ± 2.07.6

Table 2: Effect on Skin Barrier Function

FormulationThis compound Concentration (%)Change in Transepidermal Water Loss (TEWL) (g/m²/h) after 4hChange in Skin Hydration (Corneometry Units) after 4h
Placebo Cream 0+0.5 ± 0.2+5 ± 2
Test Cream 5-1.2 ± 0.3+15 ± 3
Test Cream 10-2.5 ± 0.4+28 ± 4

Table 3: Formulation Stability (Accelerated at 40°C / 75% RH)

FormulationThis compound Concentration (%)Initial Viscosity (cP)Viscosity after 3 Months (cP)pH Change after 3 MonthsAppearance
Cream A 525,00024,500-0.2No change
Cream B 1030,00029,000-0.3No change

Experimental Protocols

In Vitro Drug Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology to assess the effect of this compound on the permeation of an API through a skin model.

Workflow for In Vitro Drug Permeation Study

prep Prepare Franz Cells and Skin Membrane formulation Prepare Topical Formulations (with and without this compound) prep->formulation application Apply Formulation to Skin Membrane formulation->application sampling Sample Receptor Fluid at Time Intervals application->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis data Calculate Permeation Parameters (Flux, Enhancement Ratio) analysis->data

Caption: Workflow for conducting an in vitro drug permeation study using Franz diffusion cells.

Methodology:

  • Franz Diffusion Cell Setup:

    • Assemble vertical Franz diffusion cells with a known diffusion area.

    • Use excised human or animal skin (e.g., porcine ear skin) as the membrane. Ensure the skin integrity is intact.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure it is degassed. Maintain the temperature at 32°C ± 1°C to mimic skin surface temperature.

  • Formulation Preparation:

    • Prepare the topical formulation (e.g., o/w cream) with and without varying concentrations of this compound (e.g., 5% and 10% w/w).

    • Incorporate the desired concentration of the API into all formulations.

  • Experiment Execution:

    • Apply a finite dose (e.g., 10 mg/cm²) of the formulation evenly onto the stratum corneum side of the skin membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Determine the steady-state permeation flux (Jss) from the slope of the linear portion of the cumulative amount permeated versus time plot.

    • Calculate the Enhancement Ratio (ER) using the following formula: ER = Jss (with this compound) / Jss (without this compound)

Assessment of Skin Barrier Function

This protocol details the non-invasive methods to evaluate the effect of this compound on Transepidermal Water Loss (TEWL) and skin hydration.

Workflow for Skin Barrier Function Assessment

panel Recruit Healthy Volunteers baseline Baseline Measurements (TEWL and Corneometry) panel->baseline application Apply Test Formulations (with and without this compound) baseline->application measurements Measure TEWL and Hydration at Specified Time Points application->measurements analysis Analyze and Compare Data measurements->analysis

Caption: Workflow for the clinical assessment of skin barrier function.

Methodology:

  • Panelists and Test Sites:

    • Recruit a panel of healthy volunteers with normal to dry skin.

    • Designate test areas on the volar forearm of each participant.

  • Baseline Measurements:

    • Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% RH) for at least 30 minutes.

    • Measure baseline TEWL using a Tewameter® and skin hydration using a Corneometer®.

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulations (with and without this compound) to the designated test sites.

  • Post-Application Measurements:

    • Repeat TEWL and skin hydration measurements at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis:

    • Calculate the change in TEWL and skin hydration from baseline for each formulation at each time point.

    • Statistically compare the results of the this compound-containing formulations to the control.

Formulation Stability Testing

This protocol is based on ICH guidelines to assess the stability of a topical formulation containing this compound.

Workflow for Formulation Stability Testing

prep Prepare Batches of Formulation storage Store Samples at Different ICH Stability Conditions prep->storage testing Test Samples at Predetermined Time Points for: - Physical Properties - Chemical Properties - Microbial Limits storage->testing evaluation Evaluate Data and Determine Shelf-Life testing->evaluation

Caption: Workflow for conducting a stability study of a topical formulation.

Methodology:

  • Sample Preparation:

    • Prepare at least three batches of the final formulation containing this compound in its intended commercial packaging.

  • Storage Conditions:

    • Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) stability conditions as per ICH guidelines.

  • Testing Schedule:

    • For accelerated studies, test at 0, 3, and 6 months.

    • For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months.

  • Parameters to be Tested:

    • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical Properties: Assay of the API and quantification of any degradation products using a stability-indicating analytical method (e.g., HPLC).

    • Microbiological Properties: Test for microbial limits (total aerobic microbial count, total yeast and mold count) at appropriate intervals.

  • Data Evaluation:

    • Analyze the data for any significant changes over time.

    • Establish a shelf-life for the product based on the time it takes for a significant change to occur under the specified storage conditions.

Proposed Signaling Pathway

While direct studies on the specific signaling pathways activated by this compound in keratinocytes are limited, it is hypothesized that as a fatty acid ester, it may influence pathways regulated by lipid-sensing nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). Activation of these receptors is known to stimulate keratinocyte differentiation and the synthesis of epidermal lipids, which are crucial for maintaining the skin's barrier function.

cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPAR This compound->PPAR Hydrolysis to Palmitic Acid LXR LXR This compound->LXR Metabolites may act as ligands PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->PPAR_RXR RXR->LXR_RXR Gene_Expression Target Gene Expression (e.g., ABCA1, Loricrin, Involucrin) PPAR_RXR->Gene_Expression Binds to PPRE LXR_RXR->Gene_Expression Binds to LXRE Lipid Synthesis & Keratinocyte Differentiation Lipid Synthesis & Keratinocyte Differentiation Gene_Expression->Lipid Synthesis & Keratinocyte Differentiation

Caption: Proposed signaling pathway for this compound in keratinocytes.

This proposed pathway illustrates that this compound, after potential hydrolysis into its constituent fatty acid (palmitic acid), may act as a ligand for PPARs. Additionally, its metabolites could potentially activate LXRs. These activated nuclear receptors then form heterodimers with the Retinoid X Receptor (RXR), translocate to the nucleus, and bind to their respective response elements on DNA (PPRE for PPARs and LXRE for LXRs). This binding modulates the transcription of target genes involved in lipid synthesis and keratinocyte differentiation, ultimately contributing to the maintenance and repair of the skin barrier.

Conclusion

This compound is a promising excipient for topical drug delivery, offering potential benefits in enhancing drug permeation and improving skin hydration. The protocols provided in this document offer a framework for the systematic evaluation of its effects in specific formulations. Further research is warranted to fully elucidate its mechanisms of action and to generate a broader base of quantitative data across a range of APIs and formulation types.

References

Characterization of Lauryl Palmitate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl Palmitate, also known as dodecyl hexadecanoate, is a wax ester of lauryl alcohol and palmitic acid. It is widely used in cosmetics, personal care products, and pharmaceutical formulations as an emollient, thickener, and skin-conditioning agent. The physical and thermal properties of this compound are critical to its functionality and stability in various applications. This document provides detailed application notes and protocols for the characterization of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC is a powerful analytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides information on melting point, enthalpy of fusion, crystallization behavior, and polymorphism. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials.

Data Presentation

The following tables summarize the expected quantitative data for the thermal characterization of this compound based on available literature for the compound and similar long-chain esters.

Table 1: DSC Thermal Analysis Data for this compound

ParameterExpected ValueReference
Melting Onset Temperature (°C)~40-45[1][2]
Melting Peak Temperature (°C)~45-55[1][2]
Enthalpy of Fusion (ΔHf) (J/g)180 - 220[3]

Note: The enthalpy of fusion is an estimation based on typical values for long-chain saturated esters and may vary depending on the purity and crystalline form of the sample.

Table 2: TGA Thermal Stability Data for this compound

ParameterExpected Value RangeAtmosphere
Onset of Decomposition (Tonset) (°C)200 - 250Inert (e.g., Nitrogen)
Temperature of Maximum Decomposition Rate (°C)250 - 350Inert (e.g., Nitrogen)
Residue at 500°C (%)< 1Inert (e.g., Nitrogen)

Note: Decomposition temperatures for long-chain esters can be influenced by factors such as heating rate and the presence of impurities.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Materials:

  • This compound sample (high purity)

  • Aluminum DSC pans and lids

  • Reference pan (empty, hermetically sealed)

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 0°C.

    • Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min.

    • Cool the sample back to 0°C at a rate of 10°C/min.

    • Perform a second heating scan from 0°C to 100°C at 10°C/min to analyze the thermal history-independent properties.

  • Data Analysis:

    • From the second heating curve, determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (area under the melting endotherm).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Materials:

  • This compound sample (high purity)

  • TGA sample pans (e.g., platinum or ceramic)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Tare the balance.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

    • Calculate the percentage of mass loss at different temperature intervals and the final residue at 500°C.

Visualizations

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of This compound seal Hermetically seal in Al pan weigh->seal load Load sample and reference into DSC seal->load purge Purge with N2 load->purge program Run Thermal Program (0°C to 100°C at 10°C/min) purge->program analyze Analyze Thermogram program->analyze melting_point Melting Point analyze->melting_point enthalpy Enthalpy of Fusion analyze->enthalpy

Figure 1: Experimental workflow for DSC analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound load Load sample into TGA weigh->load purge Purge with N2 load->purge program Run Thermal Program (30°C to 500°C at 10°C/min) purge->program analyze Analyze TGA/DTG Curve program->analyze stability Thermal Stability analyze->stability decomposition Decomposition Profile analyze->decomposition

Figure 2: Experimental workflow for TGA analysis of this compound.

Logical_Relationship cluster_input Material cluster_techniques Analytical Techniques cluster_properties Measured Thermal Properties cluster_characterization Material Characterization lauryl_palmitate This compound dsc DSC lauryl_palmitate->dsc analyzed by tga TGA lauryl_palmitate->tga analyzed by melting Melting Point & Enthalpy dsc->melting stability Thermal Stability & Decomposition tga->stability characterization Purity Physical State Processing Temperature Storage Conditions melting->characterization stability->characterization

Figure 3: Relationship between thermal analysis and material characterization.

References

Application Note: Quantification of Lauryl Palmitate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl Palmitate (Hexadecanoic acid dodecyl ester) is a wax ester commonly used as an emollient, thickener, and stabilizer in cosmetic formulations, personal care products, and topical pharmaceutical preparations. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. Due to its chemical structure, this compound lacks a significant UV-absorbing chromophore, making quantification by standard HPLC-UV methods challenging and often resulting in low sensitivity[1].

This application note details a robust and sensitive analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The ELSD is a universal detector ideal for non-volatile analytes like lipids that do not possess a chromophore, as it is independent of the analyte's optical properties[2][3]. This method utilizes a reversed-phase C18 column to achieve excellent separation and provides a reliable protocol for sample preparation and analysis.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Materials:

    • This compound reference standard (≥98% purity).

    • HPLC grade Methanol.

    • HPLC grade Isopropanol.

    • HPLC grade water.

    • Class A volumetric flasks and pipettes.

    • Analytical balance.

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)[4].

Chromatographic Conditions

A reversed-phase HPLC method was established for the optimal separation of this compound. The conditions are summarized in the table below.

ParameterCondition
HPLC Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size (e.g., LiChrospher® 100 RP-18)[2]
Mobile Phase A Methanol
Mobile Phase B Isopropanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
ELSD Settings Nebulizer Temp: 40°CEvaporator Temp: 40°CGas Flow (Nitrogen): 1.5 L/min
Run Time 25 minutes
Preparation of Solutions

a) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 20 mL of isopropanol to dissolve the standard, using sonication if necessary.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with isopropanol and mix thoroughly. This solution should be stored at 2-8°C.

b) Calibration Standards:

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with isopropanol.

  • A suggested concentration range is 10 µg/mL to 500 µg/mL (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

c) Sample Preparation:

  • Accurately weigh a quantity of the sample matrix (e.g., cream, lotion) expected to contain this compound into a suitable container.

  • Add a known volume of isopropanol to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Vortex or sonicate the mixture for 10-15 minutes to ensure complete extraction of this compound.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Workflow for this compound Quantification

The overall analytical process, from sample handling to data analysis, is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result weigh 1. Weigh Sample / Standard dissolve 2. Dissolve in Isopropanol (Vortex/Sonicate) weigh->dissolve filter 3. Filter (0.22 µm) dissolve->filter hplc 4. HPLC-ELSD Analysis filter->hplc integrate 5. Peak Integration hplc->integrate calibrate 6. Generate Calibration Curve (Log-Log Fit for ELSD) integrate->calibrate quantify 7. Quantify this compound calibrate->quantify

Caption: Workflow for HPLC-ELSD quantification of this compound.

Data and Method Performance

The performance of the analytical method was validated to ensure its suitability for the intended purpose. The ELSD response is often non-linear and typically requires a logarithmic transformation for linearization. A log(Area) vs. log(Concentration) plot should yield a linear relationship.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.998 (Log-Log fit)
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 7.5 µg/mL
Precision (RSD%) < 3.0%
Accuracy (Recovery %) 97.0 - 103.0%

Table 2: Chromatographic Data

AnalyteRetention Time (min)
This compoundApprox. 18.5

Discussion

The developed reversed-phase HPLC-ELSD method successfully separates this compound from potential matrix interferences. Given its non-polar nature, this compound is strongly retained on the C18 column and requires a high percentage of a strong organic solvent like isopropanol for elution. A gradient elution ensures a reasonable run time and good peak shape.

The choice of ELSD as the detector is critical for achieving the required sensitivity for this non-chromophoric analyte. Unlike UV detectors, ELSD response is less dependent on the mobile phase composition, making it highly compatible with gradient elution. The method demonstrates excellent performance in terms of linearity (using a log-log transformation), precision, and accuracy, making it suitable for routine quality control analysis. Sample preparation is straightforward, involving a simple "dissolve and filter" approach, which minimizes sample handling and potential for error.

Conclusion

This application note presents a validated, sensitive, and reliable HPLC-ELSD method for the quantification of this compound. The protocol is well-suited for researchers, scientists, and drug development professionals involved in the quality control and formulation analysis of cosmetics and pharmaceutical products containing this excipient. The use of ELSD overcomes the limitations of UV detection, providing a robust solution for analyzing non-volatile compounds without chromophores.

References

Application Notes and Protocols for Microencapsulation of Lauryl Palmitate as a Phase Change Material (PCM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microencapsulation of Lauryl Palmitate, a promising phase change material (PCM) for thermal energy storage applications. The information presented herein is intended to guide researchers and scientists in the successful encapsulation of this compound using various techniques, enabling its application in diverse fields, including advanced drug delivery systems and smart textiles.

This compound, a fatty acid ester, exhibits desirable thermal properties, including a distinct melting point and a high latent heat of fusion, making it an excellent candidate for storing and releasing thermal energy. However, its practical application is often limited by leakage in its molten state. Microencapsulation provides a robust solution by enclosing the this compound core within a stable polymeric shell, preventing leakage and enhancing its handling and durability.

This document outlines three prevalent microencapsulation techniques: In-situ Polymerization , Interfacial Polymerization , and Spray Drying . Detailed protocols, quantitative data, and visual workflows are provided for each method to facilitate reproducible and efficient microcapsule synthesis.

Properties of this compound as a PCM

Understanding the intrinsic thermal properties of this compound is crucial for evaluating the success of the microencapsulation process. The following table summarizes the key thermal characteristics of pure this compound.

PropertyValueReference
Melting Point (°C)~25-29[1][2][3][4]
Latent Heat of Fusion (J/g)~190-210[1]
Chemical FormulaC₂₈H₅₆O₂N/A
Molar Mass ( g/mol )424.74N/A

Microencapsulation Techniques: A Comparative Overview

The choice of microencapsulation technique depends on the desired particle size, shell material, and specific application requirements. The following table provides a comparative summary of the quantitative data obtained for microencapsulated PCMs using different techniques. Note that data for this compound is limited; therefore, data from similar fatty acid esters are included for reference.

TechniqueShell MaterialCore MaterialParticle Size (µm)Encapsulation Efficiency (%)Latent Heat of Fusion (J/g)Reference
In-situ Polymerization Melamine-Formaldehyde (MF)Lauryl Alcohol5-1585.390.53
In-situ Polymerization Melamine-Formaldehyde (MF)n-dodecanol30.693.1187.5
Interfacial Polymerization PolyamideDodecane14-90N/AN/A
Spray Drying Maltodextrin & OSA StarchVitamin A Palmitate6.94-11.6198.2-98.8N/A
Suspension Polymerization PMMAPropyl Palmitate0.2-0.390.3152.0

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the microencapsulation of this compound using in-situ polymerization, interfacial polymerization, and spray drying.

In-situ Polymerization

In-situ polymerization involves the formation of a polymer shell around the dispersed core material droplets within a continuous phase. This method is widely used for its simplicity and ability to produce microcapsules with good thermal and mechanical stability.

Protocol: Microencapsulation of this compound using Melamine-Formaldehyde (MF) Shell

Materials:

  • This compound (Core Material)

  • Melamine

  • Formaldehyde solution (37 wt%)

  • Styrene-maleic anhydride (SMA) copolymer (emulsifier)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Ammonia (formaldehyde scavenger)

Procedure:

  • Preparation of the Oil Phase: Melt the this compound by heating it to approximately 40°C.

  • Preparation of the Aqueous Phase:

    • Dissolve the SMA copolymer in deionized water to create a 1-5% (w/v) solution.

    • Adjust the pH of the SMA solution to 4.0-4.5 using acetic acid.

    • Add melamine and formaldehyde solution to the SMA solution. The typical molar ratio of formaldehyde to melamine is between 1.5 and 3.0. Stir until a clear pre-polymer solution is formed.

  • Emulsification:

    • Add the molten this compound to the aqueous pre-polymer solution.

    • Homogenize the mixture using a high-speed mechanical stirrer (e.g., 500-2000 rpm) for 15-30 minutes to form a stable oil-in-water emulsion. The stirring speed will influence the final particle size of the microcapsules.

  • Polymerization:

    • Heat the emulsion to 60-80°C while maintaining continuous stirring.

    • Maintain this temperature for 2-4 hours to allow for the in-situ polymerization of the melamine-formaldehyde resin at the oil-water interface.

  • Curing and Formaldehyde Scavenging:

    • Cool the suspension to room temperature.

    • Adjust the pH to 8.0-9.0 with sodium hydroxide to stop the polymerization reaction.

    • Add ammonia to the suspension to scavenge any unreacted formaldehyde.

  • Washing and Drying:

    • Filter the microcapsule suspension.

    • Wash the collected microcapsules several times with deionized water and then with ethanol to remove any unencapsulated this compound and residual reactants.

    • Dry the microcapsules in an oven at 40-50°C for 24 hours.

Workflow Diagram:

InSituPolymerization cluster_prep Preparation cluster_process Process cluster_final Final Product oil_phase Melt this compound emulsification Emulsification (High-Speed Stirring) oil_phase->emulsification aq_phase Prepare MF Pre-polymer Solution aq_phase->emulsification polymerization Polymerization (Heating & Stirring) emulsification->polymerization curing Curing & Scavenging polymerization->curing washing Washing & Filtration curing->washing drying Drying washing->drying microcapsules This compound Microcapsules drying->microcapsules

Workflow for In-situ Polymerization.

Interfacial Polymerization

Interfacial polymerization involves the reaction of two monomers at the interface of two immiscible liquids, forming a polymer membrane that encapsulates the core material. This technique allows for the formation of thin, robust shells.

Protocol: Microencapsulation of this compound using a Polyamide Shell

Materials:

  • This compound (Core Material)

  • Sebacoyl chloride (Monomer A)

  • Hexamethylenediamine (Monomer B)

  • Polyvinyl alcohol (PVA) or other suitable surfactant (emulsifier)

  • Toluene or other organic solvent immiscible with water

  • Deionized water

  • Sodium carbonate (acid scavenger)

Procedure:

  • Preparation of the Organic (Oil) Phase:

    • Dissolve sebacoyl chloride in the organic solvent.

    • Add the molten this compound to this solution and mix until homogeneous.

  • Preparation of the Aqueous Phase:

    • Dissolve hexamethylenediamine and sodium carbonate in deionized water.

    • Add the emulsifier (e.g., PVA) to the aqueous phase and stir until fully dissolved.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while stirring at a high speed (e.g., 1000-3000 rpm) to form an oil-in-water emulsion. The droplet size is controlled by the stirring rate.

  • Polymerization:

    • Continue stirring the emulsion at a controlled temperature (e.g., room temperature or slightly elevated, 25-50°C) for 2-4 hours. The polymerization reaction between sebacoyl chloride and hexamethylenediamine will occur at the oil-water interface, forming a polyamide shell around the this compound droplets.

  • Washing and Curing:

    • Stop the stirring and allow the microcapsules to settle.

    • Decant the supernatant and wash the microcapsules several times with deionized water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and the organic solvent.

    • The microcapsules can be further cured by heating at a moderate temperature (e.g., 50-60°C) for a few hours to enhance the cross-linking of the polymer shell.

  • Drying:

    • Dry the washed microcapsules in an oven at 40-50°C for 24 hours.

Workflow Diagram:

InterfacialPolymerization cluster_prep Phase Preparation cluster_process Process cluster_final Final Product org_phase Organic Phase (this compound + Monomer A) emulsification Emulsification org_phase->emulsification aq_phase Aqueous Phase (Monomer B + Emulsifier) aq_phase->emulsification polymerization Interfacial Polymerization emulsification->polymerization washing Washing & Curing polymerization->washing drying Drying washing->drying microcapsules This compound Microcapsules drying->microcapsules

Workflow for Interfacial Polymerization.

Spray Drying

Spray drying is a continuous and scalable process where a liquid feed (an emulsion of the core and shell materials) is atomized into a hot gas stream to produce dry, encapsulated particles.

Protocol: Microencapsulation of this compound using a Maltodextrin/Gum Arabic Shell

Materials:

  • This compound (Core Material)

  • Maltodextrin (Wall Material)

  • Gum Arabic (Wall Material)

  • Tween 80 or other suitable emulsifier

  • Deionized water

Procedure:

  • Preparation of the Wall Solution:

    • Dissolve maltodextrin and gum arabic in deionized water at 40-50°C with continuous stirring to form a homogeneous solution. A typical total solids concentration is between 20-40% (w/w).

  • Preparation of the Emulsion:

    • Melt the this compound to approximately 40°C.

    • Add the molten this compound and the emulsifier (e.g., Tween 80) to the wall solution.

    • Homogenize the mixture using a high-shear mixer or ultrasonicator to create a fine and stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Typical operating parameters are:

      • Inlet air temperature: 150-200°C.

      • Outlet air temperature: 70-100°C.

      • Feed flow rate: Adjusted to maintain the desired outlet temperature.

      • Atomization pressure: Dependent on the nozzle type.

  • Collection:

    • The dried microcapsules are separated from the hot air stream by a cyclone separator and collected in a product vessel.

Workflow Diagram:

SprayDrying cluster_prep Preparation cluster_process Process cluster_final Final Product wall_solution Prepare Wall Solution emulsion_prep Prepare O/W Emulsion wall_solution->emulsion_prep spray_drying Spray Drying emulsion_prep->spray_drying collection Cyclone Collection spray_drying->collection microcapsules This compound Microcapsules collection->microcapsules

Workflow for Spray Drying.

Characterization of Microcapsules

To evaluate the success of the microencapsulation process, the following characterization techniques are recommended:

  • Particle Size and Morphology: Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the melting point and latent heat of fusion of the encapsulated this compound.

  • Encapsulation Efficiency: Thermogravimetric Analysis (TGA) or DSC can be used to determine the weight percentage of the core material. The encapsulation efficiency (EE) can be calculated using the following formula:

    EE (%) = (ΔH_fusion_microcapsule / ΔH_fusion_pure_PCM) × 100

    Where ΔH is the latent heat of fusion.

  • Chemical Characterization: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of both the core and shell materials and to check for any chemical interactions.

By following these detailed protocols and characterization methods, researchers can effectively microencapsulate this compound for a wide range of thermal energy storage and controlled-release applications.

References

Application Notes: Lauryl Palmitate in Cosmetic Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lauryl Palmitate (Hexadecanoic acid, dodecyl ester) is a fatty acid ester derived from the reaction of palmitic acid and lauryl alcohol.[1] It is a versatile ingredient in the cosmetic and personal care industry, valued for its multifunctional properties.[1] Primarily, it functions as an emollient, skin conditioning agent, antistatic agent, and thickener in a wide range of formulations, from creams and lotions to hair care products.[1][2][3] Its waxy, solid nature at room temperature contributes to the texture and consistency of cosmetic products, enhancing their sensory characteristics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these characteristics is crucial for formulation development and predicting its behavior in cosmetic systems.

PropertyValueReferences
INCI Name This compound
CAS Number 42232-29-1
Molecular Formula C₂₈H₅₆O₂
Molecular Weight ~424.74 g/mol
Appearance White solid
Melting Point ~50-55 °C
Solubility Soluble in organic solvents (e.g., ethanol, ether); Insoluble in water.
LogP (o/w) ~13.01 (estimated)

Mechanism of Action as an Emollient

The primary function of this compound in skincare is its role as an emollient, which is critical for maintaining skin barrier function. The stratum corneum, the outermost layer of the skin, is often described as a "brick and mortar" structure, where corneocytes are the "bricks" and a lipid-rich extracellular matrix acts as the "mortar". This lipid matrix is essential for preventing excessive transepidermal water loss (TEWL) and protecting the body from external factors.

When applied topically, this compound forms a thin, hydrophobic film on the skin's surface. This occlusive layer reinforces the skin's natural barrier, physically blocking the evaporation of water from the stratum corneum. By reducing TEWL, this compound helps to increase the water content of the skin, leading to improved hydration, softness, and flexibility. This physical mechanism helps to fill the cracks between desquamating corneocytes, resulting in a smoother and more pliable skin surface.

G cluster_0 Skin Surface cluster_1 Mechanism of Emollience stratum_corneum Stratum Corneum (Corneocytes + Lipid Matrix) epidermis Viable Epidermis lauryl_palmitate This compound Application occlusive_layer Forms Occlusive Layer on Stratum Corneum lauryl_palmitate->occlusive_layer occlusive_layer->stratum_corneum Acts upon tewl Reduces Transepidermal Water Loss (TEWL) occlusive_layer->tewl hydration Increases Skin Hydration (Softens & Smooths Skin) tewl->hydration

Mechanism of this compound as a skin emollient.

Applications & Performance Data

This compound is utilized in cosmetics for several key functions:

  • Emollient & Skin Conditioner : Provides a smooth skin feel and improves the function of the skin barrier.

  • Thickener & Texture Enhancer : Increases the viscosity of formulations, contributing to a rich, creamy texture without a greasy residue.

  • Formulation Stabilizer : Acts as a surfactant and gelling agent, helping to maintain the stability of emulsions and other cosmetic forms.

  • Excipient for Enhanced Penetration : In pharmaceutical contexts, it may be used to enhance the skin penetration of active ingredients.

Quantitative performance data for this compound is not widely available in public literature. However, its efficacy can be inferred from studies on similar emollients and evaluated using the standardized protocols provided below. For comparison, fatty acid esters like Cetyl Palmitate have been shown to increase skin hydration when formulated at concentrations of 1-5%.

Performance MetricExpected Outcome with this compoundNotes
Skin Hydration (Corneometry) Increase in arbitrary units (a.u.)Expected to improve skin hydration by forming a protective barrier.
TEWL Reduction (Tewametry) Decrease in g/m²/hExpected to reduce TEWL due to its occlusive properties.
Formulation Viscosity Increase in centipoise (cP)Functions as a thickener to modify product rheology.

Experimental Protocols

The following protocols outline standard methodologies to quantify the performance of this compound in cosmetic formulations.

Protocol 1: Evaluation of Emollient Efficacy (Skin Hydration and TEWL)

This protocol describes a clinical method for assessing the effect of a formulation containing this compound on skin barrier function.

Objective: To quantitatively measure changes in skin hydration and transepidermal water loss (TEWL) after the application of a topical formulation.

Materials & Equipment:

  • Corneometer (e.g., Corneometer® CM 825)

  • Tewameter (e.g., Tewameter® TM 300)

  • Test formulation (e.g., O/W emulsion with 3-5% this compound)

  • Control/placebo formulation (without this compound)

  • Climate-controlled room (e.g., 21±1°C and 50±5% humidity)

  • Volunteer panel (n≥10) with normal to dry skin

Methodology:

  • Volunteer Acclimatization: Subjects acclimate in a climate-controlled room for at least 30 minutes before measurements are taken.

  • Baseline Measurement (T0):

    • Define test sites on the volar forearms of each subject.

    • Measure baseline skin hydration (Corneometry) and TEWL (Tewametry) at each site. It is recommended to measure TEWL first to avoid bias from probe contact. Take three readings per site to establish an average.

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the assigned sites. One site should remain untreated as a negative control.

  • Post-Application Measurements:

    • At predetermined time points (e.g., T1h, T2h, T4h, T8h), repeat the Corneometer and Tewameter measurements at each site.

  • Data Analysis:

    • Calculate the mean and standard deviation for hydration and TEWL values at each time point for each formulation.

    • Compare the changes from baseline for the test formulation against the control and untreated sites using appropriate statistical tests (e.g., paired t-test or ANOVA). A significant increase in corneometry readings and a decrease in TEWL values indicate improved skin barrier function.

G start Start: Recruit Volunteers acclimate Acclimatize Subjects (30 min in controlled room) start->acclimate baseline Measure Baseline (T0) (Corneometry & TEWL) acclimate->baseline application Apply Formulations (Test, Control, Untreated) baseline->application measurements Conduct Measurements (T1h, T2h, T4h, T8h...) application->measurements analysis Analyze Data (Compare Δ from Baseline) measurements->analysis end End: Report Findings analysis->end

Workflow for evaluating emollient efficacy.
Protocol 2: In Vitro Skin Permeation Assay using Franz Diffusion Cells

This protocol is used to assess the influence of this compound on the permeation of an active ingredient through the skin.

Objective: To determine the permeation profile of a model active pharmaceutical ingredient (API) from a formulation containing this compound using an in vitro model.

Materials & Equipment:

  • Franz diffusion cells (static or flow-through)

  • Excised human or animal skin (e.g., porcine ear skin), dermatomed to a uniform thickness

  • Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4, often with a solubilizer)

  • Test formulation (with API and this compound)

  • Control formulation (with API, without this compound)

  • Circulating water bath set to maintain skin surface at 32 ± 1°C

  • Analytical instrumentation for API quantification (e.g., HPLC)

Methodology:

  • Skin Preparation:

    • Thaw frozen skin and cut sections to fit the Franz cells.

    • Confirm the barrier integrity of each skin section (e.g., by measuring electrical resistance or initial TEWL). Discard any damaged sections.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor side.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped under the skin.

    • Allow the system to equilibrate for 30-60 minutes.

  • Experiment Initiation:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation to the skin surface in the donor chamber.

  • Sample Collection:

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Quantify the concentration of the API in each collected sample using a validated analytical method like HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time.

    • Plot the cumulative amount versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

    • Compare the flux of the API from the this compound formulation to the control to determine its effect on permeation.

G start Start: Prepare Skin Sections integrity Test Skin Barrier Integrity start->integrity assemble Assemble Franz Cells (Mount Skin, Add Receptor Fluid) integrity->assemble equilibrate Equilibrate System (32°C) assemble->equilibrate apply Apply Test Formulation to Donor Chamber equilibrate->apply sample Collect Receptor Samples at Time Intervals apply->sample analyze Analyze API Concentration (e.g., HPLC) sample->analyze calculate Calculate Permeation Parameters (Flux, Cumulative Amount) analyze->calculate end End: Compare Profiles calculate->end

Workflow for In Vitro Skin Permeation Study.
Protocol 3: Stability Assessment of a Cosmetic Emulsion

This protocol provides methods to evaluate the physical stability of an emulsion containing this compound.

Objective: To assess the physical stability of a cosmetic emulsion under accelerated stress conditions.

Materials & Equipment:

  • Test emulsion containing this compound

  • Laboratory oven (45-50°C)

  • Refrigerator/Freezer (-5 to -10°C)

  • Laboratory centrifuge (capable of 3000 rpm)

  • Viscometer, pH meter, microscope

  • Identical containers for storing samples

Methodology:

  • Initial Characterization (T0):

    • Record the initial properties of the emulsion: appearance, color, odor, pH, viscosity, and microscopic analysis of droplet size.

  • Accelerated Stability Testing:

    • High-Temperature Stability: Store samples at elevated temperatures (e.g., 45°C) for a period of 1-3 months. Stability for three months at 45°C suggests a shelf life of approximately two years at room temperature.

    • Freeze-Thaw Cycle Stability: Subject samples to repeated cycles of temperature changes. A common cycle is 24 hours at -10°C followed by 24 hours at 25°C. Passing 3-5 cycles indicates good stability against temperature fluctuations during transport and storage.

    • Centrifugation Test: To quickly predict creaming or separation, heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes.

  • Evaluation:

    • At regular intervals (e.g., 2, 4, 8, 12 weeks for high-temp test; after each cycle for freeze-thaw), evaluate the samples and compare them to the initial T0 characteristics and a control sample stored at room temperature (25°C).

  • Data Analysis:

    • Record any changes in physical parameters (phase separation, creaming, crystallization, color/odor change, significant shifts in pH or viscosity). A formulation is considered stable if it maintains its initial physical and chemical integrity throughout the testing period.

G start Start: Prepare Emulsion initial Characterize Initial Properties (T0) (pH, Viscosity, Appearance) start->initial split Divide into Sample Groups initial->split high_temp High Temp Test (e.g., 45°C for 3 months) split->high_temp freeze_thaw Freeze-Thaw Cycles (e.g., -10°C to 25°C) split->freeze_thaw centrifuge Centrifugation Test (3000 rpm, 30 min) split->centrifuge evaluate Evaluate Samples at Intervals & Compare to T0/Control high_temp->evaluate freeze_thaw->evaluate centrifuge->evaluate end End: Determine Stability evaluate->end

Workflow for cosmetic formulation stability testing.

Safety Profile

This compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that alkyl esters, including this compound, are safe for use in cosmetics in the present practices of use and concentration when formulated to be non-irritating. It is generally considered a non-irritating and non-sensitizing compound. However, as with many occlusive ingredients, excessive use on certain skin types may potentially lead to oil accumulation. For individuals with highly sensitive or acne-prone skin, a patch test is recommended.

References

Application Notes and Protocols: Lauryl Palmitate in the Development of Bio-lubricants and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate, a wax ester composed of lauryl alcohol and palmitic acid, is a versatile compound with significant potential in the development of sustainable technologies.[1][2][3] As a bio-based, biodegradable, and non-toxic substance, it is an attractive alternative to petroleum-based products in the lubricant industry.[1] Its emollient and skin penetration-enhancing properties also make it a valuable excipient in pharmaceutical and cosmetic formulations.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound in bio-lubricants and drug delivery systems.

Data Presentation

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for formulation development and predicting its behavior in various applications.

PropertyValueSource
Chemical Formula C28H56O2
Molecular Weight 424.7 g/mol
Appearance White solid or colorless to pale yellow liquid (temperature dependent)
Melting Point ~50-55 °C
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)
Safety Considered safe for use in cosmetics when formulated to be non-irritating
Comparative Lubricant Performance Data
Lubricant BaseKinematic Viscosity @ 40°C (cSt)Viscosity IndexPour Point (°C)Coefficient of Friction (μ)Wear Scar Diameter (mm)
Lauryl Stearate (Wax Ester) 15 - 30>15010 to -5~0.08 (with additives)~0.50 (with additives)
Vegetable Oil 30 - 50>2000 to -15N/AN/A
Mineral Oil (Group I) 30 - 10095 - 105-15 to -9~0.10~0.65

Data for Lauryl Stearate is presented as a proxy for a typical wax ester and is synthesized from sources discussing general properties of esters and bio-lubricants.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a green synthesis method for this compound using an immobilized lipase catalyst, which offers high purity and mild reaction conditions.

Objective: To synthesize this compound via lipase-catalyzed esterification of palmitic acid and lauryl alcohol.

Materials:

  • Palmitic Acid

  • Lauryl Alcohol (1-Dodecanol)

  • Immobilized Lipase from Candida antarctica (e.g., Novozym 435)

  • Hexane (or other suitable organic solvent with log P > 3.5)

  • Ethanol/Acetone mixture (1:1 v/v) for reaction termination

  • Round-bottom flask

  • Horizontal water bath shaker

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine palmitic acid and lauryl alcohol in a 1:2 molar ratio.

  • Solvent Addition: Add hexane to the flask. A typical concentration is 2.0 mmol of palmitic acid in 2.0 mL of hexane.

  • Catalyst Addition: Introduce the immobilized lipase to the mixture. The optimal amount is approximately 0.4 g of enzyme for a 2.0 mmol scale reaction.

  • Reaction Incubation: Place the sealed flask in a horizontal water bath shaker set to the optimal temperature of 40°C and an agitation speed of 150 rpm.

  • Reaction Time: Allow the reaction to proceed for the optimal time of 10 minutes for high conversion (>90%).

  • Reaction Termination: Stop the reaction by adding 7.0 mL of an ethanol/acetone (1:1 v/v) solution to the mixture.

  • Catalyst Removal: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The product can be further purified using column chromatography if necessary.

  • Analysis: Characterize the final product using Fourier-transform infrared spectroscopy (FT-IR) and Gas Chromatography (GC) to confirm the presence of the ester and determine its purity.

Protocol 2: Evaluation of Pour Point

This protocol outlines the standard method for determining the pour point of a lubricant, which is the lowest temperature at which the oil will still flow.

Objective: To determine the pour point of this compound-based bio-lubricant.

Materials:

  • This compound sample

  • Standard pour point test jar with a cork and thermometer

  • Cooling bath capable of reaching temperatures below the expected pour point

Procedure:

  • Sample Preparation: Pour the this compound sample into the test jar to the marked level.

  • Cooling: Place the test jar into the cooling bath. The cooling should be performed in stages as per the ASTM D97 method.

  • Observation: At every 3°C interval, remove the jar from the bath and tilt it to check if the oil surface moves. This observation should be done quickly (within 3 seconds).

  • Solidification Determination: Continue cooling until the sample shows no movement when tilted for 5 seconds.

  • Pour Point Recording: Record the temperature at which the last observation of flow was made. The pour point is 3°C above this solidification temperature.

Protocol 3: Tribological Performance Evaluation (Four-Ball Method)

This protocol describes the four-ball method for assessing the anti-wear and friction-reducing properties of a lubricant under boundary lubrication conditions.

Objective: To evaluate the coefficient of friction and wear scar diameter of a bio-lubricant formulation containing this compound.

Materials:

  • Four-Ball Tribometer

  • Standard steel balls (e.g., AISI 52100 steel)

  • Bio-lubricant sample containing this compound

  • Solvent for cleaning (e.g., heptane)

  • Microscope for measuring wear scars

Procedure:

  • Setup: Secure three steel balls in the test cup. Fill the cup with the bio-lubricant sample, ensuring the balls are fully submerged. Place the fourth ball in the chuck on the rotating spindle.

  • Test Conditions: Set the desired test parameters, such as load (e.g., 40 kg), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

  • Test Execution: Apply the load and start the motor. The machine will record the frictional torque throughout the test.

  • Post-Test Analysis: After the test, remove the three stationary balls and clean them with a suitable solvent.

  • Wear Scar Measurement: Use a microscope to measure the diameter of the wear scars on the three stationary balls. Calculate the average wear scar diameter.

  • Coefficient of Friction Calculation: The coefficient of friction can be calculated from the recorded frictional torque data.

Applications in Drug Development

This compound's properties make it a promising excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Role as a Permeation Enhancer

Fatty acid esters like this compound can act as chemical permeation enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. They achieve this by temporarily disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.

Use in Controlled-Release Formulations

Waxes and fatty acid esters are utilized in the formulation of controlled-release drug delivery systems. They can form a matrix that encapsulates the API, and the release of the drug is governed by diffusion through the matrix and/or erosion of the matrix. This compound, with its waxy nature, can be explored for developing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for sustained drug release.

Biocompatibility and Toxicological Considerations

This compound is generally considered safe for topical applications and is used in numerous cosmetic products. However, it is important to consider the biological effects of its constituent parts, particularly palmitic acid, at a cellular level. Studies have shown that palmitic acid can modulate various intracellular signaling pathways. For instance, it can induce endoplasmic reticulum stress and apoptosis in certain cell types. It has also been shown to activate insulin signaling pathways and other pathways related to metabolic and inflammatory responses. While these effects are concentration-dependent and may not be directly translated to the use of this compound as an excipient, they warrant consideration during the preclinical safety assessment of new formulations.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Formulation cluster_evaluation Performance Evaluation reactants Palmitic Acid + Lauryl Alcohol reaction Esterification Reaction (40°C, 10 min, 150 rpm) reactants->reaction catalyst Immobilized Lipase catalyst->reaction product This compound reaction->product analysis Purity Analysis (GC, FT-IR) product->analysis formulation Bio-lubricant / Drug Delivery System Formulation analysis->formulation physicochemical Physicochemical Tests (Viscosity, Pour Point, etc.) formulation->physicochemical tribological Tribological Tests (Four-Ball Method) formulation->tribological drug_release In Vitro Drug Release Studies formulation->drug_release

Caption: Experimental workflow for the development and evaluation of this compound-based products.

palmitate_signaling cluster_er_stress Endoplasmic Reticulum Stress cluster_insulin_signaling Insulin Signaling palmitate Palmitic Acid chop CHOP & GRP78 Increase palmitate->chop induces xbp1 XBP-1 mRNA Splicing palmitate->xbp1 induces irs IRS-1/2 Phosphorylation palmitate->irs activates er_stress_response ER Stress Response chop->er_stress_response xbp1->er_stress_response apoptosis Apoptosis er_stress_response->apoptosis pi3k PI3K/Akt Pathway irs->pi3k erk_stat3 ERK/STAT3 Pathway irs->erk_stat3

Caption: Simplified overview of Palmitic Acid's impact on cellular signaling pathways.

References

Application Notes and Protocols for the Formulation of Stable Cosmetic Creams Containing Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable cosmetic creams incorporating Lauryl Palmitate. Detailed protocols for preparation and stability evaluation are provided to assist in the development of effective and reliable skincare products.

Introduction to this compound in Cosmetic Creams

This compound (dodecyl hexadecanoate) is a fatty acid ester derived from palmitic acid and lauryl alcohol.[1][2] It is a versatile ingredient in cosmetic and personal care products, valued for its multifunctional properties.[1] In cream formulations, this compound primarily functions as an emollient, thickener, and co-emulsifier, contributing to the product's sensory profile and stability.[1][3] Its waxy texture enhances the consistency of creams and lotions, providing a smooth application without a greasy residue.

Physicochemical Properties of this compound:

PropertyValueReference
Chemical Formula C28H56O2
Molecular Weight 424.7 g/mol
Appearance White to slightly yellowish waxy solid or semi-solid
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.
Melting Point Approximately 50-55 °C

Formulation Strategy and Logical Workflow

The development of a stable cosmetic cream with this compound involves a systematic approach. The following diagram illustrates the logical workflow from raw material selection to final product stability assessment.

Formulation_Workflow cluster_Formulation Formulation Development cluster_Processing Processing cluster_Evaluation Stability & Performance Evaluation Raw_Materials Raw Material Selection (this compound, Emulsifiers, Thickeners, Actives) Pre_Formulation Pre-Formulation Studies (Solubility, Compatibility) Raw_Materials->Pre_Formulation Prototype_Dev Prototype Formulation (Varying this compound Concentration) Pre_Formulation->Prototype_Dev Homogenization Homogenization (High Shear Mixing) Prototype_Dev->Homogenization Cooling Controlled Cooling Homogenization->Cooling Initial_Char Initial Characterization (pH, Viscosity, Particle Size) Cooling->Initial_Char Stability_Testing Accelerated Stability Testing Initial_Char->Stability_Testing Performance_Testing Sensory & Efficacy Testing Stability_Testing->Performance_Testing Final_Formula Final Formulation Performance_Testing->Final_Formula

Caption: Logical workflow for cosmetic cream formulation and evaluation.

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Cream with this compound

This protocol outlines the preparation of a basic O/W cream. The concentration of this compound can be varied to evaluate its impact on cream properties.

Materials:

  • Oil Phase:

    • This compound (e.g., 2-10% w/w)

    • Cetearyl Alcohol (e.g., 2-5% w/w)

    • Glyceryl Stearate (e.g., 1-3% w/w)

    • Caprylic/Capric Triglyceride (e.g., 5-15% w/w)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (e.g., 3-5% w/w)

    • Xanthan Gum (e.g., 0.2-0.5% w/w)

  • Emulsifier:

    • Ceteareth-20 (e.g., 1-3% w/w)

  • Preservative:

    • Phenoxyethanol and Ethylhexylglycerin (e.g., 0.5-1% w/w)

Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse the Xanthan Gum in Glycerin to form a slurry. Add the deionized water and heat to 75-80°C while mixing until the Xanthan Gum is fully hydrated.

  • Oil Phase Preparation: In a separate vessel, combine all oil phase ingredients and the emulsifier. Heat to 75-80°C and mix until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase under continuous high-shear homogenization. Maintain the temperature at 75-80°C during this process. Homogenize for 5-10 minutes.

  • Cooling: Begin cooling the emulsion while stirring at a moderate speed.

  • Final Additions: When the temperature is below 40°C, add the preservative and any other temperature-sensitive ingredients.

  • Final Mixing: Continue mixing until the cream is uniform and has cooled to room temperature.

  • Characterization: Measure the initial pH, viscosity, and particle size of the cream.

Stability Testing Workflow

The stability of the formulated cream is assessed through a series of tests designed to simulate the effects of storage and transport over time.

Stability_Testing_Workflow cluster_Accelerated Accelerated Stability Testing cluster_Physical Physical & Chemical Tests cluster_Other Additional Stability Tests Start Freshly Prepared Cream Sample Storage_Conditions Storage at Elevated Temperatures (e.g., 40°C, 45°C, 50°C) Start->Storage_Conditions Centrifugation Centrifugation Test Start->Centrifugation Freeze_Thaw Freeze-Thaw Cycle Test Start->Freeze_Thaw Light_Exposure Light Exposure Test Start->Light_Exposure Time_Points Testing at Time Points (e.g., 1, 2, 4, 8, 12 weeks) Storage_Conditions->Time_Points Organoleptic Organoleptic Evaluation (Appearance, Color, Odor) Time_Points->Organoleptic pH_Test pH Measurement Time_Points->pH_Test Viscosity_Test Viscosity Measurement Time_Points->Viscosity_Test Particle_Size_Test Particle Size Analysis Time_Points->Particle_Size_Test Evaluation Data Analysis & Stability Conclusion Organoleptic->Evaluation pH_Test->Evaluation Viscosity_Test->Evaluation Particle_Size_Test->Evaluation Centrifugation->Evaluation Freeze_Thaw->Evaluation Light_Exposure->Evaluation

Caption: Workflow for the stability testing of cosmetic creams.

Protocol for Accelerated Aging Test

Accelerated aging studies predict the long-term stability of a cosmetic product by exposing it to elevated temperatures. A common rule of thumb is that storage at 45°C for eight weeks is equivalent to one year at room temperature.

Procedure:

  • Dispense the cream into multiple containers of the final intended packaging, as well as into inert glass jars to serve as a control.

  • Place the samples in stability chambers at controlled temperatures (e.g., 25°C/60% RH as control, 40°C/75% RH, and 45°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample from each condition.

  • Allow the samples to equilibrate to room temperature before analysis.

  • Perform the following tests at each time point and compare the results to the initial values and the control sample:

    • Organoleptic Evaluation: Assess for any changes in color, odor, and appearance (e.g., phase separation, creaming, crystallization).

    • pH Measurement: Use a calibrated pH meter to measure the pH of the cream.

    • Viscosity Measurement: Measure the viscosity using a rotational viscometer or rheometer.

    • Microscopic Examination/Particle Size Analysis: Observe a sample under a microscope to check for changes in the emulsion structure or crystal growth. For quantitative data, use a laser diffraction particle size analyzer.

Protocol for Viscosity Measurement

Viscosity is a critical parameter for assessing cream stability and sensory feel.

Equipment: Rotational viscometer with a suitable spindle (e.g., T-bar or helical path).

Procedure:

  • Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Select a spindle and rotational speed that provides a torque reading between 10% and 100%.

  • Lower the spindle into the center of the sample, ensuring it is immersed to the correct depth and free of air bubbles.

  • Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.

  • Record the viscosity (in cP or Pa·s), spindle number, speed, temperature, and torque percentage.

  • For shear-thinning products, it is recommended to measure viscosity at different shear rates to create a flow curve.

Protocol for Particle Size Analysis

Particle size distribution is a key indicator of emulsion stability. An increase in droplet size over time can indicate instability, such as coalescence.

Equipment: Laser diffraction particle size analyzer.

Procedure:

  • Prepare the sample by dispersing a small amount of the cream in a suitable dispersant (e.g., deionized water for an O/W emulsion) to achieve the optimal obscuration level.

  • Ensure the sample is well-mixed in the dispersant before measurement.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Record the particle size distribution, particularly the D50 and D90 values (the median and 90th percentile of the particle size distribution, respectively).

Protocol for Centrifugation Test

This test is a rapid method to predict creaming or sedimentation, which are early signs of emulsion instability.

Procedure:

  • Fill a centrifuge tube with the cream sample.

  • As a control, keep an identical sample at room temperature.

  • Centrifuge the sample at a specified speed and time (e.g., 3000 rpm for 30 minutes).

  • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation and compare it to the control sample.

Data Presentation and Interpretation

Quantitative data from stability testing should be systematically recorded to facilitate analysis and comparison.

Table 1: Example Stability Data for a Cream with X% this compound

ParameterTime Point25°C (Control)40°C45°C
Appearance InitialWhite, smooth--
4 WeeksNo changeNo changeSlight discoloration
8 WeeksNo changeSlight discolorationYellowish, slight separation
pH Initial5.5--
4 Weeks5.45.35.1
8 Weeks5.45.04.8
Viscosity (cP at 10 rpm) Initial50,000--
4 Weeks49,50045,00040,000
8 Weeks49,00038,00025,000
Particle Size (D50, µm) Initial5.2--
4 Weeks5.35.86.5
8 Weeks5.46.98.2

Interpretation:

  • Acceptable Stability: Minimal changes in all parameters compared to the initial values and the control sample.

  • Potential Instability: Significant changes in viscosity (typically a decrease), pH, or a noticeable increase in particle size.

  • Unstable: Visible phase separation, significant color or odor change, or drastic changes in physical parameters.

By following these protocols and systematically recording the data, researchers can effectively formulate and evaluate the stability of cosmetic creams containing this compound, leading to the development of high-quality and commercially viable products.

References

Troubleshooting & Optimization

Troubleshooting baseline drift in Lauryl Palmitate DSC measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Differential Scanning Calorimetry (DSC) measurements of Lauryl Palmitate.

Frequently Asked Questions (FAQs)

Q1: What is a typical DSC thermogram for this compound expected to look like?

A1: A typical DSC thermogram for this compound, a wax ester, will primarily show a distinct endothermic peak corresponding to its melting point. Based on available data for similar long-chain fatty acid esters, the melting point is expected in the range of 45-55°C. The thermogram will exhibit a stable baseline before and after this melting transition. Any significant deviation from a flat baseline, apart from the melting peak, may indicate an experimental issue.

Q2: What are the most common causes of baseline drift in this compound DSC measurements?

A2: Baseline drift in DSC measurements of this compound can arise from several factors. The most common causes include:

  • Instrumental Factors: An uncalibrated instrument, contamination in the DSC cell, or a poorly performing sensor can all contribute to a drifting baseline.

  • Experimental Parameters: Inappropriate heating rates, large sample mass, and inconsistent purge gas flow are major contributors to baseline issues.

  • Sample Preparation: Poor thermal contact between the sample and the DSC pan, or a non-representative sample, can lead to an unstable baseline.

  • Crucible Issues: Deformation of the sample pan, or a poor seal on a hermetic pan, can also cause baseline drift.

Q3: How does the heating rate affect the DSC measurement of this compound?

A3: The heating rate is a critical parameter in DSC analysis. For this compound, a higher heating rate can lead to a shift of the melting peak to a higher temperature and a broadening of the peak. More importantly, it can contribute significantly to baseline drift, making it difficult to accurately determine the onset of melting and the peak area. Slower heating rates generally provide better resolution and a more stable baseline, but require longer experiment times.

Q4: What is the recommended sample mass for a this compound DSC scan?

A4: For optimal results with this compound, a sample mass in the range of 5-10 mg is generally recommended. A larger sample mass can lead to thermal gradients within the sample, resulting in peak broadening and a sloping baseline. A very small sample may not be representative of the bulk material and can produce a weak signal that is difficult to distinguish from baseline noise.

Troubleshooting Guide: Baseline Drift

Problem: My DSC thermogram of this compound shows a significant baseline drift, making data interpretation difficult.

Below is a step-by-step guide to troubleshoot and resolve baseline drift issues.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Instrument & Calibration Check cluster_2 Experimental Parameter Review cluster_3 Sample & Crucible Preparation cluster_4 Resolution start Baseline Drift Observed instrument_check Verify Instrument Calibration (Temperature and Enthalpy) start->instrument_check cell_cleaning Clean DSC Cell instrument_check->cell_cleaning heating_rate Review Heating Rate (Recommended: 5-10 °C/min) cell_cleaning->heating_rate sample_mass Check Sample Mass (Recommended: 5-10 mg) heating_rate->sample_mass purge_gas Verify Purge Gas Flow (Recommended: Nitrogen at 20-50 mL/min) sample_mass->purge_gas sample_prep Ensure Good Thermal Contact (Flat sample, even distribution) purge_gas->sample_prep crucible_check Inspect Crucible (No deformities, proper sealing) sample_prep->crucible_check rerun Re-run Experiment crucible_check->rerun end Stable Baseline Achieved rerun->end

Caption: A flowchart for troubleshooting baseline drift in DSC.

Detailed Troubleshooting Steps

1. Verify Instrument Calibration

  • Question: Is the DSC instrument properly calibrated for temperature and enthalpy?

  • Answer: An uncalibrated instrument is a common source of baseline issues.[1] It is crucial to perform routine calibrations using certified standards like indium. The calibration should be checked under the same experimental conditions (e.g., purge gas, heating rate) that will be used for the this compound sample.

2. Clean the DSC Cell

  • Question: Is the DSC cell clean and free from contamination?

  • Answer: Residues from previous experiments can decompose or react during a scan, leading to a drifting baseline. Consult your instrument manual for the appropriate cleaning procedure for the DSC cell and sensor.

3. Optimize Experimental Parameters

  • Question: Are the heating rate, sample mass, and purge gas settings appropriate for this compound?

  • Answer: These parameters have a significant impact on the quality of the DSC data.

    • Heating Rate: For waxy materials like this compound, a heating rate of 5-10 °C/min is often a good starting point. Faster rates can introduce significant baseline slope.

    • Sample Mass: Use a sample mass between 5 and 10 mg. Larger masses can create thermal gradients, leading to a distorted baseline.[2]

    • Purge Gas: An inert purge gas, typically nitrogen, should be used at a constant flow rate (e.g., 20-50 mL/min) to ensure a stable thermal environment and prevent oxidative degradation. Inconsistent flow can cause baseline fluctuations.

4. Review Sample and Crucible Preparation

  • Question: Is the sample correctly prepared and loaded into the crucible?

  • Answer: Proper sample preparation is critical for good results.

    • Thermal Contact: Ensure the this compound sample is pressed flat against the bottom of the pan to maximize thermal contact. An uneven sample can lead to poor heat transfer and a noisy or drifting baseline.

    • Crucible Integrity: Use a new, clean aluminum pan for each experiment. If using hermetic pans, ensure they are properly sealed to prevent any mass loss due to volatilization, which would cause a significant baseline shift. Deformed or damaged pans should not be used.

Data Presentation

The following table provides illustrative data on how experimental parameters can influence baseline drift. These are representative values to demonstrate the trend, as the exact values can vary depending on the specific instrument and experimental conditions.

ParameterSettingObserved Baseline Drift (Illustrative)Recommendation
Heating Rate 2 °C/minLowOptimal for high resolution, but longer run time.
10 °C/minModerateGood balance between resolution and run time.
20 °C/minHighMay lead to significant baseline slope and peak shifting.
Sample Mass 2 mgLowMay result in a weak signal-to-noise ratio.
10 mgModerateGenerally provides a good signal with manageable drift.
20 mgHighIncreased risk of thermal gradients and baseline slope.
Purge Gas Flow 0 mL/minVery High & UnstableNot recommended; leads to oxidative degradation and poor thermal stability.
20 mL/minLowProvides a stable thermal environment.
50 mL/minLowGenerally ensures good baseline stability.

Experimental Protocols

Standard DSC Protocol for this compound (Adapted from AOCS Official Method Cj 1-94)

This protocol is a general guideline for obtaining a DSC thermogram for this compound.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Perform a baseline run with empty sample and reference pans to ensure a flat baseline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan.

    • Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

    • Hermetically seal the pan to prevent any sample loss.

    • Prepare an empty, sealed aluminum pan as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate of 10 °C/min to a temperature well above its melting point (e.g., 80°C).

    • Use a constant nitrogen purge of 20-50 mL/min throughout the experiment.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature, peak temperature, and enthalpy of melting from the endothermic peak.

    • Evaluate the baseline before and after the melting transition for any significant drift.

Logical Relationship of Troubleshooting Steps

LogicalRelationships cluster_0 Problem Identification cluster_1 Primary Checks (Most Common Issues) cluster_2 Secondary Checks (Preparation & Instrument) cluster_3 Solution Problem Baseline Drift HeatingRate Incorrect Heating Rate Problem->HeatingRate SampleMass Inappropriate Sample Mass Problem->SampleMass PurgeGas Inconsistent Purge Gas Flow Problem->PurgeGas ThermalContact Poor Thermal Contact HeatingRate->ThermalContact Solution Stable Baseline HeatingRate->Solution Adjust SampleMass->ThermalContact SampleMass->Solution Adjust Calibration Instrument Not Calibrated PurgeGas->Calibration PurgeGas->Solution Stabilize CrucibleIssue Crucible Defect/Seal ThermalContact->CrucibleIssue ThermalContact->Solution Improve CrucibleIssue->Calibration CrucibleIssue->Solution Replace/Reseal Contamination Cell Contamination Calibration->Contamination Calibration->Solution Recalibrate Contamination->Solution Contamination->Solution Clean

Caption: Logical relationships in troubleshooting DSC baseline drift.

References

Technical Support Center: Preventing Lauryl Palmitate Crystallization in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the crystallization of Lauryl Palmitate in cosmetic emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cosmetic emulsions?

This compound is an ester of lauryl alcohol and palmitic acid. It functions as an emollient, texture enhancer, and skin-conditioning agent in cosmetic formulations.[1][2] Its waxy texture contributes to the consistency and feel of creams and lotions, providing a smooth, non-greasy application.[3]

Q2: What are the typical physical properties of this compound?

Understanding the physical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueReference(s)
Appearance White solid[1]
Melting Point 44-55°C (approx. 111-131°F)[1]
Boiling Point ~462°C (at 760 Torr)
Solubility Soluble in organic solvents (e.g., ethanol, ether); insoluble in water.

Q3: What causes this compound to crystallize in an emulsion?

Crystallization of this compound in an emulsion is primarily a result of its solidification from the oil phase when the temperature of the formulation drops below its melting point. Several factors can influence this process, including:

  • Concentration of this compound: Higher concentrations increase the likelihood of crystallization.

  • Cooling Rate: Rapid cooling can lead to the formation of small, unstable crystals, while slow cooling may result in larger, more noticeable crystals.

  • Emulsion Stability: Poorly stabilized oil droplets can coalesce, creating larger domains where crystallization is more likely to occur.

  • Interactions with Other Ingredients: The presence of other lipids and excipients can either promote or inhibit crystallization.

Q4: Can the cooling rate during production affect crystallization?

Yes, the cooling rate is a critical processing parameter that significantly impacts lipid crystallization in emulsions.

  • Slow Cooling: Generally promotes the formation of larger, more stable crystals. For some emulsions, a slow cooling rate can improve overall stability, especially in those with lower oil content.

  • Fast Cooling: Tends to produce smaller, less stable crystals and can sometimes lead to a higher rate of partial coalescence and the formation of dense aggregates.

The optimal cooling rate is formulation-dependent and should be determined experimentally.

Troubleshooting Guide

This guide addresses common issues related to this compound crystallization and provides systematic steps for resolution.

Problem: Visible white specks or a grainy texture appear in the emulsion upon cooling or during storage.

This is a classic sign of this compound crystallization. The following troubleshooting workflow can help identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for this compound Crystallization A Issue: Crystallization Observed B Step 1: Formulation Review A->B Analyze Ingredients B->A If unresolved C Step 2: Process Parameter Optimization B->C Modify Process C->B If unresolved D Step 3: Stability Testing C->D Evaluate Long-Term Stability D->C If unstable E Resolution D->E Optimized Formulation & Process

Caption: A logical workflow for troubleshooting this compound crystallization.

Step 1: Formulation Review

  • This compound Concentration: Is the concentration of this compound at or near its saturation point in the oil phase at storage temperature?

    • Action: Consider reducing the concentration of this compound or replacing a portion with a lower-melting-point emollient.

  • Co-emulsifier and Stabilizer System: Is the emulsifier system robust enough to prevent droplet coalescence?

    • Action: Incorporate a co-emulsifier or a polymeric stabilizer. Co-emulsifiers fortify the emulsion structure, while polymers can increase the viscosity of the continuous phase, hindering crystal growth.

  • Oil Phase Composition: Does the oil phase contain other lipids that could be influencing crystallization?

    • Action: Introduce a diverse range of emollients with varying structures and melting points to create a more complex oil phase, which can disrupt the uniform packing required for crystallization.

Step 2: Process Parameter Optimization

  • Cooling Rate: How is the emulsion cooled after homogenization?

    • Action: Experiment with different cooling rates (slow vs. fast) to determine the optimal condition for your specific formulation. This may involve controlled cooling in a water bath versus passive cooling at room temperature.

  • Homogenization: Is the energy input during homogenization sufficient to create a fine, uniform droplet size distribution?

    • Action: Optimize homogenization speed and time to reduce the average droplet size. Smaller droplets have a lower probability of containing nucleation sites for crystallization.

Step 3: Stability Testing

  • Action: Conduct accelerated stability testing by subjecting the optimized formulation to temperature cycling (e.g., 4°C to 40°C). This can help predict long-term stability and identify any delayed crystallization issues.

Experimental Protocols

Protocol 1: Evaluating the Impact of Co-emulsifiers on Preventing Crystallization

Objective: To determine the effectiveness of different co-emulsifiers at various concentrations in preventing this compound crystallization.

Materials:

  • Base emulsion formula containing this compound.

  • Co-emulsifiers to test (e.g., Cetearyl Alcohol, Glyceryl Stearate).

  • Microscope with polarizing light capabilities.

  • Viscometer.

  • Stability chambers.

Methodology:

  • Prepare the base emulsion formula without any co-emulsifier (Control).

  • Prepare variations of the base formula, incorporating each co-emulsifier at different concentrations (e.g., 0.5%, 1.0%, 2.0% w/w).

  • Heat the oil and water phases separately to 75-80°C.

  • Add the oil phase to the water phase with continuous stirring.

  • Homogenize the mixture for a specified time and speed.

  • Cool the emulsion to room temperature under controlled conditions.

  • After 24 hours, evaluate each formulation for visible signs of crystallization.

  • Perform microscopic analysis under polarized light to detect crystalline structures.

  • Measure the viscosity of each formulation.

  • Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for crystallization over several weeks.

Data Presentation:

Co-emulsifierConcentration (% w/w)Visual Observation (24h)Microscopic Crystals (24h)Viscosity (cP)Stability (4 weeks @ 4°C)
None (Control)0GrainyPresent5,000Unstable
Cetearyl Alcohol0.5SmoothAbsent8,000Stable
Cetearyl Alcohol1.0SmoothAbsent12,000Stable
Glyceryl Stearate0.5Slightly GrainyPresent7,000Unstable
Glyceryl Stearate1.0SmoothAbsent10,000Stable

Protocol 2: Determining the Optimal Cooling Rate

Objective: To identify the cooling rate that minimizes this compound crystallization in a given emulsion.

Materials:

  • Optimized emulsion formula from Protocol 1.

  • Controlled temperature water baths.

  • Microscope with a cooling stage.

  • Differential Scanning Calorimeter (DSC).

Methodology:

  • Prepare a batch of the emulsion, keeping it at 75°C.

  • Divide the batch into three samples.

  • Sample A (Fast Cooling): Place the beaker in an ice bath and stir until it reaches room temperature.

  • Sample B (Moderate Cooling): Allow the beaker to cool at ambient room temperature while stirring.

  • Sample C (Slow Cooling): Place the beaker in a water bath set to 60°C and slowly decrease the temperature to 25°C over 2 hours.

  • Analyze each sample for crystallization using microscopy after 24 hours and 1 week.

  • Use DSC to analyze the crystallization and melting behavior of the lipid phase in each sample.

Data Presentation:

Cooling RateOnset of Crystallization (°C)Crystal Size (µm) after 24hEmulsion Stability (Visual)
Fast35< 5Stable, smooth
Moderate405-15Minor graininess
Slow42> 20Visible crystals, unstable

Key Stabilization Mechanisms

Understanding the mechanisms by which additives prevent crystallization is key to effective formulation.

G cluster_1 Strategies to Inhibit this compound Crystallization A This compound in Oil Droplet B Crystallization A->B Low Temp. C Co-emulsifiers C->B Inhibit (Interfacial Barrier) D Polymeric Stabilizers D->B Inhibit (Viscosity Increase) E Mixed Emollients E->B Inhibit (Disrupt Crystal Lattice)

Caption: Mechanisms for preventing this compound crystallization in emulsions.

References

Solving phase separation issues in Lauryl Palmitate formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lauryl Palmitate Formulations

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving phase separation issues encountered in this compound formulations.

Troubleshooting Guide: Step-by-Step Solutions for Phase Separation

Use this guide to diagnose and resolve common stability issues in your this compound emulsions.

Q1: My oil-in-water (O/W) emulsion is showing signs of creaming (a layer of oil rising to the top). What is causing this and how can I fix it?

A1: Creaming is a form of gravitational separation due to a density difference between the oil and water phases.[1] It is often a precursor to complete phase separation.

  • Underlying Causes:

    • Large Oil Droplet Size: Insufficient homogenization can lead to large oil droplets that rise more quickly.[2]

    • Low Viscosity of Continuous Phase: If the water phase is not viscous enough, it cannot effectively suspend the oil droplets.[1]

  • Solutions:

    • Optimize Homogenization: Increase the speed or duration of high-shear homogenization to reduce the oil droplet size. Smaller droplets are less susceptible to gravitational forces.[3]

    • Increase Aqueous Phase Viscosity: Introduce a viscosity-modifying agent or thickening agent like xanthan gum or a carbomer to the water phase.[1] This will slow the movement of the oil droplets.

Q2: My emulsion has completely separated into distinct oil and water layers. What has happened?

A2: This irreversible process is called coalescence, where oil droplets merge to form a continuous oil phase.

  • Underlying Causes:

    • Incorrect Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for this compound.

    • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately coat the surface of the oil droplets and maintain a stable interfacial film.

    • Incompatible Ingredients: The presence of certain electrolytes or active ingredients can disrupt the stability of the emulsion.

  • Solutions:

    • Adjust the HLB Value: this compound is highly lipophilic (oil-loving). For an O/W emulsion, you need an emulsifier system with a specific "required HLB." While this compound's exact required HLB is not published, related palmitate esters require an HLB in the range of 6-8. This often requires blending a low-HLB emulsifier with a high-HLB emulsifier to achieve the target value.

    • Increase Emulsifier Concentration: A typical starting concentration for the total emulsifier system is between 2% and 5% of the total formulation weight. Gradually increase the concentration to see if stability improves.

    • Evaluate Ingredient Compatibility: Prepare a placebo emulsion without any active ingredients or electrolytes to confirm the base formulation is stable. If it is, add the other ingredients one by one to identify the source of the incompatibility.

Q3: My cream formulation has developed a grainy or lumpy texture over time. What is the cause?

A3: A grainy texture is often due to the crystallization of high-melting-point ingredients, such as waxes or the this compound itself.

  • Underlying Causes:

    • Improper Processing Temperature: If the oil and water phases are not at the correct temperature during emulsification, or if the emulsion is cooled too rapidly, some components can crystallize.

    • Polymorphic Transformation: Some ingredients can exist in different crystalline forms (polymorphs), and a transition to a less stable form can cause graininess.

  • Solutions:

    • Control Temperature During Processing: Ensure both the oil phase (containing this compound) and the water phase are heated to the same temperature, typically 70-75°C, before emulsification. This compound has a melting point of approximately 50-55°C.

    • Implement Controlled Cooling: Cool the emulsion slowly while maintaining gentle, continuous stirring. This allows the formulation to set properly without crystallization.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving emulsion instability.

G cluster_0 Start: Phase Separation Observed cluster_1 Problem Diagnosis cluster_2 Potential Solutions cluster_3 End Goal start Identify Type of Instability creaming Creaming / Sedimentation (Reversible) start->creaming Layers form, but redisperse on shaking coalescence Coalescence / Breaking (Irreversible) start->coalescence Complete separation into oil and water grainy Grainy Texture start->grainy Lumpy or gritty feel sol_viscosity Increase Continuous Phase Viscosity creaming->sol_viscosity sol_homogenize Optimize Homogenization (Reduce Droplet Size) creaming->sol_homogenize sol_hlb Adjust Emulsifier System (HLB) coalescence->sol_hlb sol_conc Increase Emulsifier Concentration coalescence->sol_conc sol_compat Check Ingredient Compatibility coalescence->sol_compat sol_temp Control Process Temperature & Cooling grainy->sol_temp end_node Stable Formulation sol_viscosity->end_node sol_homogenize->end_node sol_hlb->end_node sol_conc->end_node sol_temp->end_node sol_compat->end_node

Caption: Troubleshooting workflow for emulsion instability.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a wax ester formed from the esterification of palmitic acid and lauryl alcohol. It is a white, solid substance at room temperature with a melting point around 50-55°C. Due to its emollient and thickening properties, it is widely used in cosmetics and personal care products. It is insoluble in water but soluble in organic solvents.

Q: What is the HLB system and why is it important for this compound formulations? A: The Hydrophile-Lipophile Balance (HLB) system is a scale that indicates the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). Choosing an emulsifier or blend of emulsifiers with an HLB value that matches the "required HLB" of the oil phase is crucial for creating a stable emulsion. Since this compound is a very oily, lipophilic material, selecting the correct emulsifier system is a critical first step to prevent phase separation.

Q: What type of emulsifier should I use for an O/W emulsion containing this compound? A: For an oil-in-water (O/W) emulsion, you generally need an emulsifier system with a higher HLB value (typically >8). Since this compound is highly lipophilic, it is often best to use a blend of a low-HLB emulsifier and a high-HLB emulsifier. This allows you to fine-tune the overall HLB of the system to perfectly match the requirements of your specific oil phase, leading to maximum stability.

Data Presentation: Physicochemical Properties & Formulation Parameters

The tables below summarize key data for this compound and common formulation parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₈H₅₆O₂
Molecular Weight 424.74 g/mol
Appearance White solid
Melting Point ~50-55 °C
Boiling Point 462.2 ± 13.0 °C
Solubility Insoluble in water; Soluble in organic solvents (ethanol, ether)
LogP (o/w) ~13.46

Table 2: Recommended Starting Parameters for O/W Emulsion Formulation

ParameterRecommended RangeRationale / NotesReference
Total Emulsifier Conc. 2% - 5% (w/w)Insufficient concentration can lead to coalescence.
Required HLB for Oil Phase 6 - 8 (estimate)Based on values for similar palmitate esters. Blend emulsifiers to achieve this target.
Processing Temperature 70 - 75 °CEnsures all oil phase components, including this compound, are fully melted.
Cooling Method Slow, with gentle stirringPrevents crystallization and ensures a smooth final texture.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion

  • Objective: To create a stable base emulsion containing this compound.

  • Methodology:

    • Phase Preparation:

      • Oil Phase: In a heat-resistant beaker, combine this compound and any other oil-soluble ingredients (e.g., other oils, esters, low-HLB emulsifier).

      • Aqueous Phase: In a separate heat-resistant beaker, combine deionized water, any water-soluble ingredients, and the high-HLB emulsifier.

    • Heating: Heat both the oil phase and the aqueous phase separately to 70-75°C on stirring hot plates. Stir each phase gently until all components are fully dissolved and the phases are uniform.

    • Emulsification: Slowly add the oil phase to the aqueous phase while simultaneously mixing with a high-shear homogenizer (e.g., at 5,000-10,000 rpm). The rate of addition and homogenization speed should be optimized for the specific formulation.

    • Homogenization: Continue high-shear mixing for 3-5 minutes after all of the oil phase has been added to ensure a small and uniform droplet size.

    • Cooling: Remove the emulsion from the heat and cool to room temperature under gentle, constant agitation (e.g., using an overhead propeller mixer at a low speed). Rapid cooling should be avoided.

Protocol 2: Assessment of Emulsion Stability

  • Objective: To evaluate the physical stability of the prepared emulsion over time.

  • Methodology:

    • Visual Observation: Transfer a sample of the emulsion into a clear, graduated glass container. Store at room temperature and observe daily for the first week, and then weekly thereafter, for any signs of instability such as creaming, sedimentation, or coalescence.

    • Accelerated Stability Testing (Freeze-Thaw Cycles): To assess stability under temperature stress, subject the emulsion to several freeze-thaw cycles.

      • Place the sample in a freezer at -10°C for 24 hours.

      • Remove the sample and allow it to thaw at room temperature for 24 hours.

      • Repeat this cycle 3-5 times.

      • After the final cycle, visually inspect the sample for any changes in texture, consistency, or for any signs of phase separation. This method helps predict long-term stability.

Diagram: Mechanism of Emulsion Instability

This diagram illustrates the primary pathways that lead to phase separation in an emulsion.

G start Stable Emulsion (Small, discrete droplets) creaming Creaming (Droplets rise due to lower density) start->creaming Gravity flocculation Flocculation (Reversible aggregation of droplets) start->flocculation Weak attraction creaming->flocculation Increased proximity coalescence Coalescence (Irreversible merging of droplets) flocculation->coalescence Interfacial film rupture breaking Phase Separation (Complete breaking of emulsion) coalescence->breaking Formation of bulk oil layer

Caption: Pathways of emulsion destabilization.

References

Technical Support Center: Optimization of Lauryl Palmitate for Enhanced Skin Hydration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the role of Lauryl Palmitate in skin hydration. It provides an overview of its mechanism, experimental protocols, and troubleshooting advice for common formulation and testing challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve skin hydration?

A1: this compound is an emollient ester derived from lauryl alcohol and palmitic acid.[1] Its primary mechanism for improving skin hydration is by forming a semi-occlusive film on the skin's surface.[2] This film reinforces the skin's natural lipid barrier, reducing transepidermal water loss (TEWL) and helping the stratum corneum retain moisture.[3][4]

Q2: What is the optimal concentration range for this compound in a hydrating formulation?

A2: The optimal concentration of an emollient like this compound typically ranges from 3% to 20% w/w in emulsions.[5] The ideal concentration depends on the desired sensory properties and the overall composition of the formulation. Higher concentrations generally provide greater occlusivity and a richer feel, while lower concentrations offer a lighter texture. The tables below provide representative data on how different concentrations might perform.

Q3: How does this compound affect the sensory profile of a topical product?

A3: Emollient esters like this compound are key determinants of a product's sensory characteristics, influencing properties such as spreadability, smoothness, and after-feel. Formulations with varying concentrations of this compound will exhibit different tactile qualities, which can be quantified through sensory panel evaluations.

Data Presentation

The following tables present synthesized, representative data to illustrate the expected dose-dependent effects of this compound on skin hydration.

Table 1: Instrumental Assessment of Skin Hydration

This compound Conc. (% w/w)Baseline Corneometry (a.u.)2-hour Corneometry (a.u.)8-hour Corneometry (a.u.)Baseline TEWL (g/m²/h)2-hour TEWL (g/m²/h)8-hour TEWL (g/m²/h)
Vehicle (0%)35.2 ± 3.136.1 ± 3.335.5 ± 3.212.5 ± 1.812.3 ± 1.712.4 ± 1.9
2%35.5 ± 3.445.8 ± 3.940.2 ± 3.512.3 ± 1.59.8 ± 1.310.9 ± 1.4
5%35.1 ± 3.255.3 ± 4.148.7 ± 3.812.6 ± 1.67.5 ± 1.18.9 ± 1.2
10%35.8 ± 3.562.1 ± 4.555.4 ± 4.212.4 ± 1.76.1 ± 0.97.3 ± 1.0
15%35.4 ± 3.365.7 ± 4.858.9 ± 4.512.7 ± 1.85.2 ± 0.86.5 ± 0.9

Table 2: Sensory Panel Evaluation (Attributes rated on a 1-10 scale)

This compound Conc. (% w/w)SpreadabilityAbsorbencyInitial GreasinessAfter-feel (Tackiness)Perceived Moisturization
Vehicle (0%)7.5 ± 1.28.1 ± 1.12.3 ± 0.81.8 ± 0.53.2 ± 0.9
2%8.2 ± 1.07.5 ± 1.33.1 ± 0.92.5 ± 0.75.8 ± 1.1
5%8.8 ± 0.96.8 ± 1.44.5 ± 1.13.2 ± 0.87.5 ± 1.0
10%9.3 ± 0.86.1 ± 1.55.9 ± 1.23.8 ± 0.98.9 ± 0.8
15%9.1 ± 0.95.5 ± 1.67.2 ± 1.44.5 ± 1.09.2 ± 0.7

Mechanism of Action of Emollient Esters

The primary role of an emollient ester like this compound is to support the skin's barrier function. The following diagram illustrates this relationship.

Emollient_Mechanism cluster_skin Stratum Corneum Compromised_Barrier Compromised Skin Barrier TEWL Increased Transepidermal Water Loss (TEWL) Compromised_Barrier->TEWL leads to Healthy_Barrier Healthy Skin Barrier Hydration Reduced Skin Hydration TEWL->Hydration results in Lauryl_Palmitate Topical Application of This compound Formulation Occlusive_Layer Formation of a Semi-Occlusive Film Lauryl_Palmitate->Occlusive_Layer Lipid_Replenishment Replenishment of Intercellular Lipids Lauryl_Palmitate->Lipid_Replenishment Occlusive_Layer->Healthy_Barrier restores Lipid_Replenishment->Healthy_Barrier reinforces

Caption: Mechanism of this compound on the skin barrier.

Experimental Protocols

1. Corneometry for Skin Hydration Measurement

  • Objective: To quantify the water content of the stratum corneum.

  • Apparatus: Corneometer® CM 825 or similar capacitance-based device.

  • Procedure:

    • Subjects should acclimatize in a room with controlled temperature (21±1°C) and humidity (50±5%) for at least 30 minutes before measurements.

    • Designate test areas on the volar forearm, ensuring they are clean and dry.

    • Take baseline readings by pressing the probe gently onto the skin. Record the average of three measurements per site.

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated areas.

    • At specified time points (e.g., 2, 4, 8, and 24 hours), repeat the measurements on the treated areas.

    • Clean the probe with a soft, lint-free cloth between readings.

  • Data Analysis: Compare the corneometry units (a.u.) at each time point to the baseline values. An increase in a.u. indicates improved skin hydration.

2. Transepidermal Water Loss (TEWL) Measurement

  • Objective: To assess the skin barrier function by measuring the rate of water evaporation from the skin surface.

  • Apparatus: Tewameter® TM 300 or other open-chamber evaporimeter.

  • Procedure:

    • Follow the same acclimatization and test site preparation as for corneometry. TEWL measurements should ideally be taken before corneometry to avoid any influence from the probe.

    • Take baseline TEWL readings. The probe should be held perpendicular to the skin surface without excessive pressure.

    • Record the measurement once the reading stabilizes, typically after 30-60 seconds. Take the average of three readings per site.

    • Apply the test formulation as described above.

    • Measure TEWL at the designated time points.

  • Data Analysis: A decrease in TEWL values (in g/m²/h) compared to baseline indicates an improved barrier function.

3. Sensory Panel Evaluation

  • Objective: To evaluate the aesthetic and tactile properties of the formulation.

  • Panelists: A trained panel of at least 10-12 individuals.

  • Procedure:

    • Define the sensory attributes to be evaluated (e.g., spreadability, absorbency, greasiness, tackiness, perceived moisturization).

    • Provide panelists with standardized amounts of each formulation.

    • Panelists apply the product to a designated area (e.g., forearm) and rate each attribute on a structured scale (e.g., 1-10).

    • Collect data at different time points (e.g., immediately after application and after 15 minutes) to assess initial feel and after-feel.

  • Data Analysis: Analyze the mean scores for each attribute to create a sensory profile for each formulation. This can be visualized using a spider plot.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating a topical formulation containing this compound.

Experimental_Workflow Start Start: Define Objectives Formulation Formulation of Test Samples (Varying this compound Conc.) Start->Formulation Panelist_Recruitment Recruit and Screen Test Subjects Formulation->Panelist_Recruitment Acclimatization Subject Acclimatization (Controlled Environment) Panelist_Recruitment->Acclimatization Baseline Baseline Measurements (Corneometry, TEWL) Acclimatization->Baseline Application Standardized Product Application Baseline->Application Post_Application Post-Application Measurements (Multiple Time Points) Application->Post_Application Sensory_Eval Sensory Panel Evaluation Application->Sensory_Eval Data_Analysis Data Analysis and Statistical Evaluation Post_Application->Data_Analysis Sensory_Eval->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: Workflow for evaluating a topical formulation.

Troubleshooting Guide

Q: My emulsion containing this compound is showing signs of instability (e.g., separation, changes in viscosity). What could be the cause?

A: Emulsion instability can arise from several factors:

  • Improper Emulsifier System: Ensure your emulsifier is suitable for the oil phase and stable across the formulation's pH range.

  • Incorrect Oil-to-Emulsifier Ratio: You may need to adjust the concentration of your emulsifier to adequately cover the oil droplets.

  • Processing Issues: Insufficient homogenization can lead to large droplet sizes, which are more prone to coalescence. Conversely, excessive shear can degrade certain polymers.

  • Electrolyte Incompatibility: Some emulsifiers are sensitive to high levels of electrolytes, which can disrupt the emulsion.

  • Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can break an emulsion. Consider adding stabilizers like polymers or gums to improve robustness.

Q: The final formulation feels too greasy or tacky on the skin. How can I mitigate this?

A: The sensory profile is heavily influenced by the emollient concentration.

  • Reduce this compound Concentration: As indicated in Table 2, higher concentrations can increase perceived greasiness.

  • Incorporate Sensory Modifiers: Ingredients like silicones (e.g., dimethicone) or light esters can improve the skin feel.

  • Optimize the Emulsifier: The choice of emulsifier can also impact the final skin feel.

  • Add Absorbent Powders: Small amounts of ingredients like starches or silica can reduce tackiness.

Q: I am getting inconsistent Corneometry or TEWL readings. What are the common sources of error?

A: Consistency in these measurements is crucial for reliable data.

  • Environmental Control: Ensure the testing room maintains a stable temperature and humidity, as fluctuations can significantly impact readings.

  • Subject Acclimatization: A 30-minute acclimatization period is essential for the skin to equilibrate with the environment.

  • Probe Pressure and Placement: Apply consistent, gentle pressure with the probe. For TEWL, ensure the probe is held steady and perpendicular to the skin.

  • Measurement Order: It is recommended to measure TEWL before other parameters to avoid influencing the readings.

  • Subject Variability: Factors such as skin hydration levels, recent activities (e.g., washing hands), and stress can affect measurements. Ensure subjects are following pre-study instructions.

References

Lauryl Palmitate Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lauryl Palmitate. It offers insights into stability testing, potential degradation pathways, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound, an ester, is hydrolysis.[1] This reaction involves the cleavage of the ester bond, yielding lauryl alcohol and palmitic acid. This process can be catalyzed by the presence of acids or bases.

Q2: What are the typical stress conditions applied during forced degradation studies of this compound?

A2: Forced degradation studies for this compound typically involve exposure to a range of stress conditions to assess its intrinsic stability and identify potential degradation products.[2][3] These conditions generally include:

  • Acidic Hydrolysis: Exposure to strong acids like hydrochloric acid.[1]

  • Basic Hydrolysis: Exposure to strong bases like sodium hydroxide.[1]

  • Oxidative Degradation: Treatment with oxidizing agents such as hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photolytic Degradation: Exposure to ultraviolet (UV) or visible light.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed to monitor the stability of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a common method. Gas Chromatography (GC) can also be utilized, particularly for analyzing the volatile degradation products like lauryl alcohol.

Q4: How can I troubleshoot unexpected peaks in my chromatogram during a stability study?

A4: Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:

  • Blank Analysis: Analyze a blank sample (placebo or vehicle without this compound) that has undergone the same stress conditions to check for excipient degradation or impurities from the solvent.

  • Mass Spectrometry (MS) Analysis: If available, couple your chromatography system to a mass spectrometer to obtain mass information about the unknown peak, which can help in its identification.

  • Review Degradation Chemistry: Based on the stress condition applied, anticipate likely degradation products. For instance, under hydrolytic stress, expect to see lauryl alcohol and palmitic acid.

  • Purity of Starting Material: Analyze an unstressed sample of this compound to ensure the peak is not an impurity in the starting material.

Troubleshooting Guides

Issue 1: Inconsistent Results in Thermal Degradation Studies
  • Problem: High variability in the percentage of this compound degradation is observed across different thermal stress experiments conducted under seemingly identical conditions.

  • Possible Causes & Solutions:

    • Inconsistent Temperature Control: Ensure the oven or heating block used for the study maintains a uniform and stable temperature. Use a calibrated thermometer to verify the temperature inside the sample chamber.

    • Sample Preparation Variability: Standardize the sample preparation procedure. Ensure consistent sample weight, solvent volume, and mixing.

    • Headspace in Vials: The amount of air (oxygen) in the headspace of the vials can influence oxidative degradation at elevated temperatures. Either use vials with minimal headspace or purge the vials with an inert gas like nitrogen before sealing.

Issue 2: Low or No Degradation Observed Under Stress Conditions
  • Problem: After subjecting this compound to forced degradation conditions, the amount of degradation is significantly lower than expected.

  • Possible Causes & Solutions:

    • Insufficient Stress: The stress conditions (concentration of acid/base, temperature, duration of exposure) may not be harsh enough to induce significant degradation. It is recommended to perform range-finding experiments to determine appropriate stress levels.

    • Poor Solubility: this compound is lipophilic and may have poor solubility in aqueous stress media. This can limit its exposure to the stressor. Consider using a co-solvent to increase its solubility, but ensure the co-solvent is stable under the stress conditions.

    • Analytical Method Not Stability-Indicating: The analytical method may not be able to separate the degradation products from the parent compound. Method validation should include specificity studies with stressed samples to demonstrate that it is stability-indicating.

Illustrative Quantitative Data

The following table summarizes illustrative data from a forced degradation study on this compound. These values are representative and will vary based on the specific experimental conditions.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl at 60°C2485.2Lauryl Alcohol, Palmitic Acid
0.1 M NaOH at 60°C1278.5Lauryl Alcohol, Palmitic Acid
10% H₂O₂ at 25°C4892.1Oxidized species
Dry Heat at 80°C7295.8Minimal degradation
Photostability (ICH Q1B)2498.3Minimal degradation

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M hydrochloric acid.

    • Seal the vial and place it in a water bath at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the sample to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M sodium hydroxide.

    • Seal the vial and place it in a water bath at 60°C for 12 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the sample to a suitable concentration with the mobile phase for analysis.

Protocol 2: Forced Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 10% hydrogen peroxide.

    • Seal the vial and keep it at room temperature for 48 hours, protected from light.

    • After incubation, dilute the sample to a suitable concentration with the mobile phase for analysis.

Visualizations

cluster_conditions Lauryl_Palmitate This compound Plus + Lauryl_Palmitate->Plus Water H₂O Plus->Water Yields Acid or Base Lauryl_Alcohol Lauryl Alcohol Plus2 + Lauryl_Alcohol->Plus2 Palmitic_Acid Palmitic Acid Plus2->Palmitic_Acid

Caption: Hydrolytic degradation pathway of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample_Prep Sample Preparation (this compound Solution) Acid Acid Hydrolysis Sample_Prep->Acid Base Base Hydrolysis Sample_Prep->Base Oxidation Oxidation Sample_Prep->Oxidation Thermal Thermal Sample_Prep->Thermal Photo Photolytic Sample_Prep->Photo Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization Analytical_Method Analytical Method (e.g., HPLC, GC) Neutralization->Analytical_Method Data_Analysis Data Analysis (Quantification of Degradants) Analytical_Method->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

Start Unexpected Peak in Chromatogram Check_Blank Analyze Stressed Blank Sample Start->Check_Blank Peak_in_Blank Is Peak Present in Blank? Check_Blank->Peak_in_Blank Excipient_Degradation Source: Excipient or Solvent Degradation Peak_in_Blank->Excipient_Degradation Yes Check_Unstressed Analyze Unstressed Sample Peak_in_Blank->Check_Unstressed No Peak_in_Unstressed Is Peak Present in Unstressed Sample? Check_Unstressed->Peak_in_Unstressed Impurity Source: Impurity in Starting Material Peak_in_Unstressed->Impurity Yes Identify_Peak Identify Peak using MS or other techniques Peak_in_Unstressed->Identify_Peak No

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Optimizing Lipase-Catalyzed Lauryl Palmitate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of lipase-catalyzed Lauryl Palmitate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound. Each problem is followed by potential causes and recommended solutions.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Inactive Enzyme. The lipase may have been denatured due to improper storage or extreme reaction conditions (e.g., high temperature).

  • Solution: Ensure the enzyme is stored according to the manufacturer's instructions. Verify that the reaction temperature is within the optimal range for the specific lipase being used. For many common lipases, such as Candida antarctica lipase B (Novozym 435), the optimal temperature is around 40-60°C.[1][2]

  • Potential Cause 2: Inappropriate Solvent. The choice of organic solvent significantly impacts lipase activity. Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.[3]

  • Solution: Use a non-polar organic solvent with a high log P value (typically >3.5).[1][4] Hexane has been shown to be an effective solvent for this reaction.

  • Potential Cause 3: Incorrect Substrate Molar Ratio. An inappropriate ratio of lauryl alcohol to palmitic acid can limit the reaction rate.

  • Solution: The optimal molar ratio of lauryl alcohol to palmitic acid has been reported to be 2:1. An excess of the alcohol can help to drive the reaction towards product formation.

  • Potential Cause 4: Insufficient Enzyme Loading. The amount of enzyme may be too low to effectively catalyze the reaction in a reasonable timeframe.

  • Solution: Increase the enzyme loading. Studies have shown that an enzyme amount of 0.4 g can be optimal under specific conditions. However, an excessive amount of enzyme may not lead to a proportional increase in yield and could be uneconomical.

Problem 2: Slow Reaction Rate

  • Potential Cause 1: Suboptimal Temperature. The reaction temperature may be too low, resulting in slower enzyme kinetics.

  • Solution: Increase the reaction temperature to the optimal range for your lipase. For Novozym 435, increasing the temperature from 30°C to 40°C has been shown to increase the conversion rate.

  • Potential Cause 2: Poor Mass Transfer. Inadequate mixing can lead to poor diffusion of substrates to the active site of the immobilized enzyme.

  • Solution: Ensure efficient stirring or agitation of the reaction mixture. A speed of 150 rpm has been used in successful experiments.

Problem 3: Reaction Stalls Before Completion

  • Potential Cause 1: Product Inhibition. The accumulation of this compound or the by-product (water) can inhibit the enzyme.

  • Solution: Consider in-situ removal of water using molecular sieves or by conducting the reaction under vacuum.

  • Potential Cause 2: Enzyme Deactivation Over Time. The enzyme may gradually lose activity under the reaction conditions over extended periods.

  • Solution: While immobilized enzymes generally offer good stability, consider replacing the enzyme if reusability is a concern and yields are consistently dropping.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis using Novozym 435?

A1: The optimal temperature for this compound synthesis using Novozym 435 is around 40°C. While higher temperatures can increase the initial reaction rate, temperatures above 60°C may lead to enzyme deactivation.

Q2: Which solvent should I use for the reaction?

A2: Non-polar organic solvents with a log P value greater than 3.5 are recommended. Hexane is a commonly used and effective solvent for this synthesis. Polar solvents like acetone and chloroform have been shown to result in lower enzyme activity.

Q3: What is the recommended molar ratio of lauryl alcohol to palmitic acid?

A3: A molar ratio of 2:1 (lauryl alcohol:palmitic acid) is considered optimal for achieving a high yield of this compound.

Q4: How much enzyme should I use?

A4: An optimal amount of Novozym 435 has been reported to be 0.4 g for a specific reaction scale. It is important to note that simply increasing the enzyme amount beyond a certain point may not significantly increase the yield.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by measuring the consumption of the fatty acid (palmitic acid). This can be done by taking aliquots from the reaction mixture at different time intervals and titrating the remaining acid with a standard solution of NaOH.

Data Summary

The following tables summarize the quantitative data on the key parameters influencing the lipase-catalyzed synthesis of this compound.

Table 1: Effect of Reaction Temperature on this compound Conversion

Temperature (°C)Conversion (%)Reference
3093.9
4094.5
50~94.5 (constant)
6093.3
7091.6

Table 2: Effect of Enzyme Amount on this compound Conversion

Enzyme Amount (g)Conversion (%)Reference
0.193.5
0.295.4
0.395.1
0.495.4

Table 3: Effect of Substrate Molar Ratio (Lauryl Alcohol:Palmitic Acid) on Conversion

Molar RatioConversion (%)Reference
1:1~92
2:1>95
3:1~94
4:1~93
5:1~91

Table 4: Effect of Organic Solvent on this compound Conversion

SolventLog PConversion (%)Reference
Acetone-0.2380.3
Chloroform2.086.7
Hexane3.594.9

Experimental Protocols

General Protocol for Lipase-Catalyzed this compound Synthesis

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Palmitic Acid

  • Lauryl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., Hexane)

  • Reaction vessel with temperature control and magnetic stirring

  • Molecular sieves (optional)

Procedure:

  • Substrate Preparation: In the reaction vessel, dissolve 2.0 mmol of palmitic acid and 4.0 mmol of lauryl alcohol in 2.0 mL of hexane.

  • Enzyme Addition: Add 0.3 g of Novozym 435 to the reaction mixture.

  • Reaction Incubation: Incubate the mixture at 37°C with constant stirring at 150 rpm. The optimal temperature may be adjusted to 40°C for higher yields.

  • Reaction Monitoring: To monitor the reaction progress, withdraw small aliquots at different time points. Determine the percentage conversion by titrating the remaining unreacted palmitic acid with 0.1 M NaOH.

  • Product Recovery: After the desired conversion is achieved (e.g., after 10 minutes under optimal conditions), stop the reaction. The immobilized enzyme can be recovered by filtration for potential reuse. The product, this compound, can be purified from the reaction mixture.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis process.

experimental_workflow sub_prep Substrate Preparation (Palmitic Acid + Lauryl Alcohol in Hexane) enz_add Enzyme Addition (Immobilized Lipase) sub_prep->enz_add reaction Reaction Incubation (Controlled Temperature & Stirring) enz_add->reaction monitoring Reaction Monitoring (Titration of Free Fatty Acids) reaction->monitoring recovery Product Recovery (Filtration to remove enzyme) reaction->recovery Reaction complete monitoring->reaction Continue reaction

Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield temp Suboptimal Temperature low_yield->temp solvent Inappropriate Solvent low_yield->solvent ratio Incorrect Substrate Molar Ratio low_yield->ratio enzyme Insufficient Enzyme low_yield->enzyme opt_temp Optimize Temperature (e.g., 40-60°C) temp->opt_temp opt_solvent Use Non-polar Solvent (e.g., Hexane, log P > 3.5) solvent->opt_solvent opt_ratio Adjust Molar Ratio (e.g., 2:1 Alcohol:Acid) ratio->opt_ratio opt_enzyme Increase Enzyme Loading enzyme->opt_enzyme

Troubleshooting logic for low product yield.

References

Technical Support Center: Characterization of Lauryl Palmitate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauryl Palmitate solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound SLNs?

A1: The physicochemical properties of this compound SLNs are highly dependent on formulation and process parameters. However, for many drug delivery applications, the desired characteristics fall within a specific range. Below is a summary of typical values based on studies of wax-based solid lipid nanoparticles, which are analogous to this compound SLNs.

ParameterTypical RangeDesired for Drug DeliveryReference(s)
Particle Size (Z-average) 50 - 1000 nm< 200 nm[][2]
Polydispersity Index (PDI) 0.1 - 0.5< 0.3[3][4]
Zeta Potential -50 mV to +50 mV> |±30 mV|[]
Encapsulation Efficiency (EE%) 70 - 99%> 90%
Drug Loading (DL%) 1 - 10%Dependent on drug

Q2: How does the choice of surfactant affect the properties of this compound SLNs?

A2: The surfactant plays a critical role in stabilizing the nanoparticle dispersion and influencing its final characteristics. The type and concentration of the surfactant can significantly impact particle size, stability, and drug loading. Generally, increasing the surfactant concentration leads to a decrease in particle size up to a certain point, beyond which further addition may not have a significant effect or could even lead to larger particles. The choice between different surfactants, such as Poloxamers, Tweens, or lecithins, will also affect the surface charge (zeta potential) and the overall stability of the formulation.

Q3: What can DSC and XRD analyses reveal about this compound SLNs?

A3: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are powerful techniques for characterizing the physical state of the lipid matrix in SLNs.

  • DSC measures the heat flow associated with thermal transitions, such as melting and crystallization. For this compound SLNs, DSC can help determine the degree of crystallinity and identify any polymorphic changes in the lipid. A shift in the melting peak of the bulk lipid compared to the nanoparticles can indicate the presence of a less ordered crystal lattice, which may be beneficial for drug loading.

  • XRD provides information about the crystal structure of the lipid. It can distinguish between different polymorphic forms (α, β', β) of the lipid. The presence of less stable polymorphs (α) can create imperfections in the crystal lattice, allowing for higher drug encapsulation. Over time, these can transition to more stable forms (β), potentially leading to drug expulsion.

Q4: How can I determine the encapsulation efficiency (EE%) and drug loading (DL%) of a hydrophobic drug in this compound SLNs?

A4: The encapsulation efficiency and drug loading are typically determined by separating the unencapsulated (free) drug from the SLNs and then quantifying the amount of drug in each fraction.

A common indirect method involves the following steps:

  • Separation: The SLN dispersion is centrifuged, often using a centrifugal filter unit, to separate the nanoparticles from the aqueous phase containing the free drug.

  • Quantification of Free Drug: The concentration of the free drug in the supernatant/filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The EE% and DL% are then calculated using the following formulas:

    • EE% = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

    • DL% = [(Total Drug Added - Free Drug) / (Weight of Nanoparticles)] x 100

It is crucial to ensure that the chosen separation method does not cause premature drug leakage from the nanoparticles.

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 0.3)

A high PDI indicates a broad particle size distribution, which can affect the stability and in vivo performance of the SLNs.

Potential CauseRecommended Solution
Insufficient Surfactant Concentration Increase the surfactant concentration to provide better stabilization of the newly formed nanoparticles and prevent aggregation.
Inappropriate Surfactant Type Experiment with different surfactants or a combination of surfactants to find the optimal balance for stabilizing this compound.
Suboptimal Homogenization/Sonication Optimize the homogenization pressure, number of cycles, or sonication time and amplitude. Over-processing can sometimes lead to particle aggregation.
Lipid Concentration Too High A high concentration of this compound may lead to the formation of larger, more polydisperse particles. Try reducing the lipid concentration.
Aggregation Over Time Ensure the zeta potential is sufficiently high (> |±30 mV|) for electrostatic stabilization. If not, consider adding a charged surfactant or altering the pH of the dispersion.
Issue 2: Low Encapsulation Efficiency (EE% < 70%)

Low EE% means a significant portion of the drug is not entrapped within the nanoparticles, which can affect the therapeutic efficacy and may lead to unwanted side effects.

Potential CauseRecommended Solution
Poor Drug Solubility in this compound Ensure the drug has good solubility in the molten this compound. If solubility is low, consider using a co-solvent or a different lipid matrix.
Drug Expulsion During Lipid Recrystallization The highly ordered crystalline structure of some lipids can lead to drug expulsion upon cooling and storage. Using a mixture of lipids to create a less ordered matrix can help improve drug retention.
Premature Drug Partitioning For slightly water-soluble drugs, partitioning into the aqueous phase during production can be an issue. Optimizing the production method, for instance, by using a cold homogenization technique, can minimize this.
Insufficient Drug-to-Lipid Ratio There is a limit to how much drug the lipid matrix can accommodate. If the initial drug concentration is too high, it will not all be encapsulated. Experiment with different drug-to-lipid ratios.
Issue 3: Particle Aggregation and Instability During Storage

Nanoparticle aggregation can lead to changes in particle size, drug release profile, and overall formulation performance.

Potential CauseRecommended Solution
Insufficient Surface Charge (Low Zeta Potential) A low zeta potential (< |±30 mV|) indicates weak electrostatic repulsion between particles, leading to aggregation. Adjust the pH of the dispersion or incorporate a charged surfactant to increase the zeta potential.
Lipid Polymorphism Transitions Over time, the lipid matrix can transition to a more stable, highly ordered crystalline form, which can lead to changes in particle shape and aggregation. Storage at lower temperatures (e.g., 4°C) can sometimes slow down this process.
Inappropriate Storage Conditions Freeze-thaw cycles can induce aggregation. If freezing is necessary, consider using cryoprotectants like trehalose or sucrose. Store the nanoparticle dispersion at a suitable temperature, often refrigerated, to maintain stability.

Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Measurement by DLS
  • Sample Preparation:

    • Dilute the this compound SLN dispersion with deionized water or an appropriate buffer to a suitable concentration for measurement. The optimal concentration should provide a stable and reproducible count rate on the instrument.

    • Ensure the diluent is filtered to remove any particulate contaminants.

  • Instrument Setup:

    • Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • For particle size, select the appropriate material and dispersant properties in the software.

    • For zeta potential, use a specific folded capillary cell and ensure there are no air bubbles.

  • Measurement:

    • Equilibrate the sample to the desired temperature (typically 25°C).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • For particle size, report the Z-average diameter and the Polydispersity Index (PDI).

    • For zeta potential, report the mean zeta potential and its standard deviation. The Smoluchowski model is commonly used for aqueous dispersions.

Protocol 2: Determination of Encapsulation Efficiency of Curcumin (Model Hydrophobic Drug)
  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of curcumin in a suitable solvent (e.g., methanol).

    • Measure the absorbance of the standard solutions at the maximum wavelength of curcumin (around 425 nm) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Separation of Free Curcumin:

    • Take a known volume of the curcumin-loaded this compound SLN dispersion.

    • Place the dispersion in a centrifugal filter unit (e.g., with a molecular weight cut-off of 10 kDa).

    • Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to separate the nanoparticles from the aqueous phase.

  • Quantification of Free Curcumin:

    • Collect the filtrate (aqueous phase).

    • Measure the absorbance of the filtrate at the maximum wavelength of curcumin.

    • Determine the concentration of free curcumin using the standard curve.

  • Calculation of Encapsulation Efficiency:

    • Calculate the amount of free curcumin in the initial volume of the dispersion.

    • Calculate the EE% using the formula: EE% = [(Total Curcumin Added - Free Curcumin) / Total Curcumin Added] x 100.

Visualizations

Troubleshooting_High_PDI start High PDI (>0.3) Observed cause1 Insufficient Surfactant start->cause1 cause2 Suboptimal Processing start->cause2 cause3 High Lipid Concentration start->cause3 cause4 Aggregation start->cause4 solution1 Increase Surfactant Concentration cause1->solution1 solution2 Optimize Homogenization/ Sonication Parameters cause2->solution2 solution3 Decrease Lipid Concentration cause3->solution3 solution4 Increase Zeta Potential cause4->solution4

Troubleshooting logic for high Polydispersity Index (PDI).

Encapsulation_Efficiency_Workflow start Start: Curcumin-loaded This compound SLN Dispersion step1 Separate Free Drug from SLNs (e.g., Centrifugal Filtration) start->step1 step2a Supernatant/Filtrate (Contains Free Drug) step1->step2a step2b Retentate (Contains SLNs with Encapsulated Drug) step1->step2b step3 Quantify Free Drug (UV-Vis or HPLC) step2a->step3 step4 Calculate Encapsulation Efficiency step3->step4

Workflow for determining encapsulation efficiency.

References

Technical Support Center: Purity Analysis and Impurity Identification of Synthesized Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized lauryl palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities are typically unreacted starting materials, namely palmitic acid and lauryl alcohol. Depending on the synthesis method, side products from competing reactions may also be present. For instance, in lipase-catalyzed synthesis, inefficient esterification can lead to a higher concentration of reactants in the final product.[1][2][3]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: Several techniques are suitable for analyzing the purity of this compound. The choice depends on the specific information required (e.g., qualitative, quantitative) and the available instrumentation. Commonly used methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds like this compound and its potential impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A robust method, particularly for less volatile or heat-sensitive fatty acid esters.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the formation of the ester bond and identifying the presence of functional groups from impurities like carboxylic acids (palmitic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of this compound and helping to identify impurities.

Q3: How can I improve the yield and purity of my this compound synthesis?

A3: Optimizing reaction conditions is crucial for improving yield and purity. In lipase-catalyzed esterification, consider the following parameters:

  • Reaction Time: A rapid reaction can reach equilibrium quickly; prolonged times may not increase the yield.

  • Temperature: Temperature affects enzyme activity. For instance, with Novozym 435, an optimal temperature is around 40°C.

  • Enzyme Amount: The quantity of lipase will directly impact the reaction rate.

  • Molar Ratio of Substrates: An excess of one reactant, such as a 2:1 molar ratio of lauryl alcohol to palmitic acid, can drive the reaction towards product formation.

  • Solvent: The choice of an appropriate organic solvent can enhance substrate solubility and reaction efficiency.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction due to non-optimal conditions.Optimize reaction parameters such as temperature, reaction time, enzyme concentration, and substrate molar ratio.
Poor enzyme activity.Ensure the enzyme is not denatured and is stored correctly. Consider using a fresh batch of lipase.
Presence of Unreacted Palmitic Acid Insufficient esterification.Increase the molar ratio of lauryl alcohol to palmitic acid to shift the equilibrium towards the product.
Reaction has not reached completion.Increase the reaction time or the amount of catalyst.
Presence of Unreacted Lauryl Alcohol Molar ratio favors excess alcohol.While an excess is often used to drive the reaction, purification steps like column chromatography may be necessary for its removal.
Unexpected Peaks in GC-MS or HPLC Contaminants in starting materials.Analyze the purity of the starting palmitic acid and lauryl alcohol before synthesis.
Side reactions occurring.Adjust reaction conditions (e.g., lower temperature) to minimize side product formation.
Sample degradation during analysis.For GC-MS, ensure the injection port temperature is not excessively high. For HPLC, check the stability of the compound in the mobile phase.

Experimental Protocols

Purity Analysis by GC-MS

This protocol is for the qualitative and quantitative analysis of this compound and potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.
  • Dissolve the sample in 1 mL of a suitable organic solvent like hexane or dichloromethane (GC grade).
  • Vortex the mixture until the sample is fully dissolved.
  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

Parameter Value
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min
Carrier Gas Helium
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Mass Range 50-550 m/z

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Identify impurity peaks (e.g., palmitic acid, lauryl alcohol) by comparing their mass spectra with a library (e.g., NIST).
  • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.

Impurity Identification by HPLC

This protocol outlines a reversed-phase HPLC method for the analysis of fatty acid esters.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a solvent mixture compatible with the mobile phase (e.g., acetonitrile/water).
  • Dilute the stock solution to an appropriate concentration for analysis.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Value
Column C18 reversed-phase column
Mobile Phase Acetonitrile and Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

3. Data Analysis:

  • Analyze the chromatogram for peaks corresponding to this compound and any impurities.
  • Retention times will differ based on chain length and polarity; impurities like palmitic acid will have different retention times than the ester product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis & Impurity ID cluster_results Results synthesis This compound Synthesis (e.g., Lipase-Catalyzed Esterification) sample_prep Sample Preparation (Dissolution & Filtration) synthesis->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc ftir FTIR Analysis sample_prep->ftir nmr NMR Analysis sample_prep->nmr purity Purity Assessment gcms->purity impurity Impurity Identification gcms->impurity hplc->purity hplc->impurity ftir->impurity nmr->impurity

Caption: Workflow for Purity Analysis of this compound.

troubleshooting_logic start Low Purity Detected check_reactants Analyze Starting Materials (Palmitic Acid, Lauryl Alcohol) start->check_reactants reactants_ok Starting Materials Pure check_reactants->reactants_ok Yes reactants_impure Impurities in Reactants check_reactants->reactants_impure No optimize Optimize Reaction Conditions (Temp, Time, Ratio) reactants_ok->optimize purify_reactants Purify Starting Materials reactants_impure->purify_reactants purify_reactants->start optimization_success Purity Improved optimize->optimization_success Yes optimization_fail Purity Not Improved optimize->optimization_fail No end_success High Purity Product optimization_success->end_success review_purification Review Downstream Purification Method optimization_fail->review_purification review_purification->end_success

Caption: Troubleshooting Logic for Low Purity this compound.

References

Validation & Comparative

Lauryl Palmitate: A Comparative Guide for Thermal Energy Storage Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Lauryl Palmitate as a phase change material (PCM) for thermal energy storage, with direct comparisons to established alternatives and supporting experimental data.

This compound, a fatty acid ester, presents itself as a compelling candidate for thermal energy storage (TES) applications, particularly within the temperature ranges relevant to biomedical and pharmaceutical processes. Its organic nature offers advantages in terms of chemical stability and non-corrosiveness. This guide provides a comprehensive validation of this compound, comparing its thermal performance against two common classes of phase change materials: paraffin waxes and salt hydrates. All quantitative data is supported by established experimental protocols.

Performance Comparison of Thermal Energy Storage Materials

The efficacy of a phase change material is primarily determined by its thermal properties, namely its melting point and latent heat of fusion. The melting point dictates the operating temperature range for thermal energy storage, while the latent heat of fusion quantifies the amount of energy the material can store and release during its phase transition. The following table summarizes these key performance indicators for this compound and its alternatives.

Material ClassSpecific MaterialMelting Point (°C)Latent Heat of Fusion (J/g)Key AdvantagesKey Disadvantages
Fatty Acid Ester This compound ~44-55[]>190 (estimated for similar esters)[2]Bio-based, biodegradable, high latent heat, low supercooling, chemically stable.[2]Lower thermal conductivity.
Fatty Acid Eutectic Methyl Palmitate (60%) / Lauric Acid (40%)25.6[3]205.4[3]Tunable melting point, high latent heat, good thermal reliability.Potential for component segregation over cycles.
Paraffin Wax Commercial Grade45 - 70~138-214Low cost, readily available, good chemical stability.Flammable, derived from petroleum, can have a wide melting range.
Salt Hydrate Calcium Chloride Hexahydrate (CaCl₂·6H₂O)~30~170High thermal conductivity, high volumetric storage density, non-flammable.Prone to supercooling and incongruent melting, corrosive to some metals.

Experimental Protocols

The validation and comparison of thermal energy storage materials rely on standardized experimental procedures. The two primary techniques used to characterize the materials in the table above are Differential Scanning Calorimetry (DSC) and Thermal Cycling Stability Testing.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of the phase change material.

Methodology:

  • A small sample of the material (typically 5-15 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the DSC cell is increased at a constant heating rate (e.g., 5°C/min or 10°C/min) under a controlled nitrogen atmosphere.

  • The heat flow into the sample is measured relative to the reference.

  • An endothermic peak is observed as the sample melts. The onset of this peak is taken as the melting temperature, and the area under the peak corresponds to the latent heat of fusion.

  • The process is reversed (cooling at a controlled rate) to determine the freezing temperature and latent heat of solidification.

Thermal Cycling Stability Testing

Objective: To evaluate the long-term thermal reliability and stability of the phase change material after repeated melting and freezing cycles.

Methodology:

  • A sample of the PCM is subjected to a large number of thermal cycles (e.g., 500 to 1000 cycles).

  • Each cycle consists of heating the material above its melting point and then cooling it below its freezing point.

  • The heating and cooling rates can be controlled, for instance, at 0.5°C/min over a specific temperature range (e.g., 15°C to 70°C).

  • After the cycling, the thermal properties (melting point and latent heat of fusion) of the PCM are re-measured using DSC.

  • Any significant changes in these properties indicate thermal instability or degradation of the material.

Visualizing the Validation Process

To provide a clearer understanding of the experimental and logical workflow in validating a thermal energy storage material, the following diagrams are provided.

G cluster_0 Material Selection cluster_1 Thermal Characterization cluster_2 Performance Metrics Lauryl_Palmitate This compound DSC_Analysis Differential Scanning Calorimetry (DSC) Lauryl_Palmitate->DSC_Analysis Paraffin_Wax Paraffin Wax Paraffin_Wax->DSC_Analysis Salt_Hydrate Salt Hydrate Salt_Hydrate->DSC_Analysis Thermal_Cycling Thermal Cycling Stability Testing DSC_Analysis->Thermal_Cycling Melting_Point Melting Point DSC_Analysis->Melting_Point Latent_Heat Latent Heat of Fusion DSC_Analysis->Latent_Heat Thermal_Stability Thermal Stability Thermal_Cycling->Thermal_Stability

Caption: Logical workflow for the validation of thermal energy storage materials.

G Start Start Prepare_Sample Prepare PCM Sample (5-15 mg in Al pan) Start->Prepare_Sample Load_DSC Load Sample and Reference into DSC Prepare_Sample->Load_DSC Heating_Cycle Heat at Controlled Rate (e.g., 10°C/min) Load_DSC->Heating_Cycle Record_Data Record Heat Flow vs. Temperature Heating_Cycle->Record_Data Analyze_Peak Analyze Endothermic Peak Record_Data->Analyze_Peak Determine_Properties Determine Melting Point & Latent Heat Analyze_Peak->Determine_Properties Cooling_Cycle Cool at Controlled Rate Determine_Properties->Cooling_Cycle Analyze_Exothermic_Peak Analyze Exothermic Peak Cooling_Cycle->Analyze_Exothermic_Peak Determine_Solidification Determine Freezing Point & Latent Heat Analyze_Exothermic_Peak->Determine_Solidification End End Determine_Solidification->End

Caption: Experimental workflow for DSC analysis of a phase change material.

References

A Comparative Analysis of Lauryl Palmitate and Cetyl Palmitate in Emulsion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Protocols

In the development of emulsion-based products for cosmetics and pharmaceuticals, the selection of appropriate lipid esters is paramount to achieving desired stability, texture, and sensory characteristics. This guide presents a comparative study of two commonly used fatty acid esters, Lauryl Palmitate and Cetyl Palmitate, for their performance in oil-in-water (O/W) emulsions. This analysis is supported by a compilation of their physicochemical properties and detailed experimental protocols for their evaluation.

Executive Summary

This compound and Cetyl Palmitate are both saturated fatty acid esters that function as emollients, viscosity regulators, and emulsion stabilizers.[1][2][3][4] While both contribute to the sensory profile and stability of formulations, their differing alkyl chain lengths—lauryl (C12) versus cetyl (C16)—result in distinct physicochemical properties that influence their performance in emulsions.

Cetyl Palmitate, a waxy solid at room temperature, is recognized for its ability to impart a rich, cushioned feel to formulations and form a protective barrier on the skin, thereby reducing moisture loss.[5] In contrast, this compound, which has a lower melting point, is known for its conditioning properties and can offer a lighter sensory experience. The choice between these two esters will ultimately depend on the specific formulation goals, including the desired viscosity, skin feel, and stability profile.

Physicochemical Properties: A Side-by-Side Comparison

A comprehensive understanding of the physicochemical properties of these esters is crucial for predicting their behavior in emulsion systems.

PropertyThis compoundCetyl PalmitateReferences
INCI Name This compoundCetyl Palmitate,
Chemical Formula C28H56O2C32H64O2,
Molecular Weight 424.74 g/mol 480.85 g/mol
Appearance White solidWhite, waxy solid,
Melting Point ~50-55 °C~55-56 °C,
Solubility Soluble in organic solvents (ethanol, ether); Insoluble in waterSoluble in oils; Insoluble in water,
Typical Usage Concentration Not explicitly detailed for emulsions, functions as surfactant, thickener, emollient, gelling agent.1-5% in creams and lotions; 2-15% in various cosmetics.,

Performance in Emulsions: A Comparative Overview

While direct, side-by-side quantitative data for this compound and Cetyl Palmitate in the same emulsion system is limited in publicly available literature, a qualitative comparison can be drawn based on their known properties and the general behavior of fatty acid esters in emulsions.

Performance ParameterThis compoundCetyl PalmitateReferences
Emulsion Stability Contributes to stability through its thickening and gelling properties. Its surfactant nature can aid in emulsification.Enhances emulsion stability by increasing viscosity and acting as a co-emulsifier. Forms a structured network in the oil phase.,
Viscosity Modification Acts as a thickener, increasing the viscosity of the emulsion.Effectively increases the viscosity of emulsions, contributing to a richer texture. Often used to give "body" to creams and lotions.,
Sensory Profile Generally provides a smoother, less waxy feel due to its shorter alkyl chain.Imparts a richer, more substantive, and cushioned feel. Can have a more waxy sensory profile.
Occlusivity & Emollience Acts as an emollient, providing a smooth skin feel and improving the skin barrier.Forms a protective, occlusive film on the skin, reducing transepidermal water loss (TEWL) and enhancing moisturization.,

Experimental Protocols

To generate direct comparative data, the following detailed experimental protocols are proposed.

Emulsion Preparation (Oil-in-Water)

Objective: To prepare stable O/W emulsions containing either this compound or Cetyl Palmitate for comparative analysis.

Materials:

  • This compound

  • Cetyl Palmitate

  • Light Mineral Oil (as the oil phase)

  • Polysorbate 80 (emulsifier)

  • Cetearyl Alcohol (co-emulsifier)

  • Glycerin (humectant)

  • Phenoxyethanol (preservative)

  • Deionized Water

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine the light mineral oil, Polysorbate 80, Cetearyl Alcohol, and either this compound or Cetyl Palmitate (at a predetermined concentration, e.g., 3% w/w). Heat the mixture to 75°C with constant stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, combine the deionized water and glycerin. Heat to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5 minutes.

  • Cooling: Allow the emulsion to cool while stirring gently.

  • Preservation: Once the emulsion has cooled to below 40°C, add the phenoxyethanol and stir until fully incorporated.

  • Control: Prepare a control emulsion following the same procedure but without the addition of either palmitate ester.

Emulsion Stability Assessment

Objective: To evaluate and compare the physical stability of the prepared emulsions.

Methods:

  • Macroscopic Observation: Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence after storage at different conditions (e.g., room temperature, 40°C, and 4°C) over a period of 3 months.

  • Centrifugation Test: Centrifuge the emulsion samples at 3000 rpm for 30 minutes. Observe for any phase separation.

  • Particle Size Analysis:

    • Method: Laser Diffraction or Dynamic Light Scattering.

    • Procedure: Dilute a small sample of the emulsion with deionized water. Measure the droplet size distribution at specified time intervals (e.g., 24 hours, 1 week, 1 month). An increase in droplet size over time indicates instability (coalescence).

Viscosity Measurement

Objective: To compare the viscosity profiles of the emulsions.

Method: Rotational Viscometry. Procedure:

  • Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).

  • Use a rotational viscometer with a suitable spindle to measure the viscosity at different shear rates.

  • Record the viscosity (in mPa·s) and shear stress. A higher viscosity reading indicates a greater thickening effect.

Sensory Analysis

Objective: To compare the sensory characteristics of the emulsions upon application to the skin.

Method: Descriptive Sensory Panel. Procedure:

  • Recruit a panel of trained sensory assessors (n=10-12).

  • Provide panelists with standardized amounts of each emulsion.

  • Panelists will evaluate the products based on a predefined lexicon of sensory attributes.

  • Evaluation should be conducted in a controlled environment.

  • Panelists will rate the intensity of each attribute on a linear scale (e.g., 0-10).

Proposed Sensory Lexicon:

Attribute CategoryAttributeDefinition
Appearance GlossDegree of shininess of the product on the skin.
Pickup FirmnessForce required to remove the product from the container.
Rub-out SpreadabilityEase of spreading the product on the skin.
SlipSensation of slipperiness during application.
AbsorbencyRate at which the product is absorbed into the skin.
Afterfeel (2 mins) GreasinessAmount of oily residue left on the skin.
WaxinessSensation of a waxy film on the skin.
SmoothnessSensation of smoothness of the skin after application.
TackinessDegree of stickiness or tack on the skin.

Visualizations

molecular_structures cluster_lauryl This compound cluster_cetyl Cetyl Palmitate lp_structure CH3(CH2)14COO(CH2)11CH3 cp_structure CH3(CH2)14COO(CH2)15CH3

Caption: Molecular Structures of Lauryl and Cetyl Palmitate.

comparative_study_workflow formulation Emulsion Formulation (with this compound, Cetyl Palmitate, and Control) stability Stability Assessment (Visual, Centrifugation, Particle Size) formulation->stability viscosity Viscosity Measurement (Rotational Viscometry) formulation->viscosity sensory Sensory Analysis (Descriptive Panel) formulation->sensory data_analysis Data Analysis & Comparison stability->data_analysis viscosity->data_analysis sensory->data_analysis conclusion Conclusion on Performance data_analysis->conclusion

Caption: Workflow for Comparative Study of Fatty Esters in Emulsions.

Conclusion

Both this compound and Cetyl Palmitate are valuable ingredients in the formulation of cosmetic and pharmaceutical emulsions. Cetyl Palmitate is well-suited for creating richer, more viscous emulsions with significant occlusive and moisturizing properties. This compound, with its lower molecular weight, can be utilized to formulate emulsions with a lighter skin feel while still contributing to viscosity and emollience. The selection between these two esters should be guided by the desired final product characteristics, including texture, skin feel, and stability requirements. The provided experimental protocols offer a framework for conducting a direct comparative study to generate quantitative data that can further inform formulation decisions.

References

A Comparative Guide to the Lubricant Performance of Lauryl Palmitate and Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lubricant properties of Lauryl Palmitate and Isopropyl Palmitate. While both are fatty acid esters with applications in various industries, including pharmaceuticals and cosmetics, their performance as lubricants can differ based on their molecular structure. This document synthesizes available data and established tribological principles to offer a comparative perspective.

Introduction to Fatty Acid Esters as Lubricants

Fatty acid esters are increasingly utilized as lubricant base oils and additives due to their biodegradability, low toxicity, and favorable tribological properties. Their polarity allows them to form adsorbed films on metal surfaces, reducing friction and wear. The primary mechanism involves the orientation of the ester molecules on the substrate, creating a shear plane that minimizes direct metal-to-metal contact. The length of the fatty acid and alcohol chains, as well as the degree of branching, significantly influences their lubricating performance.

Molecular Structure and its Influence on Lubrication

This compound and Isopropyl Palmitate are both esters of palmitic acid (a C16 saturated fatty acid). The key difference lies in their alcohol moiety: this compound is formed with lauryl alcohol (a C12 linear alcohol), while Isopropyl Palmitate is formed with isopropanol (a C3 branched alcohol).

  • This compound (Dodecyl Hexadecanoate): With a total of 28 carbon atoms, its long, linear structure is expected to form a dense, ordered film on surfaces, which is generally associated with good boundary lubrication properties.

  • Isopropyl Palmitate: This ester has a shorter, branched alcohol group. Branching can sometimes hinder the formation of a tightly packed molecular film but can improve low-temperature fluidity.

The relationship between the chemical structure of these esters and their expected lubricant performance is a critical aspect of their application.

cluster_0 This compound cluster_1 Isopropyl Palmitate cluster_2 Expected Lubricant Properties This compound This compound Dense Film Formation Dense Film Formation This compound->Dense Film Formation Long, linear chains promote Palmitic Acid (C16) Palmitic Acid (C16) Palmitic Acid (C16)->this compound Esterification Lauryl Alcohol (C12) Lauryl Alcohol (C12) Lauryl Alcohol (C12)->this compound Esterification Isopropyl Palmitate Isopropyl Palmitate Low-Temperature Fluidity Low-Temperature Fluidity Isopropyl Palmitate->Low-Temperature Fluidity Branching improves Palmitic Acid (C16)_2 Palmitic Acid (C16) Palmitic Acid (C16)_2->Isopropyl Palmitate Esterification Isopropanol (C3, branched) Isopropanol (C3, branched) Isopropanol (C3, branched)->Isopropyl Palmitate Esterification Boundary Lubrication Boundary Lubrication Dense Film Formation->Boundary Lubrication Leads to good

Fig. 1: Molecular structure and expected lubricant properties.

Comparative Performance Data

Direct comparative experimental data for the lubricant performance of this compound and Isopropyl Palmitate is limited in publicly available literature. However, data for Isopropyl Palmitate as a base oil has been reported in studies investigating the effect of additives. The performance of this compound can be inferred from general trends observed for long-chain fatty acid esters.

Table 1: Tribological Performance Data

ParameterIsopropyl Palmitate (Neat)This compound (Expected)Test Method
Coefficient of Friction (μ) ~0.1Lower than Isopropyl PalmitateFour-Ball Wear Test
Wear Scar Diameter (mm) ~0.5 - 0.6Smaller than Isopropyl PalmitateFour-Ball Wear Test

Note: The data for Isopropyl Palmitate is based on baseline measurements in studies with additives. The expected performance of this compound is based on the principle that longer, linear ester chains tend to provide better boundary lubrication, resulting in lower friction and wear.

Experimental Protocols for Lubricant Performance Testing

To provide a definitive comparison, standardized tribological tests should be conducted. The following are detailed methodologies for key experiments.

4.1. Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid.

  • Apparatus: Four-Ball Wear Test Machine.

  • Materials: Three ½-inch diameter steel balls clamped together and one top ball rotated by a motor.

  • Procedure:

    • The three stationary balls are placed in the test cup and covered with the lubricant sample.

    • The fourth ball is placed in the chuck and brought into contact with the three lower balls.

    • A load of 40 kgf (392 N) is applied.

    • The top ball is rotated at 1,200 rpm for 60 minutes at a controlled temperature of 75°C.

    • After the test, the wear scars on the three lower balls are measured under a microscope, and the average wear scar diameter is reported.

    • The coefficient of friction is monitored and recorded throughout the test.

start Start prepare Prepare Lubricant Sample and Steel Balls start->prepare assemble Assemble Four-Ball Test Fixture prepare->assemble apply_load Apply 40 kgf Load assemble->apply_load rotate Rotate Top Ball at 1200 rpm for 60 min at 75°C apply_load->rotate measure Measure Wear Scar Diameter on Three Lower Balls rotate->measure record Record Coefficient of Friction rotate->record end End measure->end record->end

Fig. 2: Four-Ball Wear Test (ASTM D4172) workflow.

4.2. High-Frequency, Linear-Oscillation (SRV) Test (ASTM D6425)

This test is used to determine the friction and wear properties of lubricating oils under high-frequency, linear-oscillation motion.

  • Apparatus: SRV Test Machine.

  • Materials: A steel ball and a flat steel disk.

  • Procedure:

    • The test specimens (ball and disk) are cleaned and mounted in the test machine.

    • A small amount of the lubricant sample is applied to the disk.

    • The specified test load and frequency are set.

    • The test is run for a specified duration at a controlled temperature.

    • The coefficient of friction is continuously measured and recorded.

    • After the test, the wear scar dimensions on the ball and/or disk are measured.

Discussion and Conclusion

Based on fundamental tribological principles, This compound is expected to exhibit superior lubricant performance in terms of lower friction and wear compared to Isopropyl Palmitate under boundary lubrication conditions. This is attributed to its longer, linear alkyl chain, which should facilitate the formation of a more robust and ordered lubricating film on metal surfaces. The branched structure of Isopropyl Palmitate, while potentially offering advantages in cold flow properties, may disrupt the packing of the molecular film, leading to slightly higher friction and wear.

For applications in pharmaceutical and cosmetic formulations where lubricity is a key factor, such as in topical drug delivery systems or high-end emollients, the choice between these two esters could be critical. The enhanced boundary lubrication of this compound might be beneficial in reducing friction between the skin and an applicator or in providing a smoother feel in a final product.

A Comparative Analysis of Lauryl Palmitate and Shea Butter for Skin Moisturization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the moisturizing efficacy of Lauryl Palmitate and shea butter, focusing on experimental data and underlying biological mechanisms. The information is intended to assist in the research and development of dermatological and cosmetic products.

Executive Summary

Both this compound and shea butter are effective moisturizing agents, but they function through slightly different primary mechanisms, offering distinct advantages. Shea butter, a complex mixture of fatty acids, triglycerides, and unsaponifiables, has demonstrated significant, quantifiable improvements in skin hydration and barrier function. Clinical data shows its ability to substantially reduce transepidermal water loss (TEWL) and increase stratum corneum hydration. This compound, a wax ester, primarily functions as an occlusive emollient, forming a protective barrier on the skin to prevent moisture loss. While specific quantitative data on its direct impact on TEWL and hydration is less prevalent in publicly available literature, its physicochemical properties suggest a strong capacity for improving skin moisturization by preventing water evaporation.

Quantitative Data on Moisturization Efficacy

ParameterShea ButterThis compound
Transepidermal Water Loss (TEWL) Reduction A study reported a 37.8% decrease in TEWL 24 hours after application[1]. Another study noted a rapid recovery of TEWL to baseline levels within two hours after application to ethanol-treated skin[2].Data not available. As a wax ester, it is expected to reduce TEWL by forming an occlusive film on the skin's surface.
Skin Hydration (Corneometry) One study documented a 58% increase in skin hydration after 24 hours[1]. Another source mentions studies showing up to a 75% increase in skin hydration[3]. A formulation containing shea butter showed a significant improvement in skin hydration after two weeks of application[4].Data not available. As an emollient, it is expected to increase skin hydration by preventing water loss and smoothing the skin surface.
Key Active Components Rich in stearic acid (36-50%) and oleic acid (40-50%), along with triglycerides and a high concentration of unsaponifiables (triterpene alcohols, vitamin E).Dodecyl hexadecanoate (a wax ester formed from lauryl alcohol and palmitic acid).
Primary Mechanism of Action A combination of occlusion (reducing TEWL) and replenishment of intercellular lipids, thereby reinforcing the skin's natural barrier function.Primarily occlusive, forming a non-polar barrier on the skin surface to prevent water evaporation.

Mechanism of Action and Relevant Signaling Pathways

The moisturizing effects of both this compound and shea butter are rooted in their interaction with the stratum corneum, the outermost layer of the skin responsible for the permeability barrier.

Shea Butter: Its rich composition of fatty acids, particularly oleic and stearic acids, allows it to integrate into the lipid matrix of the stratum corneum. This reinforces the "brick-and-mortar" structure of the skin barrier, where corneocytes are the "bricks" and the intercellular lipids are the "mortar." By replenishing these lipids, shea butter helps to decrease TEWL and improve the skin's ability to retain moisture.

This compound: As a wax ester, this compound's primary mechanism is the formation of a hydrophobic film on the skin's surface. This occlusive barrier physically blocks the evaporation of water from the stratum corneum, thereby increasing its hydration level.

Signaling Pathways in Skin Barrier Homeostasis

The components of these moisturizers can also influence cellular processes that regulate skin barrier function. Fatty acids, abundant in shea butter and the constituent parts of this compound, are known to act as signaling molecules.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids can activate PPARs, which are nuclear receptors that play a role in keratinocyte differentiation and the expression of genes involved in lipid metabolism and barrier formation. Activation of PPARs can lead to the synthesis of lipids essential for a healthy skin barrier.

  • Ceramide Synthesis: A healthy skin barrier is rich in ceramides, a class of lipid molecules crucial for maintaining the lamellar structure of the stratum corneum. Some fatty acids can be utilized by keratinocytes in the de novo synthesis of ceramides, a key pathway for maintaining barrier integrity.

Signaling_Pathways cluster_0 Lipid-Mediated Signaling in Keratinocytes Fatty_Acids Fatty Acids (from Shea Butter or This compound hydrolysis) PPARs PPAR Activation Fatty_Acids->PPARs Activates Ceramide_Synthesis Ceramide Synthesis Pathway Fatty_Acids->Ceramide_Synthesis Substrate Gene_Expression Upregulation of Genes for: - Lipid Synthesis - Keratinocyte Differentiation PPARs->Gene_Expression Improved_Barrier Improved Skin Barrier Function Gene_Expression->Improved_Barrier Barrier_Lipids Increased Barrier Lipids (e.g., Ceramides) Ceramide_Synthesis->Barrier_Lipids Barrier_Lipids->Improved_Barrier

Lipid-mediated signaling pathways in keratinocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the moisturizing efficacy of topical agents.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function. A lower TEWL value indicates a more intact barrier.

Methodology:

  • Instrumentation: A Tewameter® (e.g., TM 300, Courage + Khazaka) with an open-chamber probe is commonly used.

  • Panelists: A panel of healthy volunteers with normal to dry skin.

  • Acclimatization: Subjects acclimate in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurements.

  • Baseline Measurement: Baseline TEWL is measured on designated test sites on the volar forearm.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated area. A control area is left untreated.

  • Post-Application Measurements: TEWL is measured at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: The percentage change in TEWL from baseline is calculated for the treated and control sites.

TEWL_Workflow cluster_1 TEWL Measurement Workflow A Subject Acclimatization (Controlled Environment) B Baseline TEWL Measurement (Tewameter®) A->B C Product Application (Test vs. Control Sites) B->C D Post-Application TEWL Measurements (Multiple Time Points) C->D E Data Analysis (% Change from Baseline) D->E

Workflow for TEWL measurement.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum. Higher corneometer values indicate greater skin hydration.

Methodology:

  • Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka).

  • Panelists and Acclimatization: Same as for TEWL measurement.

  • Baseline Measurement: Baseline skin capacitance is measured on the designated test sites.

  • Product Application: A standardized amount of the test product is applied.

  • Post-Application Measurements: Skin hydration is measured at specified time intervals post-application.

  • Data Analysis: The change in arbitrary units (a.u.) from baseline is calculated to determine the increase in skin hydration.

Conclusion

Both this compound and shea butter are effective ingredients for enhancing skin moisturization. Shea butter offers the advantage of having a more extensive body of clinical data demonstrating its efficacy in improving both skin hydration and barrier function, likely due to its complex composition that mimics the skin's natural lipids. This compound, as a pure wax ester, is a potent occlusive agent. For formulation purposes, shea butter may be preferred for products aiming to provide both immediate and long-term barrier repair. This compound is an excellent choice for formulations where a strong occlusive effect is desired to prevent water loss and provide a smooth skin feel. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their respective efficacies.

References

Lauryl Palmitate vs. Glyceryl Monostearate in Solid Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the formulation of Solid Lipid Nanoparticles (SLNs) as advanced drug delivery systems, the choice of the lipid matrix is a critical determinant of the nanoparticle's physicochemical properties and its in vivo performance. This guide provides a detailed comparison of two lipid excipients, Lauryl Palmitate and Glyceryl Monostearate (GMS), for their application as the solid core of SLNs. While Glyceryl Monostearate is a well-documented and widely used lipid in SLN formulations, publicly available experimental data on this compound for this specific application is notably scarce.

This comparison, therefore, draws upon extensive data for Glyceryl Monostearate and contrasts it with the limited available information for this compound, supplemented with data from the closely related lipid, Cetyl Palmitate, to provide a broader perspective.

Performance Comparison of Lipid Matrices

The selection of a lipid matrix profoundly influences key SLN parameters such as particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency (EE), and the subsequent drug release profile.

Glyceryl Monostearate (GMS) is a monoglyceride that has been extensively studied and has demonstrated its versatility in forming stable SLNs with favorable characteristics for drug delivery.

This compound , an ester of lauryl alcohol and palmitic acid, is a waxy solid lipid. While it holds potential as an SLN matrix, there is a significant lack of published studies detailing its performance in this role. To offer a point of comparison, data for Cetyl Palmitate , another fatty acid ester, is included.

The following tables summarize quantitative data from various studies. It is important to note that the results are influenced by the specific drug encapsulated, the surfactants used, and the preparation method employed.

Physicochemical Properties of SLNs
Lipid MatrixDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Glyceryl Monostearate Dibenzoyl Peroxide194.6 ± 5.03 - 406.6 ± 15.2--80.5 ± 9.45
Glyceryl Monostearate Erythromycin Base220 ± 6.2 - 328.34 ± 2.5--94.6 ± 14.9
Glyceryl Monostearate Triamcinolone Acetonide227.3 ± 2.5 - 480.6 ± 24--96 ± 11.5
Glyceryl Monostearate Methotrexate253--85.12[1]
Glyceryl Monostearate Docetaxel100Low-Excellent[2]
Glyceryl Monostearate Thymol134.3 ± 1.20.29 ± 0.01-33.4 ± 0.9-
Glyceryl Monostearate (Blank)116 - 3060.25 - 0.30~ -11-
Cetyl Palmitate (Blank)~200< 0.20--
Cetyl Palmitate Fluconazole211---

Note: A dash (-) indicates that the data was not provided in the cited source.

Drug Release Characteristics
Lipid MatrixDrugRelease ProfileReference
Glyceryl Monostearate MethotrexateBiphasic: Initial burst followed by prolonged release over 24h (78% - 96.2% release)
Glyceryl Monostearate DocetaxelControlled release: 68% in 24 hours
Glyceryl Monostearate Various lipophilic drugsFaster release compared to commercial formulations
Cetyl Palmitate Paclitaxel & SorafenibSustained release

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of common experimental protocols for the synthesis and characterization of SLNs using Glyceryl Monostearate. Due to the lack of data, a general protocol that could be adapted for this compound is also provided.

Synthesis of Glyceryl Monostearate SLNs (High Shear Homogenization)

This method involves the preparation of an oil-in-water emulsion followed by solidification of the lipid nanoparticles.

  • Preparation of Lipid and Aqueous Phases: Glyceryl monostearate is melted at a temperature above its melting point (typically 5-10°C higher). The lipophilic drug is then dissolved in the molten lipid. Simultaneously, an aqueous phase is prepared by dissolving a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., lecithin) in purified water and heating it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: The hot aqueous phase is added to the hot lipid phase under high-speed stirring to form a coarse oil-in-water pre-emulsion.

  • Homogenization: The pre-emulsion is then subjected to high shear homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Formation of SLNs: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Characterization of SLNs

The physicochemical properties of the prepared SLNs are critical for their performance and are typically characterized as follows:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are commonly measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering, respectively. Samples are appropriately diluted with purified water before analysis.

  • Entrapment Efficiency (EE) and Drug Loading (DL): The amount of drug successfully encapsulated within the SLNs is determined by separating the nanoparticles from the aqueous medium containing the free drug. This is often achieved by ultracentrifugation. The amount of drug in the supernatant (free drug) or the pellet (entrapped drug) is then quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The EE is calculated as: EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100

  • In Vitro Drug Release: The release of the drug from the SLNs is typically studied using a dialysis bag diffusion method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate buffer) under constant stirring at a controlled temperature. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for drug content.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

SLN_Synthesis_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Lipid Melt Lipid (e.g., GMS) Drug Dissolve Drug in Molten Lipid Lipid->Drug Pre_Emulsion Form Pre-emulsion (High-Speed Stirring) Drug->Pre_Emulsion Surfactant Dissolve Surfactant in Water Heat_Aq Heat to Same Temperature Surfactant->Heat_Aq Heat_Aq->Pre_Emulsion Homogenization High Shear Homogenization or Ultrasonication Pre_Emulsion->Homogenization Cooling Cooling and Solidification Homogenization->Cooling SLN Solid Lipid Nanoparticles Cooling->SLN

Caption: Workflow for the preparation of Solid Lipid Nanoparticles.

SLN_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content Analysis cluster_release_study In Vitro Drug Release SLN_Sample SLN Dispersion DLS Particle Size & PDI (Dynamic Light Scattering) SLN_Sample->DLS Zeta Zeta Potential (Electrophoretic Light Scattering) SLN_Sample->Zeta Separation Separation of Free Drug (Ultracentrifugation) SLN_Sample->Separation Dialysis Dialysis Bag Method SLN_Sample->Dialysis Quantification Quantification of Drug (HPLC/UV-Vis) Separation->Quantification Calculation Calculate EE% & DL% Quantification->Calculation Sampling Sample Release Medium Dialysis->Sampling Analysis Analyze Drug Concentration Sampling->Analysis Profile Plot Release Profile Analysis->Profile

References

Illuminating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Lauryl Palmitate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV and GC-MS Techniques for the Accurate Quantification of Lauryl Palmitate in Complex Formulations.

The precise and reliable quantification of this compound, a common fatty acid ester in cosmetic, pharmaceutical, and industrial formulations, is paramount for quality control, stability testing, and formulation development. The complexity of the matrices in which this compound is often found necessitates robust and validated analytical methods to ensure data integrity. This guide provides a detailed comparison of two widely employed analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.

While specific, publicly available validation studies for this compound are limited, this guide leverages data from validated methods for structurally analogous long-chain fatty acid esters to provide representative performance characteristics. This information is intended to assist researchers in the selection and validation of the most suitable analytical methodology for their specific application.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound hinges on several factors, including the nature of the sample matrix, the required sensitivity, the desired specificity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] As this compound is non-volatile, a derivatization step, typically transesterification to form the more volatile fatty acid methyl ester (FAME), is required prior to analysis.[3] GC-MS offers excellent sensitivity and provides definitive identification of the analyte based on its mass spectrum.

The following sections present a detailed comparison of these two methods, including performance data, experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods for the quantification of long-chain fatty acid esters, serving as a proxy for this compound. It is crucial to note that these values are representative and that any method must be fully validated for its intended use to ensure reliable results.

Table 1: HPLC-UV Method Validation Parameters (for Long-Chain Esters)

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL

Table 2: GC-MS Method Validation Parameters (for Fatty Acid Methyl Esters)

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL

Experimental Protocols: A Step-by-Step Guide

The following are representative experimental protocols for the analysis of this compound in a complex matrix such as a cream or lotion.

HPLC-UV Method Protocol

This method is suitable for the determination of this compound in cosmetic or pharmaceutical formulations.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable organic solvent (e.g., methanol or isopropanol) and vortex for 5 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could start at 80% acetonitrile, increasing to 100% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

GC-MS Method Protocol

This method requires a derivatization step to convert this compound to its corresponding fatty acid methyl ester (FAME).

  • Sample Preparation (Transesterification):

    • Accurately weigh approximately 100 mg of the sample into a glass vial.

    • Add 2 mL of 2% sulfuric acid in methanol.

    • Seal the vial and heat at 80 °C for 2 hours.

    • After cooling, add 1 mL of hexane and 1 mL of water. Vortex for 2 minutes.

    • Centrifuge to separate the layers and transfer the upper hexane layer containing the FAME to a GC vial.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • MS Conditions: Electron Ionization (EI) mode with a scan range of m/z 50-550.

Mandatory Visualization: Workflow and Pathways

To ensure the reliability of analytical data, a systematic validation workflow is essential. The following diagram illustrates a typical workflow for analytical method validation, adhering to guidelines from regulatory bodies.

Analytical_Method_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validation_report Validation Report & Documentation stability->validation_report end Validated Method for Routine Use validation_report->end

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques capable of providing accurate and precise quantification of this compound in complex matrices. The choice between the two will depend on the specific analytical needs and the sample characteristics.

  • HPLC-UV is a more direct method that does not require derivatization, making it potentially faster for sample preparation. However, its sensitivity might be limited for trace-level analysis without more advanced detectors.

  • GC-MS offers higher sensitivity and specificity due to the mass spectrometric detection, providing unambiguous identification of this compound. The requirement for derivatization adds a step to the sample preparation but can also improve chromatographic performance.

Ultimately, it is imperative that any chosen method is fully validated for its intended use to ensure the reliability and integrity of the generated data, contributing to the development of safe and effective products.

References

Comparative Guide to In Vitro Drug Release from Lauryl Palmitate-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro drug release performance of various formulations utilizing lauryl palmitate as a key lipid component. This compound, a wax ester, is a widely used excipient in the development of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs), nanoemulsions, and organogels. These formulations offer potential advantages for both hydrophilic and lipophilic drugs, including enhanced solubility, stability, and controlled release. This document summarizes available experimental data, details relevant experimental protocols, and presents a visual workflow to aid in the selection and design of appropriate drug delivery systems.

Comparative Performance of this compound-Based Formulations

Table 1: Comparative In Vitro Drug Release and Permeation Data

Formulation TypeDrugKey Findings
Nanoemulsion (NE) Retinyl PalmitateHighest skin permeation flux (0.37 ± 0.12 μg/h) compared to liposomes and SLNs. The cumulative amount permeated after 38 hours was 6.67 ± 1.58 μg.[1]
Solid Lipid Nanoparticles (SLN) Retinyl PalmitateLower skin permeation flux (0.10 ± 0.05 μg/h) compared to nanoemulsions and liposomes. The cumulative amount permeated after 38 hours was 3.64 ± 0.28 μg.[1]
Solid Lipid Nanoparticles (SLN) PrimaquineShowed sustained release in simulated gastric and intestinal fluids over 6 hours, with the release mechanism best described by the Korsmeyer-Peppas model.[2]
Solid Lipid Nanoparticles (SLN) LevosulpirideFormulations with palmitic acid showed varied release kinetics, fitting different models (Zero order, First order, Higuchi, and Korsmeyer-Peppas) depending on the specific formulation.[3]
Organogel VariousCan be formulated to provide controlled release for both lipophilic and hydrophilic drugs.[4] The release mechanism can be manipulated by altering the gelator concentration and composition.

Disclaimer: The data presented in Table 1 is compiled from different studies and should not be considered a direct comparison due to variations in experimental conditions, drug properties, and formulation compositions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro drug release studies. Below are generalized protocols for the preparation and evaluation of this compound-based formulations.

Preparation of this compound-Based Formulations

1. Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This technique involves the emulsification of a molten lipid phase into a hot aqueous surfactant solution.

  • Lipid Phase Preparation: this compound and the lipophilic drug are accurately weighed and heated to 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is achieved.

  • Aqueous Phase Preparation: A surfactant solution (e.g., Tween 80, Poloxamer 188) is prepared in purified water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles to produce a nano-sized dispersion.

  • Cooling: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

2. Nanoemulsion (NE) Preparation

Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, surfactant, and co-surfactant.

  • Component Selection: The oil phase (including this compound), surfactant, and co-surfactant are selected based on the solubility of the drug and their ability to form a stable microemulsion region.

  • Titration Method: The drug is dissolved in the oil phase. The surfactant and co-surfactant are then added and mixed. The aqueous phase is added dropwise to the oil phase with continuous stirring until a transparent nanoemulsion is formed.

3. Organogel Preparation

Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of a gelator.

  • Mixing: The organogelator (e.g., sorbitan monostearate, 12-hydroxystearic acid) and the apolar solvent (containing this compound and the dissolved drug) are mixed.

  • Heating: The mixture is heated to dissolve the gelator in the solvent.

  • Cooling: The solution is then cooled, leading to the self-assembly of the gelator molecules into a three-dimensional network that entraps the liquid phase, forming the organogel.

In Vitro Drug Release Study Protocol

The dialysis bag method is a commonly employed technique for assessing the in vitro release of drugs from nanoparticle formulations.

  • Preparation of Release Medium: A suitable release medium (e.g., phosphate-buffered saline, pH 7.4) is prepared. To maintain sink conditions (i.e., the concentration of the drug in the release medium is significantly lower than its saturation solubility), a surfactant like Tween 80 may be added.

  • Dialysis Setup: A known quantity of the drug-loaded formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free passage of the released drug but small enough to retain the nanoparticles or other formulation components.

  • Release Study: The sealed dialysis bag is immersed in a known volume of the release medium, maintained at a constant temperature (typically 37°C) and stirred at a constant speed.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn for analysis. An equal volume of fresh release medium is added to maintain a constant volume and sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preparation and in vitro evaluation of this compound-based drug delivery systems.

G cluster_char Physicochemical Characterization cluster_release In Vitro Drug Release Study prep_sln SLN Preparation (Hot Homogenization) char_ps Particle Size & PDI prep_sln->char_ps prep_ne Nanoemulsion Preparation (Titration Method) prep_ne->char_ps prep_org Organogel Preparation (Heating/Cooling) char_morph Morphology (e.g., TEM, SEM) prep_org->char_morph char_ee Entrapment Efficiency char_ps->char_ee char_zp Zeta Potential char_ee->char_zp char_zp->char_morph release_setup Dialysis Bag Setup char_morph->release_setup release_sampling Sampling at Time Intervals release_setup->release_sampling release_analysis Drug Quantification (HPLC/UV-Vis) release_sampling->release_analysis release_kinetics Data Analysis & Kinetic Modeling release_analysis->release_kinetics

Caption: Generalized workflow for formulation and in vitro release testing.

References

Assessing the Biocompatibility of Lauryl Palmitate Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel nanoparticle systems is paramount for their safe and effective translation into clinical applications. This guide provides a comprehensive comparison of the biocompatibility of Lauryl Palmitate nanoparticles, a type of solid lipid nanoparticle (SLN), with other commonly used alternatives such as poly(lactic-co-glycolic acid) (PLGA) and chitosan nanoparticles. Due to the limited direct data on this compound nanoparticles, this guide leverages data from its close structural analog, Cetyl Palmitate, to provide a robust comparative analysis.

Executive Summary

This compound nanoparticles, as a subclass of SLNs, are emerging as a promising platform for drug delivery due to their biodegradability and use of physiologically compatible lipids. This guide consolidates in vitro and in vivo data to assess their biocompatibility profile in comparison to polymeric nanoparticles. The available data suggests that while generally biocompatible, the cytotoxicity and hemolytic activity of lipid-based nanoparticles can be influenced by their specific composition, particle size, and surface characteristics.

In Vitro Biocompatibility Assessment

The biocompatibility of nanoparticles is initially evaluated through a series of in vitro assays designed to assess their potential to cause cellular damage or toxicity. Key assessments include cytotoxicity and hemolytic activity.

Cytotoxicity Analysis

Cytotoxicity assays are crucial for determining the concentration at which a nanoparticle formulation may become toxic to cells. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a standard metric for this assessment.

Table 1: Comparative In Vitro Cytotoxicity of Nanoparticle Systems

Nanoparticle TypeLipid/Polymer CompositionCell LineIC50 (µg/mL)Reference
Solid Lipid Nanoparticles (SLN) Glyceryl MonostearateMCF-7> 500 (for blank SLNs)[1]
Chitosan-Coated SLN Aloe perryi loadedA549, LoVo, MCF-711.42, 16.97, 8.25[2]
PLGA Nanoparticles Thymoquinone loadedMDA-MB-2315.42 µM (after 24h)[3]
Chitosan-Coated PLGA NP Thymoquinone loadedMDA-MB-2314.36 µM (after 24h)[3]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, including cell lines, incubation times, and specific formulations.

Hemolytic Activity

Hemolysis assays are performed to evaluate the potential of intravenously administered nanoparticles to damage red blood cells, leading to the release of hemoglobin. A hemolysis percentage of less than 5% is generally considered safe for parenteral applications.

Studies on Cetyl alcohol/polysorbate-based nanoparticles have shown no in vitro red blood cell lysis at concentrations up to 1 mg/mL. Generally, solid lipid nanoparticles have been reported to induce hemolysis of less than 5% at various concentrations, indicating their suitability for parenteral administration.

Table 2: Comparative Hemolytic Activity of Nanoparticle Systems

Nanoparticle TypeCompositionConcentrationHemolysis (%)Reference
Solid Lipid Nanoparticles (SLN) GenericUp to 4 mg/mL of lipids< 5%
Cetyl alcohol/polysorbate NP Cetyl alcohol, polysorbateUp to 1 mg/mLNot detected
PLGA & Lipid Nanoparticles PLGA and unspecified lipidsNot specifiedAdequate blood compatibility

In Vivo Biocompatibility

In vivo studies in animal models provide critical information on the systemic toxicity and overall safety profile of nanoparticles. These studies assess parameters such as acute toxicity (LD50), biodistribution, and potential organ damage.

For Cetyl Palmitate, a close analog of this compound, the acute oral LD50 in rats is estimated to be greater than 14.4 g/kg, indicating a very low order of acute toxicity. In vivo studies on Cetyl Palmitate SLNs have also suggested a good safety profile with low toxicity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are outlines of standard protocols for cytotoxicity and hemolysis assays.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Nanoparticle Treatment cluster_assay MTT Assay plate_cells Plate cells in 96-well plate (1,000-100,000 cells/well) incubate_initial Incubate for 6-24 hours plate_cells->incubate_initial add_nps Add nanoparticle dilutions to wells incubate_initial->add_nps incubate_nps Incubate for desired exposure time (e.g., 24, 48, 72 hours) add_nps->incubate_nps add_mtt Add 10 µL MTT Reagent (0.5 mg/mL) incubate_nps->add_mtt incubate_mtt Incubate for 2-4 hours (purple precipitate forms) add_mtt->incubate_mtt add_detergent Add 100 µL Detergent Reagent to solubilize formazan incubate_mtt->add_detergent incubate_dark Incubate in dark for 2 hours add_detergent->incubate_dark read_absorbance Read absorbance at 570 nm incubate_dark->read_absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the nanoparticle suspension for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Hemolysis Assay Protocol (ASTM E2524-08 adapted)

This protocol is a standard method to assess the hemolytic properties of nanoparticles.

Hemolysis_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis isolate_rbc Isolate Red Blood Cells (RBCs) from whole blood dilute_rbc Dilute RBCs in PBS isolate_rbc->dilute_rbc mix_samples Mix diluted RBCs with nanoparticle suspensions dilute_rbc->mix_samples prepare_np Prepare nanoparticle suspensions in PBS at various concentrations prepare_np->mix_samples incubate Incubate at 37°C for a set time (e.g., 1-4 hours) mix_samples->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge collect_supernatant Collect the supernatant centrifuge->collect_supernatant read_absorbance Measure absorbance of supernatant at 540 nm (hemoglobin) collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis relative to positive and negative controls read_absorbance->calculate_hemolysis

Caption: Workflow for a standard hemolysis assay.

Detailed Steps:

  • RBC Preparation: Isolate red blood cells (RBCs) from fresh whole blood by centrifugation and wash them multiple times with phosphate-buffered saline (PBS).

  • Sample Incubation: Incubate the diluted RBC suspension with various concentrations of the nanoparticle suspension at 37°C for a specified time (e.g., 1-4 hours). Positive (e.g., Triton X-100 or distilled water) and negative (PBS) controls should be run in parallel.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Comparative Analysis with PLGA and Chitosan Nanoparticles

When selecting a nanoparticle system for drug delivery, it is crucial to compare the biocompatibility of different options.

  • Solid Lipid Nanoparticles (including Lauryl/Cetyl Palmitate): Generally considered biocompatible and biodegradable due to their lipid composition, which mimics endogenous lipids. They often exhibit low cytotoxicity and hemolytic activity.

  • PLGA Nanoparticles: These are biodegradable and biocompatible polymers approved by the FDA for various biomedical applications. However, the acidic degradation products of PLGA (lactic acid and glycolic acid) can sometimes lead to a localized pH decrease, which may affect drug stability and cell viability. Studies have shown that the cytotoxicity of PLGA nanoparticles is often dependent on the encapsulated drug and the specific formulation.

  • Chitosan Nanoparticles: Chitosan is a natural, biodegradable, and biocompatible polysaccharide. Chitosan nanoparticles are generally considered safe and have been shown to have low toxicity. In some cases, coating other nanoparticles, such as SLNs or PLGA nanoparticles, with chitosan can improve their biocompatibility and cellular uptake.

Direct comparative studies have indicated that both lipid-based and PLGA nanoparticles can be formulated to have good blood compatibility and an absence of cytotoxicity in various cell lines. The choice between these systems may therefore depend on other factors such as drug loading capacity, release kinetics, and specific targeting requirements.

Conclusion

Based on the available evidence for its close analog, Cetyl Palmitate, this compound nanoparticles are expected to exhibit a favorable biocompatibility profile, characterized by low cytotoxicity and minimal hemolytic activity. This makes them a promising alternative to polymeric nanoparticles like PLGA and chitosan for various drug delivery applications. However, it is crucial for researchers to conduct thorough biocompatibility assessments of their specific this compound nanoparticle formulations, as factors such as particle size, surface charge, and the presence of surfactants can significantly influence their interaction with biological systems. The experimental protocols and comparative data presented in this guide provide a foundational framework for such assessments, enabling informed decisions in the development of safe and effective nanomedicines.

References

Safety Operating Guide

Proper Disposal of Lauryl Palmitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of Lauryl Palmitate, tailored for researchers, scientists, and drug development professionals.

This compound is generally not classified as a hazardous substance.[1][2] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with local regulations.

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with the standard precautions for laboratory chemicals.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact.[1] Ensure adequate ventilation in the handling area.

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on the quantity and form of the waste.

For Small Quantities (e.g., residue from containers, minor spills):

  • Wipe Up: Small spills can be effectively cleaned by wiping them up with an absorbent cloth or similar material.[1]

  • Rinse Area: After wiping, flush the spill site with water to remove any remaining residue.

  • Dispose of Cleaning Materials: The used absorbent materials should be placed in a sealed container and disposed of as non-hazardous solid waste, in accordance with your institution's guidelines.

For Large Quantities (e.g., unused product, significant spills):

  • Containment: For larger spills, first, cover the area with an inert absorbent material like sand or earth to contain the substance.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Disposal as Non-Hazardous Waste: this compound is not classified as hazardous waste. Therefore, the collected material should be sent to a landfill. It is important to avoid discharging this compound into sewers.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department and local waste disposal regulations to ensure full compliance.

Chemical and Safety Data Summary

The following table summarizes key data for this compound, providing a quick reference for safety and handling.

PropertyValueSource
Hazard Classification Not classified as hazardous
Environmental Hazards Not expected to pose an unreasonable risk to the environment.
Waste Classification Not classified as hazardous waste. Waste class J(0) - Does not have adverse effects on health or the environment.
Solubility in Water Not soluble
Combustion Products May produce carbon monoxide and carbon dioxide upon burning.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LaurylPalmitateDisposal start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity small_spill Small Quantity / Minor Spill check_quantity->small_spill Small large_spill Large Quantity / Unused Product check_quantity->large_spill Large wipe_up Wipe up with absorbent material small_spill->wipe_up contain_spill Contain with sand or earth large_spill->contain_spill rinse_area Rinse spill area with water wipe_up->rinse_area dispose_non_hazardous Dispose as non-hazardous solid waste rinse_area->dispose_non_hazardous collect_waste Collect absorbed material contain_spill->collect_waste landfill Send to Landfill (Do not discharge into sewer) collect_waste->landfill end End of Process dispose_non_hazardous->end landfill->end

Caption: Decision workflow for the proper disposal of this compound.

References

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